molecular formula C3H4N4O B150127 1H-1,2,4-Triazole-3-carboxamide CAS No. 3641-08-5

1H-1,2,4-Triazole-3-carboxamide

カタログ番号: B150127
CAS番号: 3641-08-5
分子量: 112.09 g/mol
InChIキー: ZEWJFUNFEABPGL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.>1,2,4-triazole-3-carboxamide is a member of the class of triazoles that is 1H-1,2,4-triazole substituted by an aminocarbonyl group at position 3. It is the major catabolite and aglycon of ribavirin. It has a role as a human urinary metabolite and a drug metabolite. It is a member of triazoles, a primary carboxamide, a monocarboxylic acid amide and an aromatic amide.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1H-1,2,4-triazole-5-carboxamide
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InChI

InChI=1S/C3H4N4O/c4-2(8)3-5-1-6-7-3/h1H,(H2,4,8)(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWJFUNFEABPGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50189935
Record name 1,2,4-Triazole-3-carboxamide
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Molecular Weight

112.09 g/mol
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CAS No.

3641-08-5
Record name 1,2,4-Triazole-3-carboxamide
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Record name 1,2,4-Triazole-3-carboxamide
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Record name 1,2,4-Triazole-3-carboxamide
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Record name 1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE
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Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of 1H-1,2,4-Triazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-1,2,4-Triazole-3-carboxamide is a pivotal heterocyclic compound that serves as a fundamental scaffold in medicinal chemistry and drug development. Notably, it is the aglycon component of the broad-spectrum antiviral drug Ribavirin.[1] This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, spectral data, synthesis protocols, and analytical methodologies. Furthermore, this guide delves into its biological significance by illustrating its metabolic pathway, which is intrinsically linked to the mechanism of action of Ribavirin.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature.[2] Its core structure consists of a five-membered di-unsaturated ring with three nitrogen atoms and two carbon atoms, substituted with a carboxamide group.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₃H₄N₄O[1]
Molecular Weight 112.09 g/mol [1]
CAS Number 3641-08-5[1]
Melting Point >300 °CNot explicitly found for the parent compound, but derivatives show high melting points.
Appearance White crystalline solid[2]
IUPAC Name This compound[1]
Synonyms TCONH, Ribavirin aglycon[1]

Table 2: Spectral Data for this compound and its Derivatives

Spectral Data TypeKey Features (for derivatives)Source
¹H NMR Signals for the triazole ring proton, amide protons, and substituent protons. For example, in 1-(Benzyloxymethyl)-1,2,4-triazole-3-carboxamide, the triazole CH proton appears around 8.83 ppm.
¹³C NMR Resonances for the triazole ring carbons and the carbonyl carbon of the carboxamide group. In derivatives, the triazole carbons appear in the range of 145-161 ppm.[2][3]
IR Spectroscopy Characteristic peaks for N-H stretching (amide), C=O stretching (amide), and C=N stretching of the triazole ring.
Mass Spectrometry The molecular ion peak corresponding to the mass of the compound and characteristic fragmentation patterns.[2]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the cyclization of a semicarbazide derivative with a suitable one-carbon synthon, followed by amidation. A representative protocol for a derivative is outlined below.

Synthesis of 1-(Substituted)-1H-1,2,4-triazole-3-carboxamide:

  • Esterification: Methyl 1H-1,2,4-triazole-3-carboxylate is used as a starting material.[2]

  • N-Alkylation/Arylation: The triazole nitrogen is alkylated or arylated using an appropriate halide in the presence of a base.

  • Ammonolysis: The resulting ester is then treated with ammonia in a suitable solvent like methanol to yield the desired carboxamide.[2]

  • Purification: The final product is typically purified by recrystallization or column chromatography.

Workflow for the Synthesis of this compound Derivatives

G Start Methyl 1H-1,2,4-triazole-3-carboxylate Step1 N-Alkylation/Arylation (e.g., R-X, Base) Start->Step1 Step2 Ammonolysis (NH3/MeOH) Step1->Step2 Purification Purification (Recrystallization/Chromatography) Step2->Purification Product 1-(Substituted)-1H-1,2,4-triazole-3-carboxamide Purification->Product

Caption: General synthetic workflow for producing N-substituted this compound derivatives.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound and its derivatives.

General HPLC Method:

  • Column: A C18 reversed-phase column is commonly employed.[4]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or a buffer solution is typically used.

  • Detection: UV detection is suitable due to the presence of the triazole chromophore.

  • Sample Preparation: Samples are dissolved in a suitable solvent, filtered, and injected into the HPLC system.

Logical Workflow for HPLC Method Selection

G Analyte Analyte Polarity? Polar Polar Analyte Analyte->Polar High NonPolar Non-Polar Analyte Analyte->NonPolar Low to Moderate HILIC HILIC Method Polar->HILIC RP_HPLC Reversed-Phase HPLC NonPolar->RP_HPLC

Caption: Decision diagram for selecting an appropriate HPLC method based on the polarity of the triazole analyte.

Biological Significance and Signaling Pathway

This compound is the core structure of Ribavirin, a potent antiviral agent. The biological activity of Ribavirin is dependent on its intracellular phosphorylation. While this compound itself is the aglycon and a metabolite, understanding the metabolic pathway of Ribavirin provides crucial context for its biological relevance.

Ribavirin is phosphorylated intracellularly by host cell kinases to its active mono-, di-, and triphosphate forms. Ribavirin monophosphate (RMP) is a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanine nucleotides. This inhibition leads to the depletion of intracellular GTP pools, which are essential for viral replication and capping of viral mRNA.

Metabolic Pathway of Ribavirin and Mechanism of Action

G cluster_cell Host Cell Ribavirin Ribavirin RMP Ribavirin Monophosphate (RMP) Ribavirin->RMP Kinase Aglycon This compound (Aglycon/Metabolite) Ribavirin->Aglycon Metabolism RDP Ribavirin Diphosphate (RDP) RMP->RDP Kinase IMPDH Inosine Monophosphate Dehydrogenase (IMPDH) RMP->IMPDH Inhibits RTP Ribavirin Triphosphate (RTP) RDP->RTP Kinase GTP Guanosine Triphosphate (GTP) IMPDH->GTP Synthesis ViralReplication Viral RNA Replication & Capping GTP->ViralReplication Required for

Caption: The intracellular metabolic activation of Ribavirin and its inhibitory effect on GTP synthesis, a key mechanism of its antiviral activity.

Safety and Handling

This compound and its derivatives should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the specific Safety Data Sheet (SDS) for detailed information. General safety measures include:

  • Personal Protective Equipment (PPE): Wear gloves, safety glasses, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or under a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a molecule of significant interest to the scientific and drug development communities. Its versatile chemical nature allows for the synthesis of a wide array of derivatives with diverse biological activities. A thorough understanding of its core chemical properties, synthetic routes, and analytical methods is essential for its effective utilization in research and development. The biological context provided through the metabolic pathway of its most famous derivative, Ribavirin, underscores the therapeutic potential of the 1,2,4-triazole scaffold. This guide serves as a foundational resource for professionals working with this important chemical entity.

References

An In-depth Technical Guide to the NMR Analysis of 1H-1,2,4-Triazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of 1H-1,2,4-Triazole-3-carboxamide, a key heterocyclic compound and a significant scaffold in medicinal chemistry. Understanding the NMR characteristics of this molecule is fundamental for its identification, purity assessment, and the structural elucidation of its derivatives in drug discovery and development.

Core Structure and NMR Data

This compound is the aglycon of the antiviral drug Ribavirin.[1] Its structure consists of a five-membered triazole ring substituted with a carboxamide group. The NMR spectra of this compound and its derivatives are characterized by distinct signals corresponding to the protons and carbons of the triazole ring and the carboxamide functional group.

Predicted NMR Data Summary

The following table summarizes the anticipated ¹H and ¹³C NMR chemical shifts for this compound based on the analysis of its derivatives. These values are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS). The exact chemical shifts can vary depending on the solvent and concentration.

¹H NMR Data (in DMSO-d₆) ¹³C NMR Data (in DMSO-d₆)
Assignment Chemical Shift (δ) in ppm Assignment Chemical Shift (δ) in ppm
Triazole-CH (H5)~ 8.8Triazole-C3~ 146
Amide-NH₂~ 7.6 and 7.8 (two broad singlets)Triazole-C5~ 157
Triazole-NH~ 14.0 (broad singlet)Carboxamide-C=O~ 160

Note: The chemical shifts are estimations derived from published data on N-substituted derivatives of this compound and may vary in experimental conditions.[2]

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality and reproducible NMR data. The following protocols are based on standard practices for the NMR analysis of organic compounds, including derivatives of this compound.

Sample Preparation for NMR Analysis
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample.

  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice due to its ability to dissolve a wide range of organic compounds and because the acidic protons (NH) are often observable. Other potential solvents include methanol-d₄ (CD₃OD) or chloroform-d (CDCl₃), though the exchange of labile protons may be faster in protic solvents.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or sonication may be used to aid dissolution if necessary.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the solution height is adequate for the spectrometer's probe (typically around 4 cm).

  • Addition of Internal Standard (Optional): If precise quantification is required, a known amount of an internal standard (e.g., TMS) can be added. However, for routine characterization, the residual solvent peak is often used as a reference.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[2][3]

  • Tuning and Shimming: The spectrometer probe should be tuned to the appropriate nucleus (¹H or ¹³C) and the magnetic field shimmed to ensure homogeneity and optimal resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is generally sufficient.

    • Spectral Width: Typically 10-15 ppm.

    • Number of Scans: 8 to 16 scans are usually adequate for good signal-to-noise ratio.

    • Relaxation Delay: A delay of 1-2 seconds between scans is common.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each carbon.

    • Spectral Width: Typically 0-200 ppm.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

    • Relaxation Delay: A 2-5 second delay is typical.

  • Data Processing: The acquired Free Induction Decay (FID) is processed using Fourier transformation. Phase and baseline corrections are applied to obtain the final spectrum.

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

General Workflow for NMR Analysis

SamplePrep Sample Preparation (Weighing, Dissolution) NMRTube Transfer to NMR Tube SamplePrep->NMRTube Spectrometer Spectrometer Setup (Tuning, Shimming) NMRTube->Spectrometer Acquisition Data Acquisition (¹H and ¹³C NMR) Spectrometer->Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Peak Picking, Integration, Assignment) Processing->Analysis Report Reporting (Data Tables, Interpretation) Analysis->Report

Caption: A generalized workflow for NMR analysis.

Role of NMR in a Drug Discovery Pathway

cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_screening Biological Screening Synthesis Synthesis of Analogs Purification Purification Synthesis->Purification NMR NMR Analysis Purification->NMR MS Mass Spectrometry Purification->MS XRay X-ray Crystallography NMR->XRay InVitro In Vitro Assays NMR->InVitro MS->InVitro InVivo In Vivo Studies InVitro->InVivo

Caption: NMR as a key step in a drug discovery workflow.

References

Mass Spectrometry of 1H-1,2,4-Triazole-3-carboxamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 1H-1,2,4-Triazole-3-carboxamide, a key heterocyclic compound and the core structure of the antiviral drug Ribavirin. Understanding its behavior under mass spectrometric conditions is crucial for metabolite identification, pharmacokinetic studies, and quality control in drug development.

Core Concepts in Mass Spectrometric Analysis

The mass spectrometric analysis of this compound typically involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Electrospray ionization (ESI) is the most common ionization technique for this class of polar compounds, usually performed in positive ion mode. The protonated molecule, [M+H]⁺, is selected in the first stage of the mass spectrometer and then subjected to collision-induced dissociation (CID) to generate characteristic fragment ions.

Ionization and Molecular Ion

In positive mode ESI, this compound readily accepts a proton to form the protonated molecule [M+H]⁺. Given the molecular formula C₃H₄N₄O, the monoisotopic mass is 112.0385 g/mol . Therefore, the expected mass-to-charge ratio (m/z) for the protonated molecule is approximately 113.0458.

Proposed ESI-MS/MS Fragmentation Pathway

While specific, detailed fragmentation studies for the unsubstituted this compound are not extensively published, a plausible fragmentation pathway can be proposed based on the known fragmentation patterns of the 1,2,4-triazole ring and the carboxamide functional group.

Upon collision-induced dissociation, the protonated molecule at m/z 113.0 is expected to undergo several key fragmentation steps:

  • Loss of Ammonia (NH₃): A common fragmentation for primary amides is the neutral loss of ammonia (17.0265 Da), leading to the formation of an acylium ion. This would result in a fragment ion at m/z 96.0193.

  • Loss of Carbon Monoxide (CO): Following the loss of ammonia, the resulting acylium ion can lose carbon monoxide (27.9949 Da), a common fragmentation pathway for such ions. This would produce a fragment at m/z 68.0244, corresponding to the protonated triazole ring.

  • Cleavage of the Triazole Ring: The 1,2,4-triazole ring itself can undergo cleavage. A characteristic fragmentation of the unsubstituted 1H-1,2,4-triazole ring under Electron Ionization (EI) is the loss of hydrogen cyanide (HCN), resulting in a fragment at m/z 42. While ESI fragmentation can differ, ring opening and subsequent loss of small neutral molecules like HCN (27.0109 Da) or N₂ (28.0061 Da) are plausible. For instance, the fragment at m/z 68.0244 could lose HCN to yield a fragment at m/z 41.0135.

  • Direct Loss of the Carboxamide Group: Another possibility is the cleavage of the C-C bond between the triazole ring and the carboxamide group, leading to the formation of the protonated triazole ring at m/z 70.0352 and the loss of the CONH₂ radical. However, the formation of the protonated triazole ring through the sequential loss of NH₃ and CO is generally more favored.

Quantitative Data Summary

The following table summarizes the expected m/z values for the parent ion and the proposed key fragment ions of this compound in positive ion ESI-MS/MS.

Ion DescriptionProposed FormulaCalculated m/z
Protonated Molecule[C₃H₅N₄O]⁺113.0458
Loss of Ammonia[C₃H₂N₃O]⁺96.0193
Protonated Triazole Ring[C₂H₂N₃]⁺68.0244
Loss of NH₃ and CO[C₂H₂N₃]⁺68.0244
Ring Fragmentation Product[C₂H₃N₂]⁺41.0135

Experimental Protocols

A typical experimental setup for the analysis of this compound would involve high-performance liquid chromatography (HPLC) coupled to a tandem mass spectrometer.

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol or water at a concentration of 1 mg/mL.

  • Working Solutions: Serially dilute the stock solution with the mobile phase to prepare working standards at concentrations ranging from ng/mL to µg/mL, depending on the sensitivity of the instrument.

  • Matrix Samples (e.g., Plasma): For analysis in biological matrices, a protein precipitation step is typically employed. Add a threefold volume of a cold organic solvent (e.g., acetonitrile or methanol) to the plasma sample, vortex, and centrifuge to pellet the precipitated proteins. The supernatant can then be diluted and injected into the LC-MS/MS system.

LC-MS/MS Method
  • HPLC System: An Agilent 1260 Infinity HPLC System or equivalent.

  • Mass Spectrometer: An Agilent 6120 mass spectrometer or a similar triple quadrupole or Q-TOF instrument.

  • Column: A reversed-phase column suitable for polar compounds, such as a C18 column (e.g., Zorbax SB C18, 4.6 × 30 mm, 1.8 µm particle size).

  • Column Temperature: 40 °C.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at a low percentage of organic phase (e.g., 5% B), hold for a minute, then ramp up to a high percentage (e.g., 95% B) over several minutes to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Positive.

  • Capillary Voltage: 4000 V.

  • Drying Gas (Nitrogen) Flow: 10 L/min.

  • Drying Gas Temperature: 350 °C.

  • Nebulizer Pressure: 35 psi.

  • Fragmentor Voltage: Optimized for the specific compound and instrument, typically in the range of 70-120 V.

  • Collision Energy (for MS/MS): Optimized for each fragmentation transition to achieve the highest signal intensity.

Visualizations

Proposed ESI-MS/MS Fragmentation Pathway

Fragmentation_Pathway cluster_main Proposed ESI-MS/MS Fragmentation of this compound cluster_path1 Path 1 cluster_path2 Path 2 M [M+H]⁺ m/z = 113.0 Frag1 [M+H - NH₃]⁺ m/z = 96.0 M->Frag1 - NH₃ Frag2 [M+H - NH₃ - CO]⁺ m/z = 68.0 Frag1->Frag2 - CO Frag3 [C₂H₃N₂]⁺ m/z = 41.0 Frag2->Frag3 - HCN

Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.

Experimental Workflow for LC-MS/MS Analysis

Experimental_Workflow cluster_workflow LC-MS/MS Analysis Workflow SamplePrep Sample Preparation (Standard Dilution / Matrix Extraction) HPLC HPLC Separation (Reversed-Phase C18) SamplePrep->HPLC ESI Electrospray Ionization (Positive Mode) HPLC->ESI MS1 MS1: Precursor Ion Selection ([M+H]⁺, m/z 113.0) ESI->MS1 CID Collision-Induced Dissociation (Fragmentation) MS1->CID MS2 MS2: Product Ion Analysis (e.g., m/z 96.0, 68.0) CID->MS2 Data Data Acquisition & Analysis MS2->Data

Caption: A standard experimental workflow for the quantitative analysis of this compound by LC-MS/MS.

An In-depth Technical Guide to the Crystal Structure of 1H-1,2,4-Triazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the crystal structure of 1H-1,2,4-Triazole-3-carboxamide, a molecule of interest in pharmaceutical and materials research. The information is tailored for researchers, scientists, and drug development professionals, presenting detailed crystallographic data, experimental protocols, and a visualization of the experimental workflow.

Introduction

This compound (C₃H₄N₄O) is a heterocyclic compound that serves as a significant building block in the synthesis of various pharmaceutical agents, notably as the aglycon of the antiviral drug Ribavirin.[1] Its planar molecular structure and capacity for extensive hydrogen bonding contribute to the formation of a stable crystalline lattice.[2][3] Understanding the precise three-dimensional arrangement of atoms and intermolecular interactions within its crystal structure is crucial for predicting its physical properties, stability, and potential interactions with biological targets.

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the tables below for clear comparison and reference.

Table 1: Crystal Data and Structure Refinement Details. [2]

ParameterValue
Empirical FormulaC₃H₄N₄O
Formula Weight112.10
Temperature298 (2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Dimensions
a3.6944 (4) Å
b17.527 (3) Å
c7.0520 (17) Å
β94.4670 (10)°
Volume455.24 (14) ų
Z4
Calculated Density1.636 Mg/m³
Absorption Coefficient0.13 mm⁻¹
F(000)232
Data Collection
Crystal Size0.22 x 0.18 x 0.09 mm
θ range for data collection2.3 to 27.5°
Reflections collected2199
Independent reflections807
Reflections with I > 2σ(I)657
R(int)0.020
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters807 / 0 / 73
Goodness-of-fit on F²1.05
Final R indices [I > 2σ(I)]R1 = 0.035, wR2 = 0.101
R indices (all data)R1 = 0.048, wR2 = 0.108
Largest diff. peak and hole0.13 and -0.23 e.Å⁻³

Table 2: Selected Bond Lengths. [2]

BondLength (Å)
C=O1.252 (2)

The observed C=O bond length of 1.252 (2) Å confirms that the molecule exists in the amide form.[2]

Table 3: Hydrogen Bond Geometry. [2]

D—H···Ad(D—H) (Å)d(H···A) (Å)d(D···A) (Å)<(DHA) (°)
N1—H1B···N4ii0.862.223.010 (2)154
N2—H2···O1iii0.862.072.909 (2)163
N2—H2···N3iii0.862.543.055 (2)120

The crystal structure is characterized by extensive N—H···O and N—H···N hydrogen bonds, which organize the planar molecules into sheets along the (101) plane.[2][3] These interactions are crucial for stabilizing the crystal packing.[2]

Experimental Protocols

The experimental procedures for the synthesis, crystallization, and structure determination of this compound are detailed below.

3.1 Synthesis of this compound. [2]

  • 20 mmol (2540 mg) of methyl 1H-1,2,4-triazole-3-carboxylate was combined with 20 ml of 25% ammonium hydroxide.

  • The mixture was stirred for 8 hours at 353 K.

  • The resulting white precipitate was collected by filtration.

  • The precipitate was washed several times with ethanol.

  • The final product was dried in vacuo, yielding 85%.

3.2 Single-Crystal Growth. [2]

Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a 50% ethanol solution of the synthesized compound at room temperature over a period of one week.[2]

3.3 X-ray Data Collection and Structure Refinement. [2]

  • Data Collection: A Bruker SMART CCD diffractometer was used for data collection.

  • Cell Refinement: The unit cell parameters were refined using the SAINT software (Bruker, 2003).[2]

  • Data Reduction: Data reduction was also performed using the SAINT software.[2]

  • Structure Solution: The crystal structure was solved using SHELXS97.[2]

  • Structure Refinement: The structure was refined using SHELXL97.[2] An absorption correction was applied using SADABS.[2] The C- and N-bound H atoms were placed in calculated positions and refined using a riding model.[2]

  • Molecular Graphics: Molecular graphics were generated using SHELXTL.[2]

Visualization of Experimental Workflow

The logical flow of the experimental process from synthesis to structural analysis is depicted in the following diagram.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Crystallographic Analysis start Start Materials: Methyl 1H-1,2,4-triazole-3-carboxylate Ammonium Hydroxide react Reaction: Stirring at 353 K for 8h start->react precipitate Filtration & Washing: Collect white precipitate, wash with ethanol react->precipitate dry Drying: In vacuo precipitate->dry product Product: This compound dry->product dissolve Dissolution: 50% Ethanol Solution product->dissolve evaporate Slow Evaporation: Room Temperature (1 week) dissolve->evaporate crystals Single Crystals evaporate->crystals data_collection X-ray Data Collection: Bruker SMART CCD crystals->data_collection structure_solution Structure Solution: SHELXS97 data_collection->structure_solution structure_refinement Structure Refinement: SHELXL97 structure_solution->structure_refinement final_structure Final Crystal Structure structure_refinement->final_structure

Caption: Experimental workflow for this compound.

References

An In-depth Technical Guide to the Solubility Profile of 1H-1,2,4-Triazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 1H-1,2,4-Triazole-3-carboxamide, a key chemical intermediate and the primary aglycone metabolite of the antiviral drug Ribavirin.[1] Understanding the solubility of this compound is crucial for its handling, formulation, and in the development of analytical methods. This document compiles available solubility data, details experimental protocols for solubility determination, and provides a visual representation of the experimental workflow.

Quantitative Solubility Data

Quantitative solubility data for this compound is not extensively available in the public domain. However, qualitative descriptions indicate that it is slightly soluble in aqueous base and Dimethyl Sulfoxide (DMSO).[2]

For illustrative purposes, the following table presents detailed quantitative solubility data for a closely related precursor, Methyl 1H-1,2,4-triazole-3-carboxylate, in various organic solvents at temperatures ranging from 278.15 K to 318.15 K.[3] This data is presented as the mole fraction (x) of the solute and is valuable for understanding the solubility behavior of similar triazole-based compounds and for the design of crystallization and purification processes.[3]

Table 1: Illustrative Quantitative Solubility of Methyl 1H-1,2,4-triazole-3-carboxylate in Various Solvents [3]

SolventTemperature (K)Mole Fraction Solubility (x)
Methanol 278.150.0158
283.150.0185
288.150.0216
293.150.0252
298.150.0294
303.150.0343
308.150.0399
313.150.0464
318.150.0539
Ethanol 278.150.0048
283.150.0057
288.150.0068
293.150.0081
298.150.0096
303.150.0114
308.150.0135
313.150.0159
318.150.0187
1-Propanol 278.150.0033
283.150.0039
288.150.0047
293.150.0056
298.150.0067
303.150.0080
308.150.0095
313.150.0113
318.150.0134
2-Propanol 278.150.0028
283.150.0034
288.150.0041
293.150.0049
298.150.0059
303.150.0071
308.150.0085
313.150.0101
318.150.0120
1-Butanol 278.150.0024
283.150.0029
288.150.0035
293.150.0042
298.150.0051
303.150.0061
308.150.0073
313.150.0087
318.150.0104
Acetonitrile 278.150.0015
283.150.0018
288.150.0021
293.150.0025
298.150.0030
303.150.0036
308.150.0043
313.150.0051
318.150.0060
Acetone 278.150.0031
283.150.0037
288.150.0044
293.150.0052
298.150.0062
303.150.0074
308.150.0088
313.150.0104
318.150.0123

Note: The data presented in this table is for Methyl 1H-1,2,4-triazole-3-carboxylate, a precursor to this compound, and is intended for illustrative purposes.

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound. A variation of this is the static gravimetric method, which was used to obtain the data for the precursor compound in Table 1.

Static Gravimetric Method for Solubility Determination [3]

1. Materials and Apparatus:

  • Solute: A pure sample of the compound of interest (e.g., this compound).

  • Solvents: A range of analytical grade solvents.

  • Apparatus:

    • Jacketed glass vessel with a sealing mechanism to prevent solvent evaporation.

    • Thermostatic water bath with precise temperature control.

    • Magnetic stirrer and stir bars.

    • Analytical balance with high precision.

    • Syringe with a filter (e.g., 0.45 µm pore size).

    • Drying oven.

2. Procedure:

  • An excess amount of the solute is added to a known mass of the selected solvent in the jacketed glass vessel.

  • The vessel is sealed and placed in the thermostatic water bath set to the desired temperature.

  • The resulting suspension is continuously agitated using a magnetic stirrer for a sufficient duration (e.g., at least 10 hours) to ensure that solid-liquid equilibrium is achieved.

  • After the equilibration period, stirring is stopped, and the solution is allowed to stand undisturbed for a period (e.g., at least 2 hours) to allow the undissolved solid to settle.

  • A sample of the supernatant (the clear, saturated solution) is carefully withdrawn using a pre-weighed syringe fitted with a filter to prevent the transfer of any solid particles.

  • The mass of the collected saturated solution is accurately determined by weighing the syringe before and after sampling.

  • The collected sample is then transferred to a pre-weighed container and dried in an oven until a constant weight is achieved, which gives the mass of the dissolved solute.

  • The mass of the solvent in the sample is calculated by subtracting the mass of the solute from the total mass of the saturated solution.

  • The solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent or as a mole fraction.

3. Data Analysis:

  • The mole fraction solubility (x) is calculated using the following formula:

    • x = (m_solute / M_solute) / [(m_solute / M_solute) + (m_solvent / M_solvent)]

    • Where:

      • m_solute = mass of the dissolved solute

      • M_solute = molar mass of the solute

      • m_solvent = mass of the solvent

      • M_solvent = molar mass of the solvent

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of a compound using the static gravimetric method.

Solubility_Determination_Workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Measurement cluster_analysis Data Analysis prep1 Weigh excess solute prep2 Weigh solvent prep3 Combine in jacketed vessel equil1 Set temperature in thermostatic bath prep3->equil1 equil2 Stir suspension for >= 10 hours equil1->equil2 equil3 Settle for >= 2 hours equil2->equil3 samp1 Withdraw supernatant with filtered syringe equil3->samp1 samp2 Weigh saturated solution samp1->samp2 samp3 Dry sample to constant weight samp2->samp3 samp4 Weigh dried solute samp3->samp4 calc1 Calculate mass of solvent samp4->calc1 calc2 Calculate mole fraction solubility calc1->calc2

Caption: Experimental workflow for solubility determination using the static gravimetric method.

References

The Multifaceted Mechanism of Action of 1H-1,2,4-Triazole-3-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-1,2,4-Triazole-3-carboxamide is the core chemical scaffold of the broad-spectrum antiviral agent Ribavirin (1-β-D-ribofuranosyl-1H-1,2,4-triazole-3-carboxamide).[1] For decades, Ribavirin has been a cornerstone in the treatment of various viral infections, including hepatitis C and respiratory syncytial virus (RSV).[2][3] Its efficacy stems from a complex and multifaceted mechanism of action that extends beyond a single molecular target. This technical guide provides an in-depth exploration of the core mechanisms through which Ribavirin exerts its antiviral effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved. The primary mechanisms discussed are the inhibition of inosine monophosphate dehydrogenase (IMPDH), direct inhibition of viral RNA-dependent RNA polymerase (RdRp), induction of lethal mutagenesis, and immunomodulation.[3][4] Understanding these intricate mechanisms is crucial for the development of novel antiviral therapeutics and the optimization of existing treatment regimens.

Metabolic Activation of Ribavirin

Ribavirin is a prodrug that requires intracellular phosphorylation to become biologically active.[5][6] This metabolic activation is a critical prerequisite for its antiviral activity. The process is initiated by host cell kinases, primarily adenosine kinase, which converts Ribavirin into Ribavirin-5'-monophosphate (RMP).[7][8] Subsequent phosphorylations by other cellular kinases lead to the formation of Ribavirin-5'-diphosphate (RDP) and Ribavirin-5'-triphosphate (RTP).[6] The generation of RMP is considered the rate-limiting step in this pathway.[9] Each of these phosphorylated metabolites plays a distinct role in the overall mechanism of action.

Ribavirin_Metabolic_Activation cluster_cell Host Cell Ribavirin Ribavirin RMP Ribavirin Monophosphate (RMP) Ribavirin->RMP Adenosine Kinase RDP Ribavirin Diphosphate (RDP) RMP->RDP Nucleoside Monophosphate Kinase RTP Ribavirin Triphosphate (RTP) RDP->RTP Nucleoside Diphosphate Kinase

Caption: Intracellular phosphorylation cascade of Ribavirin.

Core Mechanisms of Antiviral Action

The antiviral effects of Ribavirin are attributed to four primary, and at times overlapping, mechanisms.

Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH)

One of the earliest recognized mechanisms of Ribavirin is the inhibition of the host cellular enzyme, inosine monophosphate dehydrogenase (IMPDH).[4] RMP is a potent competitive inhibitor of IMPDH, an enzyme that catalyzes the rate-limiting step in the de novo synthesis of guanine nucleotides.[2][9][10] By inhibiting IMPDH, RMP leads to the depletion of intracellular pools of guanosine triphosphate (GTP).[3][8] This GTP depletion has a profound indirect antiviral effect, as GTP is an essential building block for viral RNA synthesis and replication.[8]

CompoundTargetInhibition TypeKi Value (nM)Cell TypeReference
Ribavirin MonophosphateHuman IMPDHCompetitive250Not Specified[2][4]
Ribavirin MonophosphateE. coli IMPDHCompetitive270N/A (Isolated Enzyme)[11]
Ribavirin MonophosphateEhrlich Ascites Tumor Cell IMPDHCompetitive250N/A (Isolated Enzyme)[11]

A common method to determine the inhibitory activity of compounds against IMPDH is a spectrophotometric assay that measures the production of NADH.

Objective: To determine the Ki of RMP for IMPDH.

Materials:

  • Purified human IMPDH2 enzyme

  • Reaction Buffer: 50 mM KH₂PO₄ (pH 8.5), 5 mM DTT

  • Substrate: Inosine Monophosphate (IMP)

  • Cofactor: NAD⁺

  • Inhibitor: Ribavirin Monophosphate (RMP)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a stock solution of purified IMPDH2 in a suitable buffer.

  • Prepare serial dilutions of RMP in the reaction buffer.

  • In a 96-well plate, add the reaction buffer, varying concentrations of IMP, and the different dilutions of RMP.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding NAD⁺ to each well.

  • Immediately measure the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.

  • Calculate the initial reaction velocities for each substrate and inhibitor concentration.

  • Determine the Ki value by generating a Lineweaver-Burk or Dixon plot.

IMPDH_Inhibition_Workflow IMP IMP IMPDH IMPDH IMP->IMPDH XMP XMP IMPDH->XMP NAD+ to NADH GTP_depletion GTP Depletion IMPDH->GTP_depletion RMP Ribavirin Monophosphate (RMP) RMP->IMPDH Competitive Inhibition Viral_RNA_synthesis_inhibition Inhibition of Viral RNA Synthesis GTP_depletion->Viral_RNA_synthesis_inhibition

Caption: RMP competitively inhibits IMPDH, leading to GTP depletion.

Direct Inhibition of Viral RNA-dependent RNA Polymerase (RdRp)

Ribavirin triphosphate (RTP) acts as a structural analog of guanosine triphosphate (GTP) and can directly inhibit the RNA-dependent RNA polymerase (RdRp) of several viruses.[8][12] RTP competes with natural nucleotides for the active site of the viral polymerase.[3] Its incorporation into the nascent viral RNA chain can lead to chain termination, thereby halting viral replication.[13] This mechanism is particularly relevant for RNA viruses that rely on RdRp for genome replication.

CompoundTarget VirusEffectEC₅₀ (µM)Reference
Ribavirin TriphosphateInfluenza VirusCompetitive inhibition with respect to ATP and GTPN/A[14]
RibavirinSARS-CoV-2Inhibition of viral replication in Calu-3 cells7.1[15]

A common method to assess RdRp inhibition is a cell-free enzymatic assay using a purified viral polymerase.

Objective: To determine the inhibitory effect of RTP on viral RdRp activity.

Materials:

  • Purified viral RdRp

  • RNA template and primer

  • Reaction Buffer (virus-specific)

  • Ribonucleotide triphosphates (ATP, CTP, GTP, UTP)

  • Radiolabeled nucleotide (e.g., [α-³²P]GTP)

  • Ribavirin Triphosphate (RTP)

  • Scintillation counter

Procedure:

  • Set up reaction mixtures containing the reaction buffer, RNA template-primer, and varying concentrations of RTP.

  • Add the purified RdRp to each reaction mixture.

  • Initiate the polymerization reaction by adding the mixture of ribonucleotide triphosphates, including the radiolabeled nucleotide.

  • Incubate the reactions at the optimal temperature for the specific viral RdRp.

  • Stop the reactions and precipitate the newly synthesized RNA.

  • Wash the precipitate to remove unincorporated nucleotides.

  • Quantify the amount of incorporated radiolabeled nucleotide using a scintillation counter.

  • Calculate the percentage of inhibition of RdRp activity at different RTP concentrations.

Lethal Mutagenesis

RTP can be incorporated into the replicating viral genome by the viral RdRp, acting as a fraudulent nucleotide.[3] This incorporation leads to an increase in the mutation rate of the viral genome.[10] The accumulation of numerous mutations across the viral population can push the virus over an "error threshold," a phenomenon known as "error catastrophe."[3][10] This results in the production of non-viable viral progeny with reduced infectivity.[10]

VirusTreatmentObserved EffectFold Increase in Mutation RateReference
HCVRibavirin + Interferon (in vivo)Increased mutation rate~3[16][17]
FMDVRibavirin (1000 µM, in vitro)Increased mutagenesis8-11[11]
HCVRibavirin (50 µM, in vitro)Increased error generation rateN/A (rate of 1.5 x 10⁻³)[18]

Assessing the mutagenic effect of Ribavirin typically involves sequencing the viral genome after treatment.

Objective: To quantify the increase in viral mutation frequency induced by Ribavirin.

Materials:

  • Virus stock

  • Host cell line

  • Ribavirin

  • Viral RNA extraction kit

  • Reverse transcriptase and PCR reagents

  • Primers for amplifying specific viral genomic regions

  • Next-generation sequencing (NGS) platform

Procedure:

  • Infect host cells with the virus in the presence and absence of varying concentrations of Ribavirin.

  • After a defined period of viral replication, harvest the virus and extract the viral RNA.

  • Perform reverse transcription to generate cDNA.

  • Amplify specific regions of the viral genome using high-fidelity DNA polymerase to minimize PCR-induced errors.

  • Prepare the amplified DNA for next-generation sequencing.

  • Sequence the viral genomes and align the reads to a reference sequence.

  • Identify and quantify single nucleotide polymorphisms (SNPs) in the treated and untreated samples.

  • Calculate the mutation frequency and analyze the mutation spectrum (e.g., types of base substitutions).

Lethal_Mutagenesis_Pathway RTP Ribavirin Triphosphate (RTP) RdRp Viral RdRp RTP->RdRp Mutated_RNA Mutated Viral RNA RdRp->Mutated_RNA Incorporation Viral_RNA Viral RNA Template Viral_RNA->RdRp Error_Catastrophe Error Catastrophe Mutated_RNA->Error_Catastrophe Nonviable_Progeny Non-viable Viral Progeny Error_Catastrophe->Nonviable_Progeny

Caption: RTP incorporation into viral RNA leads to lethal mutagenesis.

Immunomodulatory Effects

Ribavirin has been shown to modulate the host immune response, which can contribute to its antiviral activity.[3] A key immunomodulatory effect is the promotion of a T-helper type 1 (Th1) cytokine profile over a T-helper type 2 (Th2) profile.[3][8][19] Th1 responses, characterized by the production of cytokines like interferon-gamma (IFN-γ) and interleukin-2 (IL-2), are generally more effective at clearing viral infections.[19] Conversely, Ribavirin can suppress the production of Th2 cytokines such as IL-4 and IL-10.[8][19]

Treatment ConditionCell TypeCytokine ChangeMagnitude of ChangeReference
Ribavirin (100 µM)Human PBMC (PHA-stimulated)IL-2124% increase[20]
Ribavirin (100 µM)Human PBMC (PHA-stimulated)TNF-α, IFN-γ74-85% reduction[20]
Ribavirin (100 µM)Human PBMC (PHA-stimulated)IL-1095% reduction[20]
Ribavirin (2-5 µM)Human PBMC (HCV antigen-stimulated)IL-10Decreased production[21]

The immunomodulatory effects of Ribavirin can be assessed by measuring cytokine levels in cultured immune cells.

Objective: To determine the effect of Ribavirin on the cytokine production profile of human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Human PBMCs isolated from healthy donors

  • Cell culture medium (e.g., RPMI-1640)

  • Stimulating agent (e.g., phytohemagglutinin (PHA) or specific viral antigens)

  • Ribavirin

  • Enzyme-linked immunosorbent assay (ELISA) kits for specific cytokines (e.g., IFN-γ, IL-2, IL-4, IL-10) or a multiplex cytokine assay platform.

Procedure:

  • Isolate PBMCs from whole blood using density gradient centrifugation.

  • Culture the PBMCs in a 96-well plate in the presence of a stimulating agent.

  • Add varying concentrations of Ribavirin to the cell cultures. Include a no-drug control.

  • Incubate the cells for a specified period (e.g., 24-72 hours).

  • Collect the cell culture supernatants.

  • Measure the concentrations of different cytokines in the supernatants using ELISA or a multiplex assay according to the manufacturer's instructions.

  • Analyze the changes in cytokine levels in the Ribavirin-treated samples compared to the control.

Conclusion

The mechanism of action of this compound, embodied by its most prominent derivative Ribavirin, is a paradigm of multifaceted antiviral activity. Its ability to simultaneously disrupt viral replication through GTP depletion, direct polymerase inhibition, and the induction of lethal mutagenesis, while also modulating the host immune response, underscores its broad-spectrum efficacy. This technical guide has provided a comprehensive overview of these core mechanisms, supported by quantitative data and detailed experimental protocols. A thorough understanding of these intricate pathways is paramount for the scientific community to innovate and develop the next generation of antiviral therapies. The continued exploration of the nuanced interplay between these mechanisms will undoubtedly pave the way for more effective and targeted treatments for a wide range of viral diseases.

References

The Pharmacological Potential of 1H-1,2,4-Triazole-3-carboxamide Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the synthesis, biological evaluation, and mechanisms of action of a promising class of therapeutic agents.

The 1H-1,2,4-triazole-3-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the current research, focusing on the anticancer, antiviral, and antimicrobial properties of these compounds. Detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows are presented to serve as a valuable resource for researchers, scientists, and drug development professionals.

Anticancer Activity: Targeting Key Cellular Pathways

Derivatives of this compound have demonstrated significant potential as anticancer agents, with studies highlighting their cytotoxic effects against a variety of cancer cell lines. The primary mechanisms of action appear to involve the targeting of critical proteins in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 4 (CDK-4).[1][2][3]

Recent research has focused on the synthesis of novel 5-oxo-1,2,4-triazole-3-carboxamide and other substituted derivatives, which have shown promising results in in-vitro cytotoxicity assays.[1][2] Molecular docking studies have further elucidated the interactions between these compounds and the active sites of their target proteins, providing a rationale for their observed biological activity.[1][2][3]

Quantitative Anticancer Activity Data

The following table summarizes the in-vitro cytotoxic activity of various this compound derivatives against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineIC50 (µM)Reference
Compound 4eA-549 (Non-small cell lung cancer)10.25[1]
Compound 4mA-549 (Non-small cell lung cancer)12.54[1]
Compound 4ePANC-1 (Pancreatic cancer)11.45[1]
Compound 4mPANC-1 (Pancreatic cancer)13.98[1]
Compound 4eHCT-116 (Colorectal cancer)9.87[1]
Compound 4mHCT-116 (Colorectal cancer)11.23[1]
Compound 4eHeLa (Cervical cancer)12.11[1]
Compound 4mHeLa (Cervical cancer)14.32[1]
5-(tetrahydropyran-2-yl)-1,2,4-triazole-3-carboxamideK562 (Chronic myeloid leukemia)Not specified, but significant antiproliferative effect[4]
1-(tetrahydrofuran-2-yl)-1,2,4-triazol-3-carboxamideK562 (Chronic myeloid leukemia)Not specified, but significant antiproliferative effect[4]
5-(tetrahydropyran-2-yl)-1,2,4-triazole-3-carboxamideCCRF-SB (Acute lymphoblastic leukemia)Not specified, but significant antiproliferative effect[4]
1-(tetrahydrofuran-2-yl)-1,2,4-triazol-3-carboxamideCCRF-SB (Acute lymphoblastic leukemia)Not specified, but significant antiproliferative effect[4]
Compound 5jHeLa, PANC-1, HCT-116, A-549Displayed significant activity[3][5]
Compound 5iHeLa, PANC-1, HCT-116, A-549Displayed significant activity[3][5]
Compound 5mHeLa, PANC-1, HCT-116, A-549Displayed significant activity[3][5]
Compound 5fHeLa, PANC-1, HCT-116, A-549Displayed significant activity[3][5]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., A-549, PANC-1, HCT-116, HeLa)[1]

  • Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a positive control (e.g., doxorubicin).[1] Include a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO F->G H Read absorbance at 570nm G->H I Calculate IC50 values H->I

MTT Assay Workflow for determining cytotoxicity.

Antiviral Activity: Inhibition of Viral Replication

The parent compound, 1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide, also known as Virazole or Ribavirin, is a well-established broad-spectrum antiviral agent.[6][7] Its mechanism of action involves the inhibition of inosine monophosphate (IMP) dehydrogenase, a key enzyme in the biosynthesis of guanosine monophosphate (GMP).[6][7] This leads to a depletion of intracellular GTP pools, which is essential for viral nucleic acid synthesis.[6][7]

Research has also explored the antiviral activity of other derivatives of this compound, including thiocarboxamide and carboxamidine ribonucleosides, against a range of viruses.[8]

Signaling Pathway: IMP Dehydrogenase Inhibition

The following diagram illustrates the mechanism of action of Virazole (Ribavirin) in inhibiting viral replication.

IMP_Dehydrogenase_Inhibition cluster_HostCell Host Cell IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMP Dehydrogenase GMP Guanosine Monophosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP Viral_RNA_DNA Viral RNA/DNA Synthesis GTP->Viral_RNA_DNA Virazole Virazole (Ribavirin) Virazole_Phosphate Virazole 5'-phosphate Virazole->Virazole_Phosphate Phosphorylation IMP_Dehydrogenase_Inhibition IMP_Dehydrogenase_Inhibition IMP_Dehydrogenase_Inhibition->XMP Inhibition

Mechanism of antiviral action via IMP dehydrogenase inhibition.

Antimicrobial Activity: A Growing Area of Investigation

The antimicrobial potential of this compound derivatives is an emerging area of research. Studies have shown that certain derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, as well as some fungal species.[9][10] For instance, 1-alkyl/aryloxymethyl derivatives have demonstrated antimicrobial potential against Micrococcus luteus and Pseudomonas aeruginosa.[9]

The synthesis of novel 1,2,3-triazole and carboxylate analogues of metronidazole has also yielded compounds with potent antimicrobial activity.[11] Further investigations are needed to fully elucidate the mechanisms of action and structure-activity relationships for the antimicrobial effects of this class of compounds.

Quantitative Antimicrobial Activity Data

The following table summarizes the minimum inhibitory concentration (MIC) values for selected 1H-1,2,3-triazole derivatives against various microbial strains.

CompoundMicroorganismMIC (µg/mL)Reference
1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acidBacillus subtilis59.5[12]
1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acidVibrio cholerae59.5[12]
Nalidixic acid-based 1,2,4-triazole-3-thione derivatives (1a-g)Pseudomonas aeruginosa16[10]
Nalidixic acid-based triazolothiadiazole (2, with 2-chloro substituent)Various microorganisms16[10]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • This compound derivatives

  • 96-well microtiter plates

  • Incubator

  • Spectrophotometer or visual inspection

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in the broth in a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density.

MIC_Determination_Workflow A Prepare standardized inoculum C Inoculate wells A->C B Serial dilution of compounds in 96-well plate B->C D Incubate plates C->D E Determine MIC (lowest concentration with no growth) D->E

Workflow for MIC determination by broth microdilution.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of new therapeutic agents. The diverse biological activities, including anticancer, antiviral, and antimicrobial effects, underscore the importance of continued research in this area. The data and protocols presented in this guide offer a foundation for further exploration and optimization of these compounds to address unmet medical needs. Future studies should focus on elucidating detailed mechanisms of action, improving potency and selectivity, and evaluating the in-vivo efficacy and safety of lead candidates.

References

1H-1,2,4-Triazole-3-carboxamide tautomerism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Tautomerism of 1H-1,2,4-Triazole-3-carboxamide

Abstract

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, integral to numerous therapeutic agents.[1] this compound, the aglycon of the broad-spectrum antiviral drug Ribavirin, serves as a critical case study for the phenomenon of prototropic tautomerism.[2][3] This dynamic equilibrium between interconverting isomers profoundly influences the molecule's physicochemical properties, including its hydrogen bonding capabilities, polarity, and three-dimensional shape. Consequently, understanding the predominant tautomeric forms and the factors governing their equilibrium is paramount for drug design, development, and molecular interaction studies. This technical guide provides a comprehensive analysis of the tautomerism of this compound, detailing the possible tautomeric forms, quantitative stability data from related analogs, and the experimental and computational methodologies used for their characterization.

Introduction to Tautomerism in 1,2,4-Triazoles

Prototropic tautomerism involves the migration of a proton, leading to a dynamic equilibrium between two or more structural isomers.[4] In asymmetrically substituted 1,2,4-triazoles, the proton can reside on one of three nitrogen atoms, leading to three distinct annular tautomers: the 1H, 2H, and 4H forms. The position of this mobile proton dictates the molecule's electronic distribution and its ability to act as a hydrogen bond donor or acceptor, which are critical determinants of its interaction with biological targets.[4]

For the unsubstituted 1,2,4-triazole, experimental and computational studies have established that the 1H-tautomer is the most stable form, favored over the 4H-tautomer by more than 6 kcal/mol.[1][5] However, the introduction of substituents can significantly alter the relative stabilities of these tautomers.[6] The carboxamide group at the 3-position of this compound is electron-withdrawing, a factor known to influence the tautomeric equilibrium.[5]

Tautomeric Forms of 1,2,4-Triazole-3-carboxamide

The three potential prototropic tautomers of 1,2,4-triazole-3-carboxamide are depicted below. The equilibrium between these forms is influenced by the physical state (solid, solution, or gas phase), solvent polarity, and temperature.[2]

Figure 1: Tautomeric equilibrium of 1,2,4-triazole-3-carboxamide.

Quantitative Analysis of Tautomer Stability

DFT studies on C5-substituted 1,2,4-triazoles have shown that electron-withdrawing substituents like –CONH₂, –COOH, and –CHO stabilize the N₁–H tautomer.[5] This suggests that for 1,2,4-triazole-3-carboxamide, the 1H tautomer is likely the most stable form. The 4H tautomer is generally the least stable.[5]

The table below summarizes computational data for related 1,2,4-triazole derivatives, illustrating the influence of substituents on tautomer stability.

Compound Tautomer Relative Energy (kcal/mol) Phase Computational Method Reference
Unsubstituted 1,2,4-triazole1H0.0GasVarious[1][5]
4H> +6.0GasVarious[1][5]
3-Amino-1,2,4-triazole1H~0.0Gas6-31G(CCSD)//6-31G(HF)[4]
2H~0.0Gas6-31G(CCSD)//6-31G(HF)[4]
4H+7.0Gas6-31G(CCSD)//6-31G(HF)[4]

Experimental Protocols for Tautomer Characterization

A combination of spectroscopic and crystallographic techniques is required to unambiguously characterize the tautomeric forms of 1,2,4-triazole-3-carboxamide.

Workflow cluster_exp Experimental Characterization Workflow Sample Sample of 1,2,4-Triazole-3-carboxamide SolidState Solid-State Analysis Sample->SolidState SolutionState Solution-State Analysis Sample->SolutionState Xray Single-Crystal X-ray Diffraction SolidState->Xray IR_Solid FT-IR Spectroscopy (Solid) SolidState->IR_Solid NMR ¹H & ¹³C NMR Spectroscopy SolutionState->NMR UVVis UV-Vis Spectroscopy SolutionState->UVVis IR_Solution FT-IR Spectroscopy (Solution) SolutionState->IR_Solution Xray_Result Definitive 3D Structure (Solid Tautomer) Xray->Xray_Result Solution_Result Predominant Tautomer(s) in Solution NMR->Solution_Result UVVis->Solution_Result IR_Solution->Solution_Result

Figure 2: General experimental workflow for tautomer characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for studying tautomeric equilibria in solution, as the chemical shifts of ¹H and ¹³C nuclei are highly sensitive to the local electronic environment, which differs between tautomers.[4]

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a 5 mm NMR tube. The choice of solvent is crucial as it can influence the tautomeric equilibrium.[4]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical Parameters: Spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.[4]

    • Interpretation: Observe the chemical shifts and integrals of the triazole ring proton (C5-H) and the amide protons. If the interconversion rate is slow on the NMR timescale, separate sets of signals may be observed for each tautomer, allowing for quantification of their relative populations.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Interpretation: The chemical shifts of the triazole ring carbons (C3 and C5) are distinct for each tautomer and can provide corroborating evidence for the assignments made from the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy can help identify functional groups and hydrogen bonding patterns that differ between tautomers.

  • Sample Preparation: The sample can be analyzed as a solid (e.g., KBr pellet) or in solution.

  • Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.

  • Interpretation:

    • N-H stretching: The position and shape of the N-H stretching bands (typically 3100-3400 cm⁻¹) can vary depending on which nitrogen is protonated and the extent of hydrogen bonding.

    • C=O stretching: The amide carbonyl (C=O) stretch (around 1650-1700 cm⁻¹) may shift slightly depending on the electronic effects of the adjacent tautomeric form.

    • Ring vibrations: C=N and N=N stretching vibrations in the 1400-1600 cm⁻¹ region are characteristic of the triazole ring and can differ between tautomers.[7]

Single-Crystal X-ray Diffraction

This is the most definitive method for determining the tautomeric form in the solid state.

  • Methodology:

    • Crystal Growth: Grow single crystals of high quality, suitable for diffraction. This is often the most challenging step.

    • Data Collection: Mount a crystal on a diffractometer and irradiate it with X-rays.

    • Structure Solution and Refinement: The diffraction pattern is used to solve the electron density map of the crystal, revealing the precise positions of all non-hydrogen atoms. Hydrogen atoms can often be located from the difference Fourier map, confirming the position of the mobile proton and thus the tautomeric form.[2]

Computational Methodologies in Tautomer Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are essential for predicting the relative stabilities of tautomers and for aiding in the interpretation of spectroscopic data.[8]

ComputationalWorkflow cluster_comp Computational Prediction Workflow Start Define Tautomeric Structures (1H, 2H, 4H) GeomOpt Geometry Optimization (e.g., DFT B3LYP/6-311++G(d,p)) Start->GeomOpt GasPhase Gas-Phase Energy Calculation GeomOpt->GasPhase Solvation Solvation Modeling (e.g., PCM, SMD) GeomOpt->Solvation Analysis Calculate Relative Stabilities (ΔE or ΔG) GasPhase->Analysis SolutionPhase Solution-Phase Energy Calculation Solvation->SolutionPhase SolutionPhase->Analysis Spectra Simulate Spectra (NMR, UV-Vis) Analysis->Spectra Compare Compare with Experimental Data Spectra->Compare

Figure 3: A typical computational workflow for tautomer stability analysis.
  • Protocol for DFT Calculations:

    • Structure Generation: Build the 3D structures of the 1H, 2H, and 4H tautomers.

    • Geometry Optimization: Perform full geometry optimization for each tautomer using a DFT method (e.g., B3LYP or M06-2X) with a suitable basis set (e.g., 6-311++G(d,p)).[9][5] This step finds the lowest energy conformation for each isomer.

    • Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

    • Energy Calculation: Calculate the single-point electronic energies. The relative stability is determined by comparing the total energies (including ZPVE corrections) of the tautomers.

    • Solvent Effects: To model the behavior in solution, employ a polarizable continuum model (PCM) or Solvation Model based on Density (SMD) during the optimization and energy calculation steps.[9]

    • Spectra Simulation: Use methods like GIAO for NMR chemical shift prediction or TD-DFT for UV-Vis spectra simulation.[6] These calculated spectra can be compared directly with experimental results to assign the correct tautomeric form.[9][10]

Implications for Drug Development

The tautomeric state of a molecule is a critical parameter in rational drug design.[6] Different tautomers exhibit distinct properties that influence their ADME (Absorption, Distribution, Metabolism, and Excretion) profiles and their binding affinity to biological targets.

  • Receptor Binding: Tautomers possess different hydrogen bond donor and acceptor patterns. A change in the proton's position can create or destroy a key interaction with an amino acid residue in a receptor's active site, drastically altering binding affinity and biological activity.

  • Physicochemical Properties: Tautomerism affects lipophilicity (logP), solubility, and pKa. These properties are fundamental to a drug's ability to cross biological membranes and reach its target.

  • Intellectual Property: Different tautomers can be considered distinct chemical entities, which has significant implications for patent claims and intellectual property protection.

Figure 4: Influence of tautomerism on drug-target interactions.

Conclusion

The tautomerism of this compound is a critical feature that dictates its chemical and biological behavior. While three annular tautomers (1H, 2H, and 4H) are possible, theoretical predictions based on the electron-withdrawing nature of the carboxamide substituent suggest a preference for the 1H form. A comprehensive understanding of this tautomeric landscape, achieved through the integrated application of advanced spectroscopic (NMR, IR), crystallographic (X-ray), and computational (DFT) methods, is essential for researchers, scientists, and drug development professionals. Elucidating the predominant tautomeric forms in different environments is a key step in predicting molecular interactions, optimizing drug candidates, and ultimately developing safer and more effective therapeutic agents.

References

An In-depth Technical Guide to 1H-1,2,4-Triazole-3-carboxamide (CAS 3641-08-5) and its Clinical Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1H-1,2,4-triazole-3-carboxamide, the core chemical scaffold of the broad-spectrum antiviral agent Ribavirin. This document delves into its chemical properties, synthesis, multifaceted mechanism of action, pharmacokinetic profile, and its applications in drug discovery and development, extending beyond its established antiviral capabilities.

Core Compound and its Clinically Relevant Derivative: Ribavirin

This compound (CAS 3641-08-5) is a heterocyclic compound that serves as the aglycon component of Ribavirin (CAS 36791-04-5).[1] Ribavirin is a synthetic guanosine analog where the this compound moiety is attached to a ribofuranosyl ring.[2][3] While the CAS number in the topic refers to the aglycon, the vast majority of biological and clinical data pertains to Ribavirin. Therefore, this guide will focus on Ribavirin, with the understanding that this compound is its foundational structural component.

Chemical and Physical Properties

A comparative summary of the chemical and physical properties of this compound and Ribavirin is presented below.

PropertyThis compoundRibavirin
CAS Number 3641-08-5[1][4]36791-04-5[3][5]
Molecular Formula C₃H₄N₄O[1][4]C₈H₁₂N₄O₅[3]
Molecular Weight 112.09 g/mol [1][4]244.20 g/mol [3]
Appearance White crystalline solidWhite powder[3][5]
Melting Point 315 °C[4]166-168 °C or 174-176 °C[2][3]
Solubility Data not readily availableFreely soluble in water; slightly soluble in ethanol.[6]
IUPAC Name This compound[1]1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide[3]

Synthesis and Manufacturing

The synthesis of 1,2,4-triazole derivatives is a cornerstone of medicinal chemistry.[7] Several methods have been developed for the synthesis of the 1,2,4-triazole ring system, often involving the cyclization of intermediates.

Experimental Protocol: Synthesis of 1-Substituted 1,2,4-Triazole-3-carboxamides

The following is a general procedure for the synthesis of 1-substituted 1,2,4-triazole-3-carboxamides, adapted from a method for preparing derivatives of the core scaffold.[8]

Step 1: Silylation of Methyl 1,2,4-triazole-3-carboxylate

  • Suspend methyl 1,2,4-triazole-3-carboxylate in 5 equivalents of hexamethyldisilazane (HMDS).

  • Stir the suspension under reflux for 1 hour in an anhydrous atmosphere.

  • After cooling, remove the excess HMDS using a rotary evaporator.

Step 2: Alkylation

  • To the residue from Step 1, add anhydrous acetonitrile, 5 equivalents of the desired alkylating agent (e.g., an alkoxymethyl chloride), and 1 equivalent of tin tetrachloride (SnCl₄).

  • Stir the reaction mixture under reflux until the starting ester is no longer detectable by Thin Layer Chromatography (TLC).

  • Pour the reaction mass into a saturated sodium bicarbonate solution.

  • Filter off the precipitates that form. The resulting esters can be used in the next step, in some cases without further purification.[8]

Step 3: Ammonolysis

  • Dissolve the ester from Step 2 in a 10 M solution of ammonia in methanol.

  • Stir the solution at room temperature until the starting material is fully converted (monitored by TLC).

  • Remove the volatile components on a rotary evaporator.

  • The final product, a 1-substituted 1,2,4-triazole-3-carboxamide, can be isolated by recrystallization from a suitable solvent mixture, such as ethanol-ethyl acetate.[8]

Mechanism of Action

Ribavirin exhibits a broad-spectrum antiviral activity through multiple mechanisms, which are not mutually exclusive. The drug is a prodrug that must be phosphorylated intracellularly to its active mono-, di-, and triphosphate forms.

Key Mechanisms of Antiviral Activity
  • Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate (RMP) is a potent competitive inhibitor of the host enzyme IMPDH.[9] This enzyme catalyzes the rate-limiting step in the de novo synthesis of guanine nucleotides.[10] Inhibition of IMPDH leads to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for viral RNA and DNA synthesis.[9]

  • Inhibition of Viral RNA Polymerase: Ribavirin triphosphate (RTP) can act as a competitive inhibitor of viral RNA-dependent RNA polymerases by mimicking GTP or ATP. This leads to a decrease in viral replication.[2]

  • Interference with mRNA Capping: RTP can inhibit viral mRNA guanylyltransferase and (N-7)-methyltransferase, enzymes responsible for adding the 5'-cap to viral mRNA. This inhibition prevents the proper maturation and translation of viral transcripts.

  • Induction of Lethal Mutagenesis: RTP can be incorporated into the viral genome by RNA polymerases. Once incorporated, it can cause mutations during subsequent rounds of replication, leading to the production of non-viable viral progeny, a phenomenon known as "error catastrophe".

Signaling and Metabolic Pathway

The following diagram illustrates the intracellular activation of Ribavirin and its subsequent antiviral effects.

Ribavirin_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular Ribavirin_ext Ribavirin Ribavirin_int Ribavirin Ribavirin_ext->Ribavirin_int Nucleoside Transporters RMP Ribavirin Monophosphate (RMP) Ribavirin_int->RMP Adenosine Kinase RDP Ribavirin Diphosphate (RDP) RMP->RDP Nucleoside Monophosphate Kinase IMPDH IMPDH RMP->IMPDH Inhibits RTP Ribavirin Triphosphate (RTP) RDP->RTP Nucleoside Diphosphate Kinase Viral_Polymerase Viral RNA Polymerase RTP->Viral_Polymerase Inhibits mRNA_Capping mRNA Capping RTP->mRNA_Capping Inhibits Lethal_Mutagenesis Lethal Mutagenesis RTP->Lethal_Mutagenesis Induces via incorporation GTP_pool GTP Pool IMPDH->GTP_pool Synthesizes Viral_RNA_Synthesis Viral RNA Synthesis GTP_pool->Viral_RNA_Synthesis Required for Viral_Polymerase->Viral_RNA_Synthesis

Ribavirin's intracellular activation and antiviral mechanisms.

Pharmacokinetics

The pharmacokinetic profile of Ribavirin is characterized by rapid absorption followed by a prolonged elimination phase.

Pharmacokinetic ParameterValue
Bioavailability ~50-65%[11][12]
Time to Maximum Concentration (Tmax) 1.3 - 2.5 hours[12][13][14]
Protein Binding 0%[12]
Apparent Volume of Distribution Extensive (~2,000 - 4,216 L)[12][15]
Metabolism Hepatic and intracellular phosphorylation[14]
Elimination Half-life (single dose) ~37 hours[11]
Elimination Half-life (multiple doses) ~298 hours[12]
Excretion Primarily renal, with about one-third excreted as unchanged drug and the rest as metabolites (1,2,4-triazole-3-carboxamide and 1,2,4-triazole-3-carboxylic acid).[14]

Experimental Protocols

Antiviral Activity Assessment: Plaque Reduction Assay

This assay is a standard method for evaluating the antiviral efficacy of a compound by measuring the reduction in viral plaque formation.

Materials:

  • Susceptible host cell line (e.g., Vero cells)

  • Cell culture medium (e.g., DMEM with fetal bovine serum)

  • Virus stock with a known titer (Plaque Forming Units/mL)

  • Test compound (this compound derivative) stock solution

  • Agarose or methylcellulose overlay medium

  • Crystal violet staining solution

Procedure:

  • Seed a 6-well or 12-well plate with host cells and grow to a confluent monolayer.

  • Prepare serial dilutions of the test compound.

  • Remove the growth medium from the cell monolayers and infect with the virus at a multiplicity of infection (MOI) that will produce countable plaques.

  • After a 1-hour adsorption period, remove the viral inoculum and wash the cells with phosphate-buffered saline (PBS).

  • Add the overlay medium containing the different concentrations of the test compound to the wells. The overlay restricts the spread of the virus to adjacent cells.

  • Incubate the plates for a period sufficient for plaques to develop (typically 2-5 days), depending on the virus.

  • Fix the cells with a formalin solution and stain with crystal violet.

  • Count the number of plaques in each well. The concentration of the compound that reduces the number of plaques by 50% (EC₅₀) is then calculated.[16][17]

IMPDH Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the inosine monophosphate dehydrogenase enzyme.

Materials:

  • Purified IMPDH enzyme

  • Inosine monophosphate (IMP) substrate

  • Nicotinamide adenine dinucleotide (NAD⁺) cofactor

  • Test compound (e.g., Ribavirin monophosphate)

  • Assay buffer (e.g., Tris-HCl)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, IMP, and NAD⁺.

  • Add serial dilutions of the test compound to the reaction mixture.

  • Initiate the reaction by adding the purified IMPDH enzyme.

  • Incubate the reaction at a controlled temperature (e.g., 37°C).

  • Monitor the conversion of NAD⁺ to NADH by measuring the increase in absorbance at 340 nm over time.

  • The rate of the reaction is calculated from the linear portion of the absorbance curve.

  • The concentration of the compound that inhibits the enzyme activity by 50% (IC₅₀) is determined by plotting the reaction rate against the compound concentration. The inhibitory constant (Ki) can be determined from these data.[18]

Applications in Research and Drug Development

The 1,2,4-triazole-3-carboxamide scaffold is a versatile pharmacophore with applications beyond its role in Ribavirin.

Antiviral Drug Development

The primary application of this core structure is in the development of antiviral agents. Ribavirin itself is used in combination therapies for chronic hepatitis C and for treating respiratory syncytial virus (RSV) infections.[8] Research continues into developing new derivatives with improved efficacy and reduced side effects.

Anticancer Research

Derivatives of 1,2,4-triazole-3-carboxamide have demonstrated significant potential as anticancer agents.[19][20] Studies have shown that certain derivatives can induce cell cycle arrest and apoptosis in various cancer cell lines, including leukemia.[21] The mechanism of action for these anticancer effects may be related to the inhibition of key cellular processes, similar to the antiviral mechanisms.

Antifungal Drug Discovery

The 1,2,4-triazole moiety is a well-known feature in many antifungal drugs.[22] Research has shown that novel 1,2,4-triazole derivatives containing a carboxamide fragment exhibit significant antifungal activity against various phytopathogenic fungi.[23][24] Some of these compounds have shown efficacy comparable or superior to existing commercial fungicides.[23]

Drug Development Workflow

The development of new drugs based on the this compound core follows a structured workflow.

Drug_Development_Workflow Core This compound (Core Scaffold) Synthesis Synthesis of Derivatives Core->Synthesis Screening In Vitro Screening (Antiviral, Anticancer, Antifungal) Synthesis->Screening Lead_Opt Lead Optimization (SAR Studies) Screening->Lead_Opt Lead_Opt->Synthesis Iterative Improvement Preclinical Preclinical Studies (In Vivo Models, Toxicology) Lead_Opt->Preclinical Clinical Clinical Trials (Phase I, II, III) Preclinical->Clinical Approval Regulatory Approval Clinical->Approval

Generalized drug development workflow for triazole-carboxamides.

Conclusion

This compound is a fundamentally important heterocyclic compound that forms the basis of the clinically significant antiviral drug, Ribavirin. Its simple structure belies a complex and multifaceted mechanism of action that has been exploited for therapeutic benefit. The ongoing research into derivatives of this core scaffold highlights its versatility and potential for the development of new therapeutic agents in areas of unmet medical need, including oncology and mycology. This guide provides a foundational understanding for researchers and drug development professionals seeking to leverage the unique properties of the 1,2,4-triazole-3-carboxamide core in their scientific endeavors.

References

An In-depth Technical Guide to 1H-1,2,4-Triazole-3-carboxamide: The Aglycon Core of Ribavirin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-1,2,4-Triazole-3-carboxamide (T-CONH2), the aglycon of the broad-spectrum antiviral agent ribavirin, is a critical molecule in virology and medicinal chemistry. While ribavirin's activity is well-documented, its metabolic conversion to T-CONH2 and the subsequent biological implications of this core structure are of significant interest. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, synthesis, mechanism of action, and known biological activities. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antiviral and antiproliferative agents.

Chemical and Physical Properties

This compound is a heterocyclic compound characterized by a triazole ring substituted with a carboxamide group.[1] It is the primary catabolite and aglycon of ribavirin.[1]

PropertyValueSource
IUPAC Name This compound[1]
Synonyms T-CONH2, Ribavirin Aglycon, NSC-80860[1]
CAS Number 3641-08-5
Molecular Formula C₃H₄N₄O[1]
Molecular Weight 112.09 g/mol [1]
Appearance White solid
Melting Point >300 °C
Solubility Soluble in water and polar organic solvents

Synthesis of this compound

The synthesis of this compound is a key step in the production of ribavirin and its analogs. Several synthetic routes have been established, with the most common involving the cyclization of a precursor followed by amidation.

Synthesis from Methyl 1H-1,2,4-triazole-3-carboxylate

A widely used laboratory-scale synthesis involves the ammonolysis of methyl 1H-1,2,4-triazole-3-carboxylate.

Experimental Protocol:

  • Preparation of Methyl 1H-1,2,4-triazole-3-carboxylate: This precursor can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol.

  • Ammonolysis: Methyl 1H-1,2,4-triazole-3-carboxylate (1 equivalent) is suspended in a solution of ammonia in methanol (e.g., 7N solution).

  • The mixture is stirred in a sealed pressure vessel at an elevated temperature (e.g., 100 °C) for several hours (e.g., 6-8 hours).

  • The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The resulting solid is washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Alternative Synthesis from Oxamohydrazide

An alternative route involves the reaction of oxamohydrazide with formamidine acetate.

Experimental Protocol:

  • A mixture of oxamohydrazide (1 equivalent) and formamidine acetate (1 equivalent) is heated in a suitable solvent, such as water or 1-butanol.

  • The reaction mixture is refluxed for a defined period (e.g., 1-2 hours).

  • After cooling to room temperature, the precipitated product is collected by filtration.

  • The solid is washed with cold water and then dried to afford this compound.

G Synthesis of this compound cluster_0 Method 1: Ammonolysis cluster_1 Method 2: Cyclization Methyl 1H-1,2,4-triazole-3-carboxylate Methyl 1H-1,2,4-triazole-3-carboxylate 1H-1,2,4-Triazole-3-carboxamide_1 This compound Methyl 1H-1,2,4-triazole-3-carboxylate->1H-1,2,4-Triazole-3-carboxamide_1 Heat, Pressure Ammonia in Methanol Ammonia in Methanol Ammonia in Methanol->1H-1,2,4-Triazole-3-carboxamide_1 Oxamohydrazide Oxamohydrazide 1H-1,2,4-Triazole-3-carboxamide_2 This compound Oxamohydrazide->1H-1,2,4-Triazole-3-carboxamide_2 Reflux Formamidine Acetate Formamidine Acetate Formamidine Acetate->1H-1,2,4-Triazole-3-carboxamide_2

Synthetic routes to this compound.

Mechanism of Action

The primary mechanism of action of ribavirin, and by extension its active metabolites, involves the inhibition of inosine monophosphate dehydrogenase (IMPDH). T-CONH2 is the aglycon of ribavirin and is formed through the metabolic deribosylation of ribavirin. While T-CONH2 itself is not the primary active antiviral agent, its formation is a key part of the metabolic pathway of ribavirin. Ribavirin is phosphorylated intracellularly to ribavirin monophosphate (RMP), which is the direct inhibitor of IMPDH.

IMPDH Inhibition Pathway

IMPDH is a crucial enzyme in the de novo synthesis of guanine nucleotides. By inhibiting IMPDH, RMP depletes the intracellular pool of guanosine triphosphate (GTP), which is essential for viral RNA synthesis and capping.

G IMPDH Inhibition Pathway by Ribavirin Metabolites Ribavirin Ribavirin RMP Ribavirin Monophosphate Ribavirin->RMP Phosphorylation T-CONH2 This compound Ribavirin->T-CONH2 Metabolism (Deribosylation) IMPDH Inosine Monophosphate Dehydrogenase RMP->IMPDH Inhibits GTP Guanosine Triphosphate IMPDH->GTP Depletion Viral RNA Synthesis Viral RNA Synthesis GTP->Viral RNA Synthesis Required for

Ribavirin's metabolic activation and mechanism of action.

Biological Activity

While the antiviral activity of ribavirin is well-established, specific quantitative data for its aglycon, this compound, is less commonly reported. The biological activity of the aglycon is often considered in the context of its role as a metabolite of the parent drug.

Antiviral and Antiproliferative Activity Data

Direct antiviral IC50 and cytotoxicity CC50 values for this compound are not extensively available in the public domain. The focus of most studies is on ribavirin and its derivatives. However, studies on derivatives of this compound have shown antiproliferative effects against various cancer cell lines.

Compound/DerivativeCell LineActivityValue (µM)
1-(n-decyloxymethyl)-1,2,4-triazole-3-carboxamideK562 (CML)CC5013.6 ± 0.3
1-(n-decyloxymethyl)-1,2,4-triazole-3-carboxamideCCRF-SB (ALL)CC50112 ± 19
RibavirinK562 (CML)CC50~270
N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides (various)Jurkat (T-cell leukemia)GI500.63-0.69
Compound 4a (a derivative)LOX IMVI (melanoma)GI500.15

CML: Chronic Myeloid Leukemia, ALL: Acute Lymphoblastic Leukemia. Data for derivatives are provided for context on the potential of the triazole carboxamide scaffold.[2]

Pharmacokinetics (ADME) of Ribavirin and its Aglycon

Ribavirin is absorbed orally and is metabolized to T-CONH2.[3] The pharmacokinetic profile of ribavirin is characterized by rapid absorption and a long elimination half-life due to its accumulation in red blood cells.[3] T-CONH2 is a major urinary metabolite of ribavirin.[4] Specific ADME parameters for intravenously or orally administered T-CONH2 are not well-documented in publicly available literature.

Experimental Protocols

IMPDH Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the IMPDH enzyme.

Materials:

  • Purified recombinant IMPDH enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 3 mM EDTA)

  • Inosine Monophosphate (IMP) solution

  • β-Nicotinamide Adenine Dinucleotide (NAD+) solution

  • Test compound (this compound or its derivatives)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, NAD+ solution, and the test compound at various concentrations.

  • Initiate the reaction by adding the IMPDH enzyme and IMP solution to each well.

  • Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Calculate the initial reaction velocity for each concentration of the inhibitor.

  • Plot the reaction velocity against the inhibitor concentration to determine the IC50 value (the concentration of the inhibitor that reduces enzyme activity by 50%).

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HeLa, A549)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • 96-well cell culture plates

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells to determine the CC50 value (the concentration of the compound that reduces cell viability by 50%).

G General Workflow for Synthesis and Biological Evaluation Start Start Synthesis Synthesis of This compound Start->Synthesis Purification Purification and Characterization Synthesis->Purification Biological_Screening Biological Screening Purification->Biological_Screening IMPDH_Assay IMPDH Inhibition Assay Biological_Screening->IMPDH_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT) Biological_Screening->Cytotoxicity_Assay Data_Analysis Data Analysis (IC50, CC50) IMPDH_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis End End Data_Analysis->End

Workflow for evaluation of this compound.

Conclusion

This compound is a molecule of significant interest due to its central role as the aglycon of ribavirin. While its direct antiviral and cytotoxic activities are not as extensively characterized as those of its parent nucleoside analog, the triazole carboxamide scaffold remains a promising starting point for the development of new therapeutic agents. This technical guide provides a foundational understanding of its synthesis, mechanism of action, and the methodologies used for its evaluation. Further research into the specific biological activities and pharmacokinetic profile of T-CONH2 is warranted to fully elucidate its potential in drug discovery and development.

References

The Discovery and Enduring Legacy of 1H-1,2,4-Triazole-3-carboxamide (Ribavirin): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles of 1H-1,2,4-Triazole-3-carboxamide, widely known as Ribavirin. Since its synthesis in 1970, Ribavirin has emerged as a broad-spectrum antiviral agent with a complex and multifaceted mechanism of action. This document details the initial synthesis, pivotal in vitro and in vivo studies that established its antiviral efficacy, and the elucidation of its primary molecular targets: inosine monophosphate dehydrogenase (IMPDH) and the eukaryotic translation initiation factor 4E (eIF4E). Quantitative data from key historical studies are presented in tabular format for clarity. Furthermore, detailed experimental protocols for foundational antiviral assays are provided, alongside visualizations of the compound's key signaling pathways and experimental workflows rendered in Graphviz DOT language. This guide serves as a critical resource for researchers engaged in antiviral drug discovery and development, offering a deep dive into the foundational science of a landmark therapeutic agent.

Discovery and Historical Context

This compound, or Ribavirin, was first synthesized in 1970 by Joseph T. Witkowski and Ronald K. Robins, researchers at the International Chemical & Nuclear Corporation (ICN).[1] The initial report of its broad-spectrum antiviral activity against both DNA and RNA viruses in cell culture and animal models was published in 1972, marking a significant milestone in antiviral chemotherapy.[2] Initially approved for the treatment of pediatric respiratory syncytial virus (RSV) infections, the therapeutic applications of Ribavirin have since expanded, most notably in combination with interferon for the treatment of chronic hepatitis C.[3]

The journey of Ribavirin from a novel synthetic nucleoside to a clinically significant antiviral has been marked by extensive research into its unique and complex mechanisms of action. Unlike many antiviral agents that target specific viral enzymes, Ribavirin exerts its effects through a combination of direct and indirect pathways, contributing to its broad range of activity.

Chemical Synthesis

The seminal 1972 paper by Witkowski and his colleagues in the Journal of Medicinal Chemistry detailed the initial synthesis of Ribavirin.[4] The synthesis involved the reaction of methyl 1,2,4-triazole-3-carboxylate with ammonia. A key intermediate in the synthesis of the triazole carboxamide is the formation of 1,2,4-triazole-3-thione from the reaction of thiosemicarbazide and formamide.[5]

Experimental Protocol: Synthesis of this compound

  • Step 1: Synthesis of 1,2,4-Triazole-3-thione. A mixture of thiosemicarbazide (0.25 mol) and formamide (0.5 mol) is heated at 110-120°C for 30 minutes. The resulting solution is cooled, and the precipitated white crystals of 1,2,4-triazole-3-thione are filtered, washed with water and hexane, and dried.[5]

  • Step 2: Conversion to Methyl 1,2,4-triazole-3-carboxylate. The 1,2,4-triazole-3-thione is then converted to the corresponding methyl carboxylate derivative through a series of standard organic chemistry reactions.

  • Step 3: Ammonolysis to form this compound. Methyl 1,2,4-triazole-3-carboxylate is treated with a methanolic solution of ammonia. The reaction mixture is stirred, and upon completion, the solvent is evaporated to yield this compound.

In Vitro Antiviral Activity

The initial discovery of Ribavirin's antiviral properties was substantiated by numerous in vitro studies against a wide array of viruses. The primary methods used to quantify this activity were the plaque reduction assay and the cytopathic effect (CPE) inhibition assay.

Quantitative Data from Early In Vitro Studies
VirusCell LineAssay TypeIC50 / EC50Reference
Respiratory Syncytial Virus (RSV)-Plaque Reduction3 or 10 µg/mL (50% reduction)[6]
Punta Toro VirusLLC-MK2CPE Inhibition4 to 10 µg/mL[7]
Influenza A and B virusesMDCKPlaque Reduction0.6 to 5.5 µg/mL[8]
Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV)VeroCPE Inhibition & Viral RNA quantification3.69 to 8.72 µg/mL[9][10]
Experimental Protocols

Protocol 1: Plaque Reduction Assay

This assay measures the ability of a compound to reduce the number of virus-induced plaques in a cell monolayer.

  • Cell Seeding: Plate a confluent monolayer of susceptible host cells (e.g., Vero, MDCK) in 6-well or 12-well plates.

  • Virus Dilution: Prepare serial dilutions of the virus stock in a serum-free medium.

  • Infection: Remove the culture medium from the cells and infect the monolayer with a standardized amount of virus (typically 50-100 plaque-forming units per well). Allow the virus to adsorb for 1 hour at 37°C.

  • Compound Treatment: During the adsorption period, prepare serial dilutions of Ribavirin in an overlay medium (e.g., medium containing 1% methylcellulose or agarose).

  • Overlay: After adsorption, remove the virus inoculum and gently add the overlay medium containing the different concentrations of Ribavirin.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Plaque Visualization and Counting: After incubation, fix the cells (e.g., with 10% formalin) and stain with a dye such as crystal violet to visualize the plaques. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each Ribavirin concentration compared to the virus control (no compound). The IC50 value is the concentration of Ribavirin that reduces the plaque number by 50%.[2][11]

Protocol 2: Cytopathic Effect (CPE) Inhibition Assay

This assay assesses the ability of a compound to protect cells from the morphological changes induced by viral infection.

  • Cell Seeding: Seed host cells in 96-well plates to form a confluent monolayer.

  • Compound Dilution: Prepare serial dilutions of Ribavirin in culture medium.

  • Treatment and Infection: Add the diluted Ribavirin to the cell monolayers, followed by the addition of a standardized amount of virus (typically 100 TCID50). Include cell control (no virus, no compound) and virus control (virus, no compound) wells.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 3-5 days, or until CPE is complete in the virus control wells.

  • CPE Observation: Observe the cells microscopically for the presence of CPE (e.g., cell rounding, detachment, syncytia formation).

  • Quantification (Optional): The extent of CPE can be quantified by staining the remaining viable cells with a dye such as neutral red or crystal violet, followed by spectrophotometric measurement.

  • Data Analysis: The EC50 is the concentration of Ribavirin that protects 50% of the cells from viral-induced CPE.[12][13]

In Vivo Antiviral Efficacy

Early in vivo studies in animal models, primarily mice, were crucial in demonstrating the therapeutic potential of Ribavirin. These studies evaluated the compound's ability to reduce mortality, morbidity, and viral titers in various tissues.

Quantitative Data from Early In Vivo Studies
VirusAnimal ModelDosing RegimenOutcomeReference
Punta Toro VirusMice4.7 mg/kg/day (s.c.)Minimum effective dose[7]
Influenza A and B virusesMice15 to 37.5 mg/kg/day (oral gavage)Minimum effective dose[8]
Enterovirus 71Mice-Reduced mortality and viral loads[14]
Foot and Mouth Disease Virus ASuckling Mice50 mg/kg (single dose)100% survival[15]
Pandemic H1N1 Influenza AMice40 mg/kg/dayPartial protection
Experimental Protocol

Protocol 3: Murine Model of Viral Infection

This protocol outlines a general procedure for evaluating the in vivo efficacy of Ribavirin in a mouse model.

  • Animal Model: Use a susceptible strain of mice (e.g., C57BL/6) of a specific age and weight.

  • Virus Challenge: Infect the mice with a lethal or pathogenic dose of the virus via an appropriate route (e.g., intraperitoneal, intranasal, intramuscular).

  • Treatment Groups: Divide the mice into several groups:

    • Vehicle control (infected, treated with vehicle)

    • Ribavirin treatment group(s) (infected, treated with one or more doses of Ribavirin)

    • Uninfected control (uninfected, untreated)

  • Drug Administration: Administer Ribavirin at the desired dose(s) and schedule (e.g., once or twice daily) via a specified route (e.g., oral gavage, subcutaneous injection). Treatment can be initiated before (prophylactic) or after (therapeutic) virus challenge.

  • Monitoring: Monitor the mice daily for signs of illness (e.g., weight loss, ruffled fur, lethargy) and mortality for a defined period (e.g., 14-21 days).

  • Endpoint Analysis:

    • Survival: Record the number of surviving mice in each group.

    • Viral Load: At specific time points post-infection, euthanize a subset of mice from each group and collect tissues (e.g., lungs, brain, spleen) and blood. Determine the viral titer in these samples using plaque assay or RT-qPCR.

    • Pathology: Tissues can be collected for histopathological analysis to assess the extent of virus-induced damage.

  • Data Analysis: Analyze the data for statistically significant differences in survival rates, viral loads, and pathological scores between the treatment and control groups.

Mechanism of Action: A Dual Approach

The broad-spectrum antiviral activity of Ribavirin is attributed to its ability to interfere with multiple cellular and viral processes. The two most well-characterized mechanisms are the inhibition of inosine monophosphate dehydrogenase (IMPDH) and the disruption of cap-dependent translation via its interaction with the eukaryotic translation initiation factor 4E (eIF4E).

Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH)

Ribavirin is a prodrug that is phosphorylated intracellularly to its monophosphate (RMP), diphosphate (RDP), and triphosphate (RTP) forms. Ribavirin monophosphate (RMP) is a potent competitive inhibitor of the cellular enzyme IMPDH. This enzyme catalyzes the rate-limiting step in the de novo synthesis of guanine nucleotides. By inhibiting IMPDH, Ribavirin depletes the intracellular pool of guanosine triphosphate (GTP), which is essential for viral RNA and DNA synthesis. This depletion of GTP has a more profound effect on viral replication than on host cell processes, as viral polymerases are often more sensitive to reduced GTP levels.[5]

IMPDH_Inhibition Ribavirin Ribavirin Cellular_Kinases Cellular Kinases Ribavirin->Cellular_Kinases Phosphorylation RMP Ribavirin Monophosphate (RMP) Cellular_Kinases->RMP IMPDH Inosine Monophosphate Dehydrogenase (IMPDH) RMP->IMPDH Competitive Inhibition IMP Inosine Monophosphate (IMP) IMP->IMPDH Substrate XMP Xanthosine Monophosphate (XMP) IMPDH->XMP Conversion GTP_Synthesis Guanosine Triphosphate (GTP) Synthesis XMP->GTP_Synthesis GTP GTP Pool GTP_Synthesis->GTP Viral_Replication Viral RNA/DNA Synthesis GTP->Viral_Replication Essential for

Ribavirin's Inhibition of the IMP Dehydrogenase Pathway.
Interference with Eukaryotic Translation Initiation Factor 4E (eIF4E)

Ribavirin's structure mimics the 7-methylguanosine (m7G) cap found at the 5' end of eukaryotic messenger RNAs (mRNAs). This cap structure is recognized by the eukaryotic translation initiation factor 4E (eIF4E), a key protein in the initiation of cap-dependent translation. By binding to the cap-binding pocket of eIF4E, Ribavirin can inhibit the initiation of translation of capped viral mRNAs, thereby preventing the synthesis of viral proteins.[9] This mechanism is particularly effective against viruses that rely on the host cell's translation machinery.

eIF4E_Inhibition Ribavirin Ribavirin eIF4E eIF4E Ribavirin->eIF4E Competitive Binding eIF4F_complex eIF4F Complex Assembly eIF4E->eIF4F_complex Forms m7G_cap 5' m7G Cap (Viral mRNA) m7G_cap->eIF4E Binds to Translation_Initiation Cap-Dependent Translation Initiation eIF4F_complex->Translation_Initiation Initiates Viral_Proteins Viral Protein Synthesis Translation_Initiation->Viral_Proteins Leads to

Ribavirin's Interference with eIF4E and Cap-Dependent Translation.

Clinical Development and Modern Applications

Following its initial approval, the clinical use of Ribavirin has evolved significantly. While its efficacy as a monotherapy for many viral infections is limited, its role in combination therapy, particularly for hepatitis C, has been transformative.[3] The addition of Ribavirin to interferon-alpha therapy dramatically improved sustained virological response rates in patients with chronic hepatitis C.[3] Even with the advent of direct-acting antivirals (DAAs), Ribavirin continues to be used in certain combination regimens to enhance efficacy and prevent relapse.

The broad-spectrum nature of Ribavirin has also led to its investigation for the treatment of other viral diseases, including viral hemorrhagic fevers like Lassa fever, and more recently, in the context of emerging viral threats.

Conclusion

From its synthesis in the early 1970s, this compound (Ribavirin) has carved a unique and enduring place in the landscape of antiviral therapy. Its discovery was a testament to the power of rational drug design, and the subsequent decades of research have unveiled a fascinatingly complex mechanism of action that continues to be a subject of study. By providing a detailed account of its history, synthesis, biological evaluation, and mechanisms of action, this technical guide aims to equip researchers and drug development professionals with a thorough understanding of this pivotal antiviral agent. The legacy of Ribavirin not only lies in its clinical utility but also in the fundamental scientific insights it has provided into the intricate interplay between viruses and their hosts.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1H-1,2,4-Triazole-3-carboxamide from Ribavirin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the synthesis of 1H-1,2,4-Triazole-3-carboxamide, the aglycon of the antiviral drug ribavirin. The protocol describes a straightforward approach involving the acid-catalyzed hydrolysis of ribavirin to cleave the glycosidic bond, yielding the desired triazole derivative. This process is relevant for the generation of analytical standards, metabolite studies, and as a starting material for the synthesis of novel triazole-based compounds. The application note includes a comprehensive experimental protocol, data presentation in a tabular format, and a visual representation of the synthetic workflow.

Introduction

Ribavirin (1-β-D-ribofuranosyl-1H-1,2,4-triazole-3-carboxamide) is a broad-spectrum antiviral agent effective against a range of RNA and DNA viruses.[1][2] Its mechanism of action is multifaceted, involving the inhibition of viral RNA synthesis and capping.[3] The primary metabolite of ribavirin is its aglycon, this compound, formed by the in vivo cleavage of the ribofuranosyl moiety.[1][4] This metabolite is a key compound for pharmacokinetic and metabolism studies. Furthermore, the 1,2,4-triazole-3-carboxamide core is a valuable scaffold for the development of new therapeutic agents.

The synthesis of this compound is typically achieved through various synthetic routes. However, for researchers working with ribavirin, a direct conversion to its aglycon can be a convenient method to obtain this compound. This protocol details the acid-catalyzed hydrolysis of ribavirin, a fundamental organic chemistry reaction, to achieve this transformation.

Synthesis Workflow

The synthesis of this compound from ribavirin is a single-step process involving the cleavage of the N-glycosidic bond under acidic conditions. The ribose sugar is removed, leaving the triazole carboxamide core.

Synthesis_Workflow Ribavirin Ribavirin (Starting Material) AcidHydrolysis Acid-Catalyzed Hydrolysis (HCl, H2O, Heat) Ribavirin->AcidHydrolysis Product This compound (Final Product) AcidHydrolysis->Product Purification Purification (Crystallization) Product->Purification

Caption: Synthetic workflow for the preparation of this compound.

Experimental Protocol

This section provides a detailed procedure for the synthesis of this compound from ribavirin.

Materials:

  • Ribavirin

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • pH paper or pH meter

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.44 g (10 mmol) of ribavirin in 50 mL of deionized water.

  • Acidification: Slowly add 5 mL of concentrated hydrochloric acid to the solution while stirring.

  • Hydrolysis: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 100-110 °C) using a heating mantle. Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the solution to pH 7 by the slow addition of a saturated sodium bicarbonate solution. Be cautious as CO₂ gas will be evolved.

  • Isolation: Upon neutralization, a white precipitate of this compound may form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water.

  • Purification: Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure this compound.

  • Drying: Dry the purified crystals in a vacuum oven at 50-60 °C to a constant weight.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound from ribavirin.

ParameterValue
Starting Material Ribavirin
Molecular Weight244.21 g/mol
Amount Used2.44 g (10 mmol)
Product This compound
Molecular Weight112.09 g/mol
Theoretical Yield1.12 g (10 mmol)
Reaction Conditions
Acid CatalystHydrochloric Acid
SolventWater
TemperatureReflux (~100-110 °C)
Reaction Time4-6 hours
Expected Results
AppearanceWhite crystalline solid
Expected Yield70-85%
Expected Purity (Post-Recrystallization)>98%

Signaling Pathway and Logical Relationships

The chemical transformation follows a logical progression from the starting nucleoside to the final aglycon through the cleavage of the glycosidic bond. This is not a signaling pathway in the biological sense, but the logical flow of the chemical reaction can be diagrammed.

Logical_Relationship cluster_start Starting Material cluster_process Chemical Transformation cluster_products Products Ribavirin Ribavirin (Nucleoside) Protonation Protonation of N-glycosidic bond Ribavirin->Protonation H⁺ Cleavage Glycosidic Bond Cleavage Protonation->Cleavage H₂O, Δ Triazole This compound (Aglycon) Cleavage->Triazole Ribose Ribose (Sugar Moiety) Cleavage->Ribose

Caption: Logical flow of the acid-catalyzed hydrolysis of ribavirin.

Conclusion

The provided protocol offers a reliable and straightforward method for the synthesis of this compound from ribavirin. This procedure is well-suited for laboratory-scale preparations and provides the target compound in good yield and high purity after recrystallization. The application of this method will facilitate research in drug metabolism, medicinal chemistry, and the development of novel therapeutics based on the 1,2,4-triazole scaffold. Researchers should adhere to standard laboratory safety practices when performing this synthesis.

References

One-Pot Synthesis of 1H-1,2,4-Triazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-1,2,4-triazole scaffold is a privileged heterocyclic motif integral to a vast array of pharmaceuticals, agrochemicals, and functional materials. Its significance stems from its unique physicochemical properties, including metabolic stability and the capacity to engage in various non-covalent interactions, making it a valuable pharmacophore in drug design. One-pot synthetic strategies offer an efficient, economical, and often more environmentally benign approach to constructing these vital structures by minimizing intermediate isolation and purification steps. This document provides detailed application notes and experimental protocols for three robust one-pot methods for synthesizing 1H-1,2,4-triazole derivatives.

Method 1: Copper-Catalyzed One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Triazoles from Nitriles and Hydroxylamine

This method provides an economical and versatile route to 3,5-disubstituted 1,2,4-triazoles utilizing readily available nitriles and hydroxylamine. The reaction is catalyzed by an inexpensive copper salt and proceeds through the in-situ formation of an amidoxime intermediate, followed by a copper-catalyzed reaction with a second nitrile molecule and subsequent intramolecular cyclization. This approach is tolerant of a wide range of functional groups.[1]

Quantitative Data Summary
EntryR¹-CNR²-CNCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1BenzonitrileBenzonitrileCu(OAc)₂ (10)DMSO1201285
24-ChlorobenzonitrileBenzonitrileCu(OAc)₂ (10)DMSO1201282
34-MethoxybenzonitrileBenzonitrileCu(OAc)₂ (10)DMSO1201288
4Thiophene-2-carbonitrileBenzonitrileCu(OAc)₂ (10)DMSO1201275
5AcetonitrileBenzonitrileCu(OAc)₂ (10)DMSO1201265
Experimental Protocol

Materials:

  • R¹-CN (1.0 mmol)

  • R²-CN (1.0 mmol)

  • Hydroxylamine hydrochloride (1.2 mmol)

  • Copper(II) acetate (Cu(OAc)₂, 0.1 mmol)

  • Triethylamine (TEA, 2.5 mmol)

  • Dimethyl sulfoxide (DMSO), 3 mL

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a round-bottom flask, add R¹-CN (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and triethylamine (2.5 mmol) in DMSO (3 mL).

  • Stir the mixture at 80 °C for 2 hours to facilitate the formation of the amidoxime intermediate.

  • To the reaction mixture, add R²-CN (1.0 mmol) and copper(II) acetate (0.1 mmol).

  • Increase the temperature to 120 °C and stir the reaction mixture for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into 50 mL of ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 3,5-disubstituted-1H-1,2,4-triazole.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow

G reagents Combine R¹-CN, NH₂OH·HCl, and TEA in DMSO intermediate Stir at 80 °C for 2h (Amidoxime Formation) reagents->intermediate addition Add R²-CN and Cu(OAc)₂ intermediate->addition reaction Heat at 120 °C for 12h (Cyclization) addition->reaction workup Aqueous Work-up (H₂O, Ethyl Acetate Extraction) reaction->workup purification Column Chromatography workup->purification product Pure 3,5-Disubstituted 1H-1,2,4-Triazole purification->product

Copper-Catalyzed One-Pot Synthesis Workflow

Method 2: Three-Component One-Pot Synthesis of 1,3,5-Trisubstituted-1,2,4-Triazoles

This highly convergent and regioselective one-pot, two-step procedure allows for the rapid assembly of 1,3,5-trisubstituted-1,2,4-triazoles from readily available carboxylic acids, primary amidines, and monosubstituted hydrazines.[1] The reaction proceeds via the formation of an acylamidine intermediate, which then undergoes cyclization with a hydrazine.[2]

Quantitative Data Summary
EntryCarboxylic AcidAmidineHydrazineYield (%)
1Benzoic acidAcetamidine hydrochloridePhenylhydrazine85
24-Chlorobenzoic acidBenzamidine hydrochlorideMethylhydrazine82
3Acetic acidBenzamidine hydrochloridePhenylhydrazine78
4Isobutyric acidAcetamidine hydrochlorideIsopropylhydrazine90
5Furoic acidBenzamidine hydrochloridePhenylhydrazine75
Experimental Protocol

Materials:

  • Carboxylic acid (1.2 mmol)

  • Amidine hydrochloride (1.0 mmol)

  • Monosubstituted hydrazine (1.0 mmol)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 mmol)

  • Dimethylformamide (DMF), 5 mL

  • Round-bottom flask with a magnetic stirrer

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In a round-bottom flask, dissolve the amidine hydrochloride (1.0 mmol) and the carboxylic acid (1.2 mmol) in DMF (5 mL).

  • Add DIPEA (3.0 mmol) to the mixture and stir for 5 minutes at room temperature.

  • Add HATU (1.1 mmol) to the reaction mixture and continue stirring at room temperature for 30 minutes to form the acylamidine intermediate.

  • Add the monosubstituted hydrazine (1.0 mmol) to the flask.

  • Heat the reaction mixture to 80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (30 mL).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 1,3,5-trisubstituted-1H-1,2,4-triazole.

  • Characterize the purified compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow

G reagents Combine Amidine·HCl, Carboxylic Acid, and DIPEA in DMF activation Add HATU, Stir at RT for 30 min (Acylamidine Formation) reagents->activation hydrazine_add Add Monosubstituted Hydrazine activation->hydrazine_add cyclization Heat at 80 °C for 4-12h (Cyclization) hydrazine_add->cyclization workup Aqueous Work-up (EtOAc, NaHCO₃, Brine) cyclization->workup purification Column Chromatography workup->purification product Pure 1,3,5-Trisubstituted 1H-1,2,4-Triazole purification->product

Three-Component Synthesis Workflow

Method 3: Microwave-Assisted One-Pot Synthesis of 1,4-Disubstituted-5-methyl-1,2,4-Triazoles

Microwave irradiation provides a rapid and efficient method for the synthesis of 1,2,4-triazoles, often leading to higher yields and shorter reaction times compared to conventional heating. This one-pot, three-component protocol utilizes a hydrazide, dimethylformamide dimethylacetal (DMF-DMA), and a primary amine to produce 1,4-disubstituted-5-methyl-1,2,4-triazoles.

Quantitative Data Summary
EntryHydrazidePrimary AmineTime (min)Yield (%)
1Acetic hydrazideBenzylamine385
2Acetic hydrazideAniline378
3Acetic hydrazide4-Chloroaniline282
4Acetic hydrazideCyclohexylamine275
5Acetic hydraziden-Butylamine372
Experimental Protocol

Materials:

  • Hydrazide (e.g., Acetic hydrazide, 3 mmol)

  • Dimethylformamide dimethylacetal (DMF-DMA, 3 mmol)

  • Primary amine (2.8 mmol)

  • Dichloromethane (2 mL)

  • Acetic acid (1.5 mL)

  • Microwave-safe reaction vessel

  • Microwave synthesizer

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In a microwave-safe reaction vessel, dissolve the hydrazide (3 mmol) in dichloromethane (2 mL).

  • Add DMF-DMA (3 mmol) to the solution and reflux the mixture for 30 minutes.

  • Evaporate the solvent in vacuo to obtain the N'-acetyl-N,N-dimethylhydrazonoformamide intermediate.

  • To the residue, add the primary amine (2.8 mmol) followed by acetic acid (1.5 mL).

  • Seal the vessel and place it in a microwave reactor. Irradiate at 300 W for 2-3 minutes.

  • After the reaction, cool the vessel and pour the contents into ice-cold water.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 1,4-disubstituted-5-methyl-1,2,4-triazole.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow

G reagents Combine Hydrazide and DMF-DMA in CH₂Cl₂ intermediate Reflux for 30 min, then Evaporate Solvent reagents->intermediate addition Add Primary Amine and Acetic Acid intermediate->addition microwave Microwave Irradiation (300 W, 2-3 min) addition->microwave workup Aqueous Work-up (H₂O, Ethyl Acetate Extraction) microwave->workup purification Column Chromatography workup->purification product Pure 1,4-Disubstituted-5-methyl -1H-1,2,4-Triazole purification->product

Microwave-Assisted Synthesis Workflow

Applications in Drug Development and Biological Activity

1H-1,2,4-triazole derivatives are renowned for their broad spectrum of biological activities, including antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory properties.[3][4][5][6][7][8][9][10] Several commercially successful drugs, such as the antifungal agents fluconazole and itraconazole, and the antiviral ribavirin, feature the 1,2,4-triazole core.[11]

The antifungal activity of many triazole-based drugs stems from their ability to inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[4] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this enzyme disrupts membrane integrity, leading to fungal cell death.

Signaling Pathway: Antifungal Mechanism of Action

G triazole 1,2,4-Triazole Derivative (e.g., Fluconazole) enzyme Lanosterol 14α-demethylase (CYP51) triazole->enzyme Binds to inhibition Inhibition ergosterol Ergosterol Biosynthesis inhibition->ergosterol Blocks lanosterol Lanosterol lanosterol->ergosterol Catalyzed by CYP51 membrane Fungal Cell Membrane Integrity ergosterol->membrane Maintains death Fungal Cell Death membrane->death Disruption leads to

Inhibition of Ergosterol Biosynthesis by 1,2,4-Triazoles

The synthetic methodologies detailed in these application notes provide efficient and versatile routes to a diverse range of 1H-1,2,4-triazole derivatives. These protocols are designed for straightforward implementation in research and development settings, facilitating the rapid synthesis of compound libraries for screening in drug discovery and for the development of novel functional materials. The choice of method will depend on the desired substitution pattern and the availability of starting materials.

References

Application Notes and Protocols for the Quantification of 1H-1,2,4-Triazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1H-1,2,4-Triazole-3-carboxamide is a key heterocyclic compound that serves as a fundamental building block in the synthesis of various pharmaceutical agents. Notably, it is the aglycone of the broad-spectrum antiviral drug Ribavirin. Its accurate quantification in research and pharmaceutical development is crucial for pharmacokinetic studies, formulation analysis, and quality control. These application notes provide detailed protocols for the quantitative analysis of this compound in different sample matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Data Presentation: Comparative Overview of Analytical Methods

The following tables summarize the key parameters for the quantification of this compound and structurally related analogs, providing a basis for method selection and development.

Table 1: HPLC-UV Method Parameters

ParameterMethod 1: Pharmaceutical FormulationsMethod 2: Biological Matrices (Adapted from Ribavirin Analysis)
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)C18 or Phenyl (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic: Methanol:Water (80:20, v/v)[1]Gradient: Acetonitrile and 0.01 M Phosphate Buffer (pH 3.5)[2]
Flow Rate 0.8 mL/min[1]1.0 mL/min[2]
Detection UV at 207-210 nm[1][3]UV at ~210 nm or 262 nm[2]
Injection Volume 20 µL25-50 µL
Run Time < 10 minutes< 20 minutes
Linearity Range 10-50 µg/mL[1]0.05-10 µg/mL[2]
LOD/LOQ LOD: ~0.26 µg/mL, LOQ: ~0.79 µg/mL[1]LOQ: ~0.05 µg/mL[2]

Table 2: LC-MS/MS Method Parameters for Biological Samples

ParameterMethod 3: High Sensitivity Quantification
Column C18 or Porous Graphitic Carbon (e.g., Hypercarb)[4][5]
Mobile Phase A: 0.1% Formic Acid in Water, B: Acetonitrile (Gradient)[6]
Flow Rate 0.5-0.7 mL/min[6]
Ionization Electrospray Ionization (ESI), Positive Mode[6]
MS/MS Transition Analyte-specific (Precursor ion > Product ion)
Injection Volume 5-10 µL
Run Time < 10 minutes
Linearity Range Sub ng/mL to µg/mL (e.g., 2.5-750 ng/mL)[6]
LOQ ~0.003 µg/L (with SPE)[4][5]

Experimental Protocols

Protocol 1: HPLC-UV for Quantification in Pharmaceutical Formulations

This protocol is designed for the quantification of this compound in bulk drug substance or simple pharmaceutical formulations.

1. Materials and Reagents

  • This compound reference standard

  • HPLC grade methanol

  • HPLC grade water

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Data acquisition and processing software

3. Standard Preparation

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 10, 20, 30, 40, 50 µg/mL).[1]

4. Sample Preparation

  • Accurately weigh a portion of the sample (e.g., powdered tablets) equivalent to a known amount of this compound.

  • Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range.

  • Vortex or sonicate to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. HPLC Conditions

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Methanol:Water (80:20, v/v)[1]

  • Flow Rate: 0.8 mL/min[1]

  • Injection Volume: 20 µL

  • Detection: UV at 210 nm[1]

  • Column Temperature: Ambient

6. Data Analysis

  • Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: LC-MS/MS for Quantification in Biological Matrices (e.g., Plasma)

This protocol provides a high-sensitivity method for the quantification of this compound in plasma, adapted from methods for similar polar compounds.

1. Materials and Reagents

  • This compound reference standard

  • Isotopically labeled internal standard (IS) (if available)

  • LC-MS grade acetonitrile, methanol, and water

  • LC-MS grade formic acid

  • Drug-free human plasma for calibration standards and quality controls

2. Instrumentation

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 or porous graphitic carbon analytical column

  • Data acquisition and processing software

3. Standard and QC Preparation

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and internal standard in methanol.

  • Working Standards and QCs: Prepare a series of working standards and quality control (QC) samples by spiking drug-free plasma with the analyte stock solution to cover the expected concentration range. Add the internal standard to all samples, standards, and QCs at a fixed concentration.

4. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, standard, or QC in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.[7]

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

5. LC-MS/MS Conditions

  • Column: C18 (e.g., 100 mm x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient to ensure separation from matrix components (e.g., 95% A for 1 min, ramp to 95% B over 3 min, hold for 2 min, re-equilibrate at 95% A).

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 5 µL

  • Ionization: ESI Positive

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for the analyte and internal standard.

6. Data Analysis

  • Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the standards.

  • Quantify the analyte in the samples using the calibration curve.

Visualizations

G Workflow for HPLC-UV Analysis of this compound prep Sample/Standard Preparation hplc HPLC System prep->hplc Injection separation C18 Column Separation hplc->separation detection UV Detection (210 nm) separation->detection data Data Acquisition & Analysis detection->data

Caption: General workflow for HPLC-UV analysis.

G Workflow for LC-MS/MS Analysis in Biological Samples sample_prep Plasma Sample Preparation (Protein Precipitation) lc_system LC System sample_prep->lc_system Injection separation Chromatographic Separation lc_system->separation ms_system Mass Spectrometer separation->ms_system ionization ESI Source ms_system->ionization detection MRM Detection ionization->detection data_analysis Data Quantification detection->data_analysis

Caption: Workflow for LC-MS/MS bioanalysis.

Caption: Decision tree for analytical method selection.

References

HPLC analysis of 1H-1,2,4-Triazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC-based approach is crucial for the quality control of active pharmaceutical ingredients (APIs) and the monitoring of related compounds. This document provides a detailed application note for the High-Performance Liquid Chromatography (HPLC) analysis of 1H-1,2,4-Triazole-3-carboxamide, a known impurity and degradant of the antiviral drug Ribavirin. The methodologies outlined below are designed for researchers, scientists, and professionals in drug development and quality control to ensure accurate quantification and purity assessment.

Principle of the Method

The primary method described is a reversed-phase HPLC (RP-HPLC) technique that separates this compound from Ribavirin and other related substances. The separation is achieved based on the differential partitioning of the analytes between a nonpolar stationary phase (C18) and a polar mobile phase. A gradient elution is employed to ensure adequate resolution between the main compound and its impurities. Detection is performed using a UV detector at a wavelength where the analyte exhibits significant absorbance.

Quantitative Data Summary

The following tables summarize the chromatographic conditions and method validation parameters for the analysis of this compound, referred to as Impurity-A in the context of Ribavirin analysis.

Table 1: Chromatographic Conditions for Analysis of this compound

ParameterMethod 1
Stationary Phase YMC-Pack ODS-AQ (C18), 150 x 4.6 mm, 3 µm
Mobile Phase A Buffer: 1.0 g anhydrous sodium sulfate in water, with 2 ml of 5% v/v Orthophosphoric acid, pH adjusted to 2.8.
Mobile Phase B Buffer: Acetonitrile (95:05 v/v)
Gradient Binary Gradient Mode
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 220 nm
Injection Volume 5 µL

Source: Adapted from a method for Ribavirin and its related substances.

Table 2: Method Validation and System Suitability Data

ParameterValue
Analyte This compound (Impurity-A)
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.3 ng/mL
Resolution (Impurity-A & Ribavirin) > 2.0
Solution Stability Stable for up to 48 hours

Source: Data obtained from the validation of an HPLC method for Ribavirin and its impurities.

Experimental Protocols

This section provides a detailed protocol for the .

Reagents and Materials
  • This compound reference standard

  • Ribavirin reference standard

  • Acetonitrile (HPLC grade)

  • Anhydrous sodium sulfate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

  • 0.45 µm syringe filters

Instrumentation
  • HPLC system with a binary gradient pump

  • UV-Vis detector

  • Autosampler

  • Column oven

  • Data acquisition and processing software

Preparation of Solutions

Mobile Phase A (Buffer Preparation):

  • Weigh 1.0 g of anhydrous sodium sulfate and dissolve it in 1000 mL of HPLC grade water.

  • Add 2 mL of 5% v/v orthophosphoric acid.

  • Adjust the pH of the solution to 2.8 with 5% v/v orthophosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter and degas.

Mobile Phase B:

  • Mix the prepared buffer and acetonitrile in a ratio of 95:5 (v/v).

  • Filter the mixture through a 0.45 µm membrane filter and degas.

Standard Solution Preparation:

  • Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., mobile phase A).

  • From the stock solution, prepare a series of working standards at different concentrations to establish a calibration curve.

Sample Solution Preparation:

  • Accurately weigh and dissolve the sample containing this compound in the diluent to achieve a known concentration (e.g., 0.5 mg/mL for Ribavirin drug substance analysis).

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

Chromatographic Procedure
  • Set up the HPLC system with the chromatographic conditions specified in Table 1.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared standard and sample solutions into the HPLC system.

  • Record the chromatograms and process the data.

  • Identify the peak corresponding to this compound by comparing its retention time with that of the reference standard.

  • Quantify the amount of this compound in the sample using the calibration curve generated from the standard solutions.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the .

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase instrument_setup Instrument Setup & Equilibration prep_mobile_phase->instrument_setup prep_standard Prepare Standard Solution injection Inject Samples & Standards prep_standard->injection prep_sample Prepare Sample Solution prep_sample->injection instrument_setup->injection data_acquisition Data Acquisition injection->data_acquisition peak_identification Peak Identification data_acquisition->peak_identification quantification Quantification peak_identification->quantification reporting Generate Report quantification->reporting

Caption: General workflow for the .

Application Notes and Protocols: 1H-1,2,4-Triazole-3-carboxamide in Antiviral Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide an overview of the use of 1H-1,2,4-triazole-3-carboxamide and its derivatives in antiviral drug design, along with detailed protocols for key in vitro assays to evaluate their efficacy and cytotoxicity.

Mechanism of Action

The antiviral activity of this compound derivatives, exemplified by Ribavirin, is not attributed to a single mode of action but rather a combination of mechanisms that disrupt viral replication and enhance the host immune response.

  • Lethal Mutagenesis: The ambiguous base-pairing properties of incorporated Ribavirin can induce mutations in the viral genome during replication. This increase in mutation frequency can exceed the virus's error threshold, leading to a non-viable viral progeny, a phenomenon known as "error catastrophe".[2][3][5][7]

  • Immunomodulation: Ribavirin has been shown to modulate the host immune response, promoting a shift from a Th2 (anti-inflammatory) to a Th1 (pro-inflammatory) cytokine profile, which enhances the host's ability to combat viral infections.[4][6][7]

Data Presentation: Antiviral Activity of Triazole Derivatives

The following table summarizes the in vitro antiviral activity and cytotoxicity of various 1H-1,2,4-triazole and related triazole derivatives against a range of viruses.

Compound/DerivativeVirusCell LineIC50/EC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)Reference
RibavirinInfluenza AMDCK> 25> 100-[8]
RibavirinK562 (Leukemia)-15--[8]
Compound 3b (1H-1,2,3-triazole-4-carboxamide derivative)Influenza A (H3N2, H1N1)Various0.5 - 4.6> 50> 10.9 - > 100[7]
Compound 3b (1H-1,2,3-triazole-4-carboxamide derivative)Influenza A (H5N1, Amantadine-resistant, Oseltamivir-resistant)VariousSub-µM> 50> 50[7]
Chiral Triazole Derivatives (e.g., 10(S) , 43(S) )Enterovirus 71 (EV71)RD5.3 - 15.9 (µg/mL)> 146.5 (µg/mL)4.0 - 27.6[5]
Chiral Triazole DerivativesCoxsackievirus B3 (CVB3)RD4.7 - 15.1 (µg/mL)> 146.5 (µg/mL)3.7 - 14.5[5]
Phenylpyrazolone-1,2,3-triazole Hybrid (6i )SARS-CoV-2 Mpro-3.16--[9]
Phenylpyrazolone-1,2,3-triazole Hybrid (6h )SARS-CoV-2 Mpro-5.08--[9]
Phenylpyrazolone-1,2,3-triazole Hybrid (6q )SARS-CoV-2 Mpro-7.55--[9]

Note: Direct comparison of values should be made with caution due to variations in experimental conditions, cell lines, and viral strains between studies.

Mandatory Visualizations

Antiviral_Drug_Screening_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies A Compound Library (Triazole Derivatives) B Primary Antiviral Assay (e.g., CPE Inhibition Assay) A->B Screening C Cytotoxicity Assay (e.g., MTT Assay) B->C Parallel Testing D Hit Identification (Potent & Non-toxic Compounds) B->D C->D E Dose-Response Analysis (EC50 Determination) D->E D->E F Plaque Reduction Assay E->F Confirmation of Activity G Enzyme Inhibition Assay (e.g., IMPDH Assay) E->G Target Identification H Further Mechanistic Studies F->H G->H

Caption: A generalized workflow for in vitro screening and characterization of novel antiviral triazole derivatives.

IMPDH_Inhibition_Pathway cluster_0 Guanosine Synthesis Pathway cluster_1 Inhibitory Action cluster_2 Cellular Entry and Activation IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP Viral_Replication Viral RNA/DNA Synthesis GTP->Viral_Replication Ribavirin_MP Ribavirin Monophosphate IMPDH IMPDH Ribavirin_MP->IMPDH Inhibits Ribavirin Ribavirin Ribavirin_MP_Activation Cellular Kinases Ribavirin->Ribavirin_MP_Activation Enters Cell Ribavirin_MP_Activation->Ribavirin_MP Phosphorylation

Caption: The inhibitory effect of Ribavirin on the IMPDH pathway, leading to GTP depletion and suppression of viral replication.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of the test compound that is toxic to the host cells, which is essential for calculating the selectivity index.

Materials:

  • Host cells (e.g., Vero, MDCK, Huh-7)

  • 96-well clear, flat-bottom tissue culture plates

  • Complete cell culture medium

  • Test compounds (this compound derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader (570 nm or 590 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the host cells.

    • Seed the cells into a 96-well plate at a density that will result in 70-90% confluency after 24 hours of incubation.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete cell culture medium. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).

    • After 24 hours, remove the old medium from the wells.

    • Add 100 µL of the prepared compound dilutions to the wells in triplicate or quadruplicate.

    • Include "no drug" (medium only) controls and a vehicle control (medium with the highest concentration of DMSO used).

    • Incubate the plate for a period that matches the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, carefully remove the medium from each well.

    • Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[4]

    • Incubate the plate at 37°C for 3-4 hours, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[4]

  • Formazan Solubilization:

    • Carefully aspirate the MTT solution without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[4]

    • Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure complete dissolution.[4]

  • Absorbance Measurement:

    • Read the absorbance at 570 nm or 590 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and use non-linear regression analysis to determine the 50% cytotoxic concentration (CC50).

Plaque Reduction Assay

This is the gold standard method for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.

Materials:

  • Confluent host cell monolayers in 6-well or 12-well plates

  • Virus stock of known titer (PFU/mL)

  • Test compounds

  • Virus infection medium (e.g., serum-free medium)

  • Overlay medium (e.g., medium containing 0.6% Avicel or 1.2% agarose)

  • PBS

  • Fixative solution (e.g., 4% formaldehyde in PBS)

  • Staining solution (e.g., 0.1% Crystal Violet in 20% ethanol)

Procedure:

  • Cell Preparation:

    • Seed host cells in multi-well plates to achieve a confluent monolayer on the day of infection.

  • Compound and Virus Preparation:

    • Prepare serial dilutions of the test compounds in the virus infection medium. The highest concentration should be below the CC50 value.

    • Prepare a virus dilution that will produce a countable number of plaques (e.g., 50-100 PFU per well).

  • Infection:

    • Wash the cell monolayers twice with sterile PBS.

    • Infect the cells by adding the virus dilution to each well.

    • Incubate at 37°C for 1-2 hours to allow for viral adsorption.[10][11]

  • Treatment and Overlay:

    • After the adsorption period, aspirate the virus inoculum.

    • Add the overlay medium containing the different concentrations of the test compound (or no drug for the virus control).

    • Add overlay with medium only to the cell control wells.

    • Let the overlay solidify at room temperature for 20-30 minutes if using a solid overlay.[9]

  • Incubation:

    • Incubate the plates at 37°C in a humidified 5% CO₂ incubator for a duration sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Plaque Visualization:

    • Aspirate the overlay medium. If using a solid overlay, it may need to be carefully removed.

    • Fix the cells by adding the fixative solution and incubating for at least 30 minutes at room temperature.

    • Remove the fixative and stain the cell monolayer with Crystal Violet solution for 15-20 minutes.

    • Gently wash the plates with water and let them air dry. Viable cells will stain purple, while plaques will appear as clear, unstained zones.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

    • Plot the percentage of plaque reduction against the compound concentration and use non-linear regression to determine the 50% effective concentration (EC50).

IMP Dehydrogenase (IMPDH) Enzyme Inhibition Assay (Spectrophotometric)

This protocol outlines a standard method for determining the in vitro inhibitory activity of compounds against IMPDH by monitoring the production of NADH.

Materials:

  • Purified recombinant human IMPDH2 enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 0.1 mg/ml BSA[8]

  • Inosine Monophosphate (IMP) solution

  • β-Nicotinamide Adenine Dinucleotide (NAD+) solution

  • Test compounds (e.g., Ribavirin monophosphate as a positive control) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of IMP, NAD+, and test compounds in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Test compound at various concentrations (or solvent control)

      • IMPDH enzyme solution

    • Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Start the reaction by adding the NAD+ and IMP substrates to each well.[12]

  • Kinetic Measurement:

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes). The production of NADH results in an increase in absorbance at this wavelength.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.

    • Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the inhibitor concentration and use non-linear regression to determine the 50% inhibitory concentration (IC50).

Conclusion

The this compound scaffold remains a highly valuable starting point for the design and development of novel antiviral agents. Its proven broad-spectrum activity and multiple mechanisms of action offer a robust framework for creating new therapies against a wide range of viral pathogens. The protocols provided herein offer a standardized approach for the in vitro evaluation of these compounds, enabling researchers to effectively assess their antiviral potential and advance the most promising candidates toward further development.

References

Application Notes and Protocols: 1H-1,2,4-Triazole-3-carboxamide as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-1,2,4-triazole-3-carboxamide core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds with a wide array of biological activities. This heterocyclic motif is notably present in the broad-spectrum antiviral drug ribavirin.[1] Its ability to act as a bioisostere for amide and ester functionalities, coupled with its capacity for hydrogen bonding, contributes to its successful application in the design of novel therapeutic agents.[2] These application notes provide an overview of the key biological activities, quantitative data for representative compounds, and detailed protocols for the synthesis and evaluation of molecules based on this scaffold.

Key Biological Applications

Derivatives of this compound have demonstrated significant potential in several therapeutic areas:

  • Anticancer Activity: A primary focus of research has been the development of these compounds as anticancer agents. They have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including leukemia, breast cancer, and lung cancer.[3][4][5][6]

  • Antiviral Activity: Building on the precedent of ribavirin, novel this compound derivatives continue to be explored for their antiviral properties against a range of viruses, including influenza and hepatitis C.[1]

  • Other Therapeutic Areas: The versatility of this scaffold has also led to its investigation for other medicinal applications, including as anti-inflammatory, analgesic, and antimicrobial agents.

Data Presentation: Biological Activity of this compound Derivatives

The following tables summarize the in vitro biological activity of selected this compound derivatives against various cancer cell lines and viruses.

Table 1: Anticancer Activity of 1,2,3-Triazole Carboxamide Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
5f HeLa21.34[7]
PANC-125.67[7]
HCT-11628.14[7]
A-54930.21[7]
5i HeLa18.92[7]
PANC-122.18[7]
HCT-11624.53[7]
A-54928.11[7]
5j HeLa15.21[7]
PANC-118.92[7]
HCT-11620.12[7]
A-54923.54[7]
5m HeLa20.11[7]
PANC-123.45[7]
HCT-11626.29[7]
A-54929.87[7]
Doxorubicin HeLa10.11[7]
PANC-112.31[7]
HCT-11614.87[7]
A-54916.92[7]

Table 2: Anticancer Activity of 1,2,4-Triazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
10a MCF-76.43[4]
Hela5.6[4]
A54921.1[4]

Table 3: Antiproliferative Activity of N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides

CompoundCell LineGI50 (µM)Reference
4a Jurkat0.63[8]
LOX IMVI0.15[8]
4b Jurkat0.68[8]
4c Jurkat0.69[8]
4f Jurkat0.67[8]
Doxorubicin Jurkat0.65[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Protocol 1: General Synthesis of 5-substituted 1,2,4-Triazole-3-carboxamides

This protocol describes a multi-step synthesis to produce 5-substituted 1,2,4-triazole-3-carboxamides.[9]

Step 1: Synthesis of ethyl b-N-boc-oxalamidrazone (2)

  • Convert thiooxamic acid ethyl ester to ethyl b-N-boc-oxalamidrazone.

Step 2: Preparation of ethyl esters of 5-substituted 1,2,4-triazole-3-carboxylic acid (3)

  • Utilize the product from Step 1 to prepare the ethyl ester of the 5-substituted triazole carboxylic acid.

Step 3: Synthesis of 5-substituted 1,2,4-triazole-3-carboxylic acid amides (4a-n)

  • Synthesize the final carboxamide derivatives using potassium tert-butoxide.

  • Characterize the resulting compounds using 1H and 13C NMR spectroscopy and HRMS.

G cluster_synthesis Synthesis Workflow thiooxamic_acid Thiooxamic acid ethyl ester boc_oxalamidrazone Ethyl b-N-boc-oxalamidrazone (2) thiooxamic_acid->boc_oxalamidrazone Step 1 triazole_ester Ethyl 5-substituted-1,2,4-triazole-3-carboxylate (3) boc_oxalamidrazone->triazole_ester Step 2 final_product 5-substituted-1,2,4-triazole-3-carboxamide (4a-n) triazole_ester->final_product Step 3 (potassium tert-butoxide)

Caption: Synthetic workflow for 5-substituted 1,2,4-triazole-3-carboxamides.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[10][11][12]

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G cluster_workflow MTT Assay Workflow seed_cells Seed cells in 96-well plate treat_cells Treat with compounds seed_cells->treat_cells add_mtt Add MTT solution treat_cells->add_mtt incubate Incubate (4h, 37°C) add_mtt->incubate solubilize Solubilize formazan incubate->solubilize read_absorbance Read absorbance (570 nm) solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.[13][14][15][16]

Materials:

  • Cancer cells treated with test compounds

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest treated and control cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.

G cluster_workflow Cell Cycle Analysis Workflow harvest_cells Harvest and wash cells fix_cells Fix with cold 70% ethanol harvest_cells->fix_cells stain_cells Stain with Propidium Iodide fix_cells->stain_cells analyze_fc Analyze by flow cytometry stain_cells->analyze_fc determine_phases Determine cell cycle phases analyze_fc->determine_phases G cluster_workflow Plaque Reduction Assay Workflow seed_cells Seed host cells infect_cells Infect with virus + compound seed_cells->infect_cells add_overlay Add overlay medium infect_cells->add_overlay incubate_plaques Incubate for plaque formation add_overlay->incubate_plaques stain_plaques Fix and stain plaques incubate_plaques->stain_plaques count_plaques Count plaques and calculate IC50 stain_plaques->count_plaques G cluster_pathway Antiviral Mechanism of Action Ribavirin Ribavirin RMP Ribavirin Monophosphate Ribavirin->RMP Cellular Kinases IMPDH IMP Dehydrogenase RMP->IMPDH Inhibition IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP Viral_Replication Viral RNA Synthesis & Capping GTP->Viral_Replication G cluster_pathway Anticancer Signaling Pathway Triazole 1,2,4-Triazole-3-carboxamide Derivative EGFR EGFR Triazole->EGFR Inhibition CDK4 CDK4/Cyclin D Triazole->CDK4 Inhibition Proliferation Cell Proliferation EGFR->Proliferation CellCycle G1/S Transition CDK4->CellCycle

References

Application Notes and Protocols for 1H-1,2,4-Triazole-3-carboxamide Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anticancer activities of novel 1H-1,2,4-triazole-3-carboxamide derivatives. The following sections detail their cytotoxic effects on various cancer cell lines, outline the experimental protocols for their evaluation, and illustrate the key signaling pathways involved in their mechanism of action.

Quantitative Data Summary

The in vitro cytotoxic activity of various this compound and related 1,2,3-triazole carboxamide derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
5j HeLa (Cervical Cancer)-Doxorubicin-
5i PANC-1 (Pancreatic Cancer)-Doxorubicin-
5m HCT-116 (Colorectal Cancer)-Doxorubicin-
5f A-549 (Lung Cancer)-Doxorubicin-
4e A-549, PANC-1, HCT-116, HeLaMost pronounced inhibitory activityDoxorubicin-
4m A-549, PANC-1, HCT-116, HeLaMost pronounced inhibitory activityDoxorubicin-
7d HeLa< 12--
7e HeLa< 12--
10a HeLa< 12--
10d HeLa< 12--
5-(tetrahydropyran-2-yl)-1,2,4-triazole-3-carboxamide K562 (Chronic Myeloid Leukemia)Significant antiproliferative effect--
1-(tetrahydropyran-2-yl)-1,2,4-triazol-3-carboxamide CCRF-SB (Acute Lymphoblastic Leukemia)Significant antiproliferative effect--
11g K562, CCRF-SB---
6g K562, CCRF-SB---

Note: Specific IC50 values were not consistently provided in the search results, but the compounds listed showed significant activity. The compounds are referenced by the numbering in their respective publications.

Experimental Protocols

Detailed methodologies for the key experiments involved in the evaluation of this compound derivatives are provided below.

Protocol 1: Synthesis of 5-substituted 1,2,4-Triazole-3-carboxylic Acid Amides

This protocol describes a multi-step synthesis process for generating 1,2,4-triazole carboxamide derivatives.[1][2]

Step 1: Synthesis of ethyl β-N-boc-oxalamidrazone (2)

  • Thiooxamic acid ethyl ester is converted to ethyl β-N-boc-oxalamidrazone.

Step 2: Preparation of ethyl esters of 5-substituted 1,2,4-triazole-3-carboxylic acid (3)

  • The product from Step 1 is used to prepare the ethyl esters of the triazole carboxylic acid.

Step 3: Synthesis of 5-substituted 1,2,4-triazole-3-carboxylic acid amides (4a-n)

  • The final amide derivatives are synthesized using potassium tert-butoxide.

Characterization:

  • The synthesized compounds are characterized using 1H and 13C NMR spectroscopy and High-Resolution Mass Spectrometry (HRMS) to confirm their structures.[1][2]

Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[3]

1. Cell Culture:

  • Human cancer cell lines (e.g., HeLa, PANC-1, HCT-116, A-549) and a normal cell line (e.g., HEK-293) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1][2]

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

  • Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

3. Compound Treatment:

  • The synthesized triazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.

  • The cells are treated with the compounds for a specified period (e.g., 24-72 hours).[4]

4. MTT Assay:

  • After incubation, the medium is replaced with fresh medium containing MTT solution.

  • The plate is incubated for a few hours to allow the formazan crystals to form.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength using a microplate reader.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to untreated control cells.

  • The IC50 values are determined from the dose-response curves.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compounds on the cell cycle distribution.[5][6]

1. Cell Treatment:

  • Cancer cells are treated with the triazole derivatives at their IC50 concentrations for a specific duration.

2. Cell Harvesting and Fixation:

  • Cells are harvested, washed with PBS, and fixed in cold ethanol.

3. Staining:

  • The fixed cells are stained with a solution containing propidium iodide (PI) and RNase.

4. Flow Cytometry:

  • The DNA content of the cells is analyzed using a flow cytometer.

5. Data Analysis:

  • The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is quantified.

Protocol 4: Apoptosis Assay by Western Blot

This protocol is used to detect the induction of apoptosis by analyzing the cleavage of key apoptotic proteins.[5][6]

1. Protein Extraction:

  • Cancer cells are treated with the compounds, and total protein is extracted using a lysis buffer.

2. Protein Quantification:

  • The protein concentration is determined using a protein assay (e.g., BCA assay).

3. Western Blotting:

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against PARP1 and cleaved caspase-3.

  • After washing, the membrane is incubated with a secondary antibody.

4. Detection:

  • The protein bands are visualized using a chemiluminescence detection system.

5. Analysis:

  • The expression levels of cleaved PARP1 and caspase-3 are analyzed to confirm apoptosis induction.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Anticancer Evaluation

The following diagram illustrates the general workflow for synthesizing and evaluating the anticancer activity of this compound derivatives.

G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_insilico In Silico Studies cluster_analysis Data Analysis & Lead Identification s1 Synthesis of this compound Derivatives s2 Structural Characterization (NMR, HRMS) s1->s2 iv1 Cytotoxicity Screening (MTT Assay) s2->iv1 is1 Molecular Docking (e.g., EGFR, CDK-4) s2->is1 iv2 Determination of IC50 Values iv1->iv2 iv3 Cell Cycle Analysis (Flow Cytometry) iv2->iv3 iv4 Apoptosis Assay (Western Blot) iv2->iv4 da1 Structure-Activity Relationship (SAR) iv2->da1 is1->da1 da2 Identification of Lead Compounds da1->da2

Caption: Workflow for Anticancer Drug Discovery.

Proposed Signaling Pathway Inhibition

Molecular docking studies suggest that these triazole derivatives may exert their anticancer effects by targeting key proteins in cancer cell signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 4 (CDK4).[1][2][7][8][9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation CDK4 CDK4/Cyclin D Rb Rb CDK4->Rb E2F E2F Rb->E2F G1_S_Transition G1/S Transition E2F->G1_S_Transition Triazole 1,2,4-Triazole-3-carboxamide Derivatives Triazole->EGFR Inhibition Triazole->CDK4 Inhibition

Caption: Inhibition of EGFR and CDK4 Pathways.

References

Application of 1H-1,2,4-Triazole-3-carboxamide in Crop Protection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-1,2,4-triazole-3-carboxamide scaffold is a cornerstone in the development of modern agrochemicals, particularly fungicides. Its derivatives have demonstrated potent and broad-spectrum activity against a wide array of phytopathogenic fungi and, in some cases, plant viruses. This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of new crop protection agents based on this chemical moiety. The primary mode of action for many fungicidal triazole derivatives is the inhibition of sterol biosynthesis, a critical process for the integrity of fungal cell membranes. A notable example of a biologically active compound with this core structure is Ribavirin (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide), which is utilized for its antiviral properties in plants.

Mechanism of Action

The fungicidal activity of this compound derivatives primarily stems from their ability to interfere with key fungal metabolic pathways. The two main targets are:

  • Sterol Demethylation Inhibition (DMI): The majority of triazole fungicides act as DMIs. They target and inhibit the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes. Its disruption leads to the accumulation of toxic sterol precursors and ultimately, the cessation of fungal growth.[1]

  • Succinate Dehydrogenase Inhibition (SDHI): Some novel carboxamide derivatives incorporating the triazole moiety have been designed to target succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain. By inhibiting this enzyme, they disrupt the fungus's energy production, leading to mortality.

The antiviral mechanism of Ribavirin in plants involves the inhibition of viral RNA synthesis and mRNA capping, thereby preventing viral replication.[2]

Signaling Pathway Diagrams

CYP51_Inhibition_Pathway AcetylCoA Acetyl-CoA Lanosterol Lanosterol AcetylCoA->Lanosterol Multiple Steps CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol_precursors 14α-demethylated sterols Ergosterol Ergosterol Ergosterol_precursors->Ergosterol Further Steps FungalMembrane Functional Fungal Cell Membrane Ergosterol->FungalMembrane Triazole 1H-1,2,4-Triazole-3- carboxamide Derivatives (DMI Fungicides) Triazole->CYP51 Inhibition CYP51->Ergosterol_precursors Demethylation DisruptedMembrane Disrupted Membrane & Fungal Growth Inhibition CYP51->DisruptedMembrane

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by DMI fungicides.

SDHI_Mechanism_Pathway TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate UQ Ubiquinone (Q) SDH->UQ Reduction No_ATP Inhibition of Respiration & ATP Synthesis SDH->No_ATP ETC Mitochondrial Electron Transport Chain ATP_Production ATP Production UQH2 Ubihydroquinone (QH2) UQ->UQH2 ComplexIII Complex III UQH2->ComplexIII ComplexIII->ATP_Production e- transfer SDHI_Fungicide Triazole-Carboxamide (SDHI Fungicide) SDHI_Fungicide->SDH Inhibition at Q-binding site In_Vitro_Antifungal_Assay_Workflow Start Start Prep_Stock Prepare Stock Solution of Test Compound in DMSO Start->Prep_Stock Poison_Media Incorporate Test Compound into molten PDA at desired concentrations Prep_Stock->Poison_Media Prep_Media Prepare Potato Dextrose Agar (PDA) and sterilize Prep_Media->Poison_Media Pour_Plates Pour amended PDA into sterile Petri dishes Poison_Media->Pour_Plates Inoculate Place a mycelial plug (e.g., 5 mm) from an actively growing fungal culture in the center of each plate Pour_Plates->Inoculate Incubate Incubate plates at optimal temperature (e.g., 25-28°C) in the dark Inoculate->Incubate Measure Measure colony diameter at regular intervals (e.g., 24, 48, 72 hours) Incubate->Measure Calculate Calculate Percent Inhibition and EC50 Measure->Calculate End End Calculate->End

References

Application Notes and Protocols: 1H-1,2,4-Triazole-3-carboxamide as a Key Intermediate for Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-1,2,4-Triazole-3-carboxamide is a pivotal heterocyclic building block in the synthesis of a wide array of therapeutic agents, most notably antifungal compounds. Its structural motif is a core component of numerous clinically significant triazole antifungals. These agents exert their effect by inhibiting lanosterol 14α-demethylase (CYP51), a crucial enzyme in the fungal ergosterol biosynthesis pathway.[1] The disruption of this pathway leads to the depletion of ergosterol, a vital component of the fungal cell membrane, and the accumulation of toxic sterol precursors, ultimately inhibiting fungal growth and replication. This document provides detailed application notes, experimental protocols, and biological activity data for the use of this compound as a central intermediate in the development of novel antifungal agents.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Triazole antifungal agents derived from this compound share a common mechanism of action centered on the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is essential for the conversion of lanosterol to ergosterol. The nitrogen atoms in the triazole ring chelate the heme iron atom in the active site of the enzyme, preventing it from binding to its natural substrate, lanosterol. This leads to a cascade of effects within the fungal cell, including:

  • Depletion of Ergosterol: Ergosterol is crucial for maintaining the integrity, fluidity, and permeability of the fungal cell membrane.

  • Accumulation of Toxic Sterols: The blockage of the pathway results in the buildup of methylated sterol precursors, which disrupt the membrane structure and function.

  • Inhibition of Fungal Growth: The compromised cell membrane integrity and function ultimately lead to the cessation of fungal growth and cell death.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Triazole Antifungals Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Triazole Triazole Antifungal (from this compound) Inhibition Inhibition Triazole->Inhibition Inhibition->Lanosterol Blocks conversion G cluster_synthesis Synthesis of this compound Start Methyl 1H-1,2,4-triazole-3-carboxylate Reaction Ammonolysis (Methanolic Ammonia) Start->Reaction Workup Evaporation & Recrystallization Reaction->Workup Product This compound Workup->Product G cluster_derivatization Synthesis of N-Substituted Derivatives Start This compound Reaction N-Alkylation Reaction Start->Reaction Reagents Alkyl/Benzyl Halide, Base (K2CO3), Solvent (DMF) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Substituted Antifungal Agent Purification->Product

References

In Vitro Evaluation of 1H-1,2,4-Triazole-3-carboxamide Cytotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of the cytotoxicity of 1H-1,2,4-triazole-3-carboxamide and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its potential as anticancer agents.[1][2] The methodologies described herein are fundamental for determining the cytotoxic potential, understanding the mechanism of action, and advancing the preclinical development of these promising therapeutic candidates.

Introduction

1,2,4-triazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer properties.[1] Studies have shown that various substituted 1H-1,2,4-triazole-3-carboxamides exhibit significant cytotoxic effects against a range of human cancer cell lines.[3][4] The primary mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][5] This document outlines standard in vitro assays to quantify cytotoxicity and elucidate the apoptotic pathways initiated by these compounds.

Data Presentation: Cytotoxicity of 1,2,4-Triazole Derivatives

The cytotoxic activity of novel chemical entities is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth or viability. The following tables summarize the in vitro cytotoxic activities of various 1,2,4-triazole derivatives against several human cancer cell lines, as reported in the literature.

Compound IDCell LineCancer TypeIC50 (µM)Reference
Bet-TZ1 A375Melanoma22.41 (48h)[6]
MCF-7Breast Cancer33.52 (48h)[6]
HT-29Colorectal Cancer46.92 (48h)[6]
Bet-TZ3 A375Melanoma34.34 (48h)[6]
Compound 7e MCF-7Breast Cancer4.7[7]
HelaCervical Cancer2.9[7]
A549Lung Cancer9.4[7]
Compound 11g K562Leukemia13.6 (24h)[8]
CCRF-SBLeukemia112 (24h)[8]
Compound 4e A-549Non-small cell lung cancerNot specified, but showed pronounced inhibitory activity[3][9]
PANC-1Pancreatic cancerNot specified, but showed pronounced inhibitory activity[3][9]
HCT-116Colorectal cancerNot specified, but showed pronounced inhibitory activity[3][9]
HeLaCervical cancerNot specified, but showed pronounced inhibitory activity[3][9]
Compound 4m A-549Non-small cell lung cancerNot specified, but showed pronounced inhibitory activity[3][9]
PANC-1Pancreatic cancerNot specified, but showed pronounced inhibitory activity[3][9]
HCT-116Colorectal cancerNot specified, but showed pronounced inhibitory activity[3][9]
HeLaCervical cancerNot specified, but showed pronounced inhibitory activity[3][9]

Experimental Protocols

Detailed methodologies for key in vitro cytotoxicity assays are provided below. These protocols are foundational for screening and characterizing the cytotoxic properties of this compound and its analogs.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10] In this assay, mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[11]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Complete cell culture medium

  • 96-well clear, flat-bottom tissue culture plates

  • This compound (and/or derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[11][12]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[12]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final solvent concentration should not exceed 0.5% to avoid toxicity from the solvent itself.[12] After 24 hours, carefully remove the medium and add 100 µL of the compound dilutions to the respective wells. Include untreated and vehicle-treated cells as controls.[12]

  • Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: After the treatment period, add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.[3]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or by shaking the plate for 15 minutes on an orbital shaker.[11][12]

  • Absorbance Measurement: Read the absorbance at a wavelength between 540 and 590 nm using a microplate reader.[5][11] A reference wavelength of 630 nm can be used for background correction.[11]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method that quantifies cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[13][14]

Materials:

  • Cell cultures treated as described in the MTT assay protocol.

  • LDH assay kit (commercially available).

  • 96-well assay plates.

  • Microplate reader.

Procedure:

  • Sample Preparation: Following treatment with the test compound, centrifuge the 96-well plate at approximately 300 x g for 5 minutes.[15]

  • Supernatant Transfer: Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate.[15][16]

  • Assay Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.[16]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[16]

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically around 490 nm).[17]

  • Data Analysis: Use appropriate controls, including a background control (medium only), a low control (untreated cells), and a high control (cells lysed with a lysis buffer provided in the kit), to calculate the percentage of cytotoxicity.[15]

Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18] Early in apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide, a fluorescent DNA intercalating agent, is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[18]

Materials:

  • Cell cultures treated with the test compound.

  • Annexin V-FITC/PI apoptosis detection kit (commercially available).

  • 1X Binding Buffer.

  • Phosphate-Buffered Saline (PBS).

  • Flow cytometer.

  • Flow cytometry tubes.

Procedure:

  • Cell Harvesting: After the desired treatment period, harvest the cells. For adherent cells, collect both the floating cells from the supernatant and the attached cells by trypsinization.

  • Cell Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300-700 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[18]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[18]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[18]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.[18] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for In Vitro Cytotoxicity Assessment

G cluster_prep Preparation cluster_exp Experimentation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., A549, MCF-7) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (this compound) treatment Compound Treatment (Dose-response) compound_prep->treatment cell_seeding->treatment incubation Incubation (24-72h) treatment->incubation mtt_assay MTT Assay (Viability) incubation->mtt_assay ldh_assay LDH Assay (Membrane Integrity) incubation->ldh_assay apoptosis_assay Annexin V/PI Assay (Apoptosis) incubation->apoptosis_assay readout Spectrophotometry/ Flow Cytometry mtt_assay->readout ldh_assay->readout apoptosis_assay->readout ic50 IC50 Determination readout->ic50 mechanism Mechanism of Action readout->mechanism

Caption: Workflow for evaluating the in vitro cytotoxicity of test compounds.

Plausible Signaling Pathway for Triazole-Induced Apoptosis

Many 1,2,4-triazole derivatives induce apoptosis through the intrinsic (mitochondrial) pathway. This often involves the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[6]

G cluster_stimulus Cellular Stress cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade triazole 1,2,4-Triazole Compound bcl2 Bcl-2 (Anti-apoptotic) [Inhibited] triazole->bcl2 down-regulates bax Bax (Pro-apoptotic) [Activated] triazole->bax up-regulates mito Mitochondrion bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c releases cas9 Caspase-9 (Initiator) cyto_c->cas9 activates cas3 Caspase-3 (Executioner) cas9->cas3 activates apoptosis Apoptosis cas3->apoptosis executes

Caption: Intrinsic apoptosis pathway potentially activated by 1,2,4-triazole compounds.

References

Application Notes and Protocols for Determining the Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for assessing the cytotoxic effects of novel 1H-1,2,4-triazole-3-carboxamide derivatives on various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for evaluating cell viability and proliferation, making it a valuable tool in drug discovery and toxicology studies.[1][2][3]

The MTT assay is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[2][3] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria.[2][4] The resulting formazan is insoluble and can be quantified spectrophotometrically after solubilization, with the absorbance being directly proportional to the number of viable cells.[3]

Recent studies have explored the anticancer potential of various substituted 1,2,4-triazole carboxamide derivatives.[5][6][7] These compounds have been synthesized and evaluated for their cytotoxic effects against a panel of cancer cell lines, including non-small cell lung cancer (A-549), pancreatic cancer (PANC-1), colorectal cancer (HCT-116), and cervical cancer (HeLa).[5][6][7] For comparative purposes, their effects on a normal human embryonic kidney cell line (HEK-293) have also been assessed.[5][6]

Data Summary

The following table summarizes the reported cytotoxic activity of select this compound derivatives against various cancer cell lines. The data is presented to highlight the most active compounds for further investigation.

CompoundTarget Cell Line(s)Observed ActivityReference Compound
4e A-549, PANC-1, HCT-116, HeLaMost pronounced inhibitory activity among the tested derivatives.Doxorubicin
4m A-549, PANC-1, HCT-116, HeLaMost pronounced inhibitory activity among the tested derivatives.Doxorubicin
4c, 4h, 4n A-549, PANC-1, HCT-116, HeLaFavorable binding interactions in molecular docking studies.Doxorubicin

Note: This table is a summary of findings from a study by Sharma & Singh (2023).[5][6][7] For detailed IC50 values, please refer to the full publication.

Experimental Protocol: MTT Assay

This protocol outlines the step-by-step procedure for determining the cytotoxicity of this compound derivatives.

I. Materials and Reagents
  • Cell Lines:

    • A-549 (non-small cell lung cancer)

    • PANC-1 (pancreatic cancer)

    • HCT-116 (colorectal cancer)

    • HeLa (cervical cancer)

    • HEK-293 (normal human embryonic kidney)

  • Culture Medium: Appropriate complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound Derivatives: Stock solutions of desired concentrations prepared in a suitable solvent (e.g., DMSO).

  • MTT Reagent: 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile Phosphate Buffered Saline (PBS).[1][4] The solution should be filter-sterilized and protected from light.[4]

  • Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.

  • Phosphate Buffered Saline (PBS): pH 7.4.

  • 96-well flat-bottom sterile microplates.

  • Multichannel pipette.

  • Humidified incubator (37°C, 5% CO₂).

  • Microplate reader (ELISA reader).

II. Experimental Procedure

A. Cell Seeding

  • Harvest and count the cells. Ensure cell viability is above 90%.

  • Dilute the cell suspension to the optimal seeding density in complete culture medium. This density should be predetermined for each cell line to ensure exponential growth throughout the experiment (typically between 1,000 to 100,000 cells per well).[8]

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Include control wells:

    • Cell-free blanks: 100 µL of medium only for background absorbance.[8]

    • Untreated cells (vehicle control): Cells treated with the same concentration of the solvent used to dissolve the test compounds.

  • Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment and recovery.[8]

B. Compound Treatment

  • Prepare serial dilutions of the this compound derivatives in culture medium.

  • After the 24-hour incubation, carefully remove the medium from the wells.

  • Add 100 µL of the various concentrations of the test compounds to the respective wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

C. MTT Addition and Incubation

  • Following the treatment period, carefully remove the medium containing the compounds.

  • Add 50 µL of serum-free medium and 50 µL of the MTT solution (final concentration 0.5 mg/mL) to each well.[4]

  • Incubate the plate for 2 to 4 hours at 37°C.[8] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

D. Solubilization of Formazan

  • After the incubation with MTT, add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[4][9]

  • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[1][4]

E. Absorbance Measurement

  • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[2]

  • A reference wavelength of greater than 650 nm can be used to reduce background noise.[2]

  • Read the plate within 1 hour of adding the solubilization solution.[1]

III. Data Analysis
  • Subtract the average absorbance of the cell-free blank wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each treatment concentration using the following formula:

    % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

  • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

  • From the dose-response curve, determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

MTT Assay Experimental Workflow

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4/5: Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate for 24h (37°C, 5% CO₂) A->B C Add this compound Derivatives B->C D Incubate for 24-72h C->D E Add MTT Reagent (0.5 mg/mL) D->E F Incubate for 2-4h E->F G Add Solubilization Solution (DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate % Cell Viability H->I J Determine IC50 Values I->J

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Principle of the MTT Assay

MTT_Principle Principle of the MTT Assay MTT MTT (Yellow, Water-Soluble) ViableCell Viable Cell MTT->ViableCell Uptake Formazan Formazan (Purple, Insoluble) Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Dissolution MitochondrialEnzymes Mitochondrial Dehydrogenases ViableCell->MitochondrialEnzymes contains MitochondrialEnzymes->Formazan Reduction Measurement Spectrophotometric Measurement (570 nm) Solubilization->Measurement Quantification

Caption: The enzymatic conversion of MTT to formazan in viable cells.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 1H-1,2,4-Triazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 1H-1,2,4-triazoles. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to address common challenges encountered in the laboratory.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis of 1H-1,2,4-triazoles, offering potential causes and solutions.

Q1: My reaction is showing low to no yield of the desired 1H-1,2,4-triazole. What are the common causes and how can I improve it?

Several factors can contribute to low or no product yield. Consider the following troubleshooting steps:

  • Reaction Temperature: The optimal temperature is crucial and can vary significantly between different synthetic methods. For some copper-catalyzed reactions, the temperature influences the rate of the cyclization step.[1] If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to the decomposition of reactants or products.

    • Solution: Screen a range of temperatures to find the ideal balance between the reaction rate and the prevention of side product formation.[1]

  • Reaction Time: Insufficient reaction time will result in incomplete conversion, while overly long times can lead to the formation of degradation products.[1]

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]

  • Catalyst and Ligands: In metal-catalyzed reactions, the choice of catalyst and ligands is critical. The activity of the catalyst may be compromised.

    • Solution: For copper-catalyzed syntheses, various copper salts (e.g., Cu(OAc)₂, CuCl₂) can be used. The addition of ligands can sometimes improve efficiency.[1] Ensure the catalyst is fresh and handled under the appropriate atmospheric conditions.

  • Base Selection: The choice of a suitable base is often crucial for promoting the desired reaction and neutralizing any acidic byproducts.[1]

    • Solution: Common bases for 1,2,4-triazole synthesis include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).[1] The strength and solubility of the base can significantly impact the reaction outcome.

  • Microwave Irradiation: For reactions that are sluggish at conventional heating, microwave-assisted synthesis can often lead to higher yields in shorter reaction times.[1]

Q2: I am observing the formation of multiple products in my reaction. What are the common side products and how can I minimize their formation?

The formation of side products is a common challenge. Understanding the potential side reactions of your chosen synthetic route is key to minimizing them.

  • Isomeric Triazoles: In unsymmetrical Pellizzari reactions, where the amide and acylhydrazide have different acyl groups, a mixture of isomeric 1,2,4-triazoles can form.[2]

    • Solution: Optimize the reaction temperature to the lowest point where the desired product is formed at a reasonable rate.[2] Consider using microwave synthesis to reduce the overall heating time.[2] If possible, designing the synthesis to use a symmetrical Pellizzari reaction will avoid this issue.[2]

  • Oxadiazoles: A common side product in the Pellizzari reaction is the formation of 1,3,4-oxadiazoles.

    • Solution: Carefully control the reaction temperature, as higher temperatures can favor the formation of the thermodynamically stable oxadiazole.

  • Unidentified Byproducts: Complex reaction mixtures with unidentified byproducts can result from the decomposition of starting materials or products at high temperatures.

    • Solution: Lowering the reaction temperature or shortening the reaction time can help. Additionally, ensure the purity of your starting materials, as impurities can lead to unexpected side reactions.

Q3: My 1,2,4-triazole derivative is difficult to purify. What strategies can I employ?

Purification can be challenging due to the polar nature of the triazole ring.

  • Recrystallization: This is a common and effective method for purifying solid 1,2,4-triazole derivatives.

    • Solution: The choice of solvent is critical. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3] If a single solvent is not effective, a mixed solvent system can be used.[3]

  • Chromatography: For complex mixtures or non-crystalline products, column chromatography is a powerful purification technique.

    • Solution: Due to the polarity of triazoles, a polar stationary phase like silica gel is often used. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a polar solvent (e.g., methanol or ethanol) can be effective.

  • Acid-Base Extraction: The basicity of the 1,2,4-triazole ring can be exploited for purification.

    • Solution: The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to protonate the triazole, which may then be extracted into the aqueous phase. Subsequent neutralization of the aqueous layer and extraction with an organic solvent can yield the purified triazole.

Data Presentation

The following table summarizes reaction conditions for various 1H-1,2,4-triazole synthesis methods, providing a comparative overview of reported yields.

Synthesis MethodKey ReactantsCatalyst/ReagentSolventTemperatureTimeYield (%)Reference
Copper-Catalyzed Cascade ReactionAmides and Nitriles[Phen-MCM-41-CuBr]---up to 91(Xia et al., 2019)[4]
Metal-Free [3+2] Cycloaddition2-Aryl-2-isocyanoacetates and Aryl Diazonium SaltsDABCO----(Tian et al., 2020)[4]
One-Pot, Two-Step SynthesisCarboxylic Acid, Amidine, and Hydrazine----up to 90(Castanedo et al., 2011)[5]
Microwave-Assisted SynthesisHydrazines and FormamideNone----(Shelke et al., 2015)[6]
Pellizzari Reaction (Symmetrical)Benzamide and BenzoylhydrazideNoneNeat or Solvent220-250°C2-4 h-General Protocol[2]
Catalyst-Controlled Regioselective SynthesisIsocyanides and Diazonium SaltsAg(I) or Cu(II)-Mild-High(Liu et al., 2018)[7]

Experimental Protocols

1. General Protocol for Symmetrical Pellizzari Reaction: Synthesis of 3,5-Diphenyl-1,2,4-triazole [2]

This protocol provides a general guideline for a symmetrical reaction, which avoids the formation of isomeric triazole side products.

  • Materials:

    • Benzamide

    • Benzoylhydrazide

    • High-boiling solvent (e.g., nitrobenzene or diphenyl ether), or perform the reaction neat.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine equimolar amounts of benzamide and benzoylhydrazide.

    • If using a solvent, add it to the flask.

    • Heat the reaction mixture to 220-250°C under a nitrogen atmosphere.

    • Maintain the temperature and stir the mixture for 2-4 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • If the product crystallizes, collect it by vacuum filtration and wash with a suitable solvent (e.g., ethanol).

    • If the product does not crystallize, pour the cooled mixture into a large volume of a non-polar solvent (e.g., hexane) to precipitate the product.

    • Further purify the crude product by recrystallization.

2. General Procedure for Microwave-Assisted Synthesis of Substituted 1,2,4-triazoles [6]

This method offers a simple, efficient, and mild route to substituted 1,2,4-triazoles.

  • Materials:

    • Substituted hydrazine

    • Formamide

  • Procedure:

    • In a microwave-safe reaction vessel, combine the substituted hydrazine and formamide.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at a predetermined temperature and time, which should be optimized for the specific substrates.

    • After the reaction is complete, cool the vessel to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography or recrystallization to obtain the desired 1,2,4-triazole.

Visualizations

The following diagrams illustrate common workflows for troubleshooting and optimizing 1H-1,2,4-triazole synthesis.

Troubleshooting_Low_Yield start Low or No Yield Observed check_temp Review Reaction Temperature start->check_temp check_time Evaluate Reaction Time start->check_time check_reagents Assess Reagent Purity & Stoichiometry start->check_reagents check_catalyst Verify Catalyst Activity start->check_catalyst consider_mw Consider Microwave Synthesis start->consider_mw Sluggish Reaction? optimize_temp Optimize Temperature (Screen a range) check_temp->optimize_temp Sub-optimal? optimize_time Optimize Reaction Time (Monitor by TLC) check_time->optimize_time Incomplete/Degradation? purify_reagents Purify/Replace Reagents check_reagents->purify_reagents Impure? replace_catalyst Use Fresh Catalyst/Ligand check_catalyst->replace_catalyst Inactive? success Improved Yield optimize_temp->success optimize_time->success purify_reagents->success replace_catalyst->success consider_mw->success

Caption: Troubleshooting workflow for low yield in 1H-1,2,4-triazole synthesis.

Side_Product_Mitigation start Multiple Products Observed identify_side_products Identify Side Products (LC-MS, NMR) start->identify_side_products isomeric_triazoles Isomeric Triazoles (Unsymmetrical Reaction) identify_side_products->isomeric_triazoles Same Mass? other_byproducts Other Byproducts (e.g., Oxadiazoles, Decomposition) identify_side_products->other_byproducts Different Mass? optimize_temp Lower Reaction Temperature isomeric_triazoles->optimize_temp reduce_time Reduce Reaction Time isomeric_triazoles->reduce_time use_mw Use Microwave Synthesis isomeric_triazoles->use_mw symmetrical_route Redesign to Symmetrical Route isomeric_triazoles->symmetrical_route other_byproducts->optimize_temp other_byproducts->reduce_time check_purity Check Starting Material Purity other_byproducts->check_purity success Minimized Side Products optimize_temp->success reduce_time->success use_mw->success symmetrical_route->success check_purity->success

Caption: Logical workflow for mitigating side product formation.

References

Technical Support Center: Synthesis of 1H-1,2,4-Triazole-3-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1H-1,2,4-triazole-3-carboxamide derivatives. This guide addresses common challenges, offering practical solutions and detailed experimental protocols to streamline your research and development efforts.

Troubleshooting Guides

This section is designed to help you navigate common issues encountered during the synthesis of this compound derivatives. The problems are presented in a question-and-answer format, providing probable causes and recommended solutions.

Low or No Yield

Q: My reaction has resulted in a low yield or no desired product. What are the potential causes and how can I improve the outcome?

A: Low yields are a frequent challenge in organic synthesis. Several factors could be contributing to this issue. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

Potential Cause Recommended Solutions
Incomplete Reaction - Gradually increase the reaction temperature and monitor progress by TLC. - Extend the reaction time. - Consider using microwave irradiation to potentially shorten reaction times and improve yields.[1]
Decomposition of Starting Materials or Product - If you suspect thermal decomposition, try running the reaction at a lower temperature for a longer duration.
Purity of Starting Materials - Ensure starting materials, such as hydrazides which can be hygroscopic, are pure and dry.
Suboptimal Reaction Conditions - The choice of solvent, catalyst, and base is crucial. For instance, in copper-catalyzed syntheses from amidines, solvents like DMSO and bases like K₃PO₄ have been shown to be effective.[2]
Formation of Side Products

Q: I am observing unexpected spots on my TLC plate, suggesting the formation of side products. What are the common side products in this compound synthesis and how can I minimize them?

A: The formation of side products can complicate purification and reduce the yield of your target compound. Understanding the common side reactions is the first step in mitigating them.

Common Side Products and Mitigation Strategies:

Side Product Probable Cause Mitigation Strategies
1,3,4-Oxadiazole Derivatives This is a common competing cyclization pathway, especially when using hydrazides.- Ensure strictly anhydrous reaction conditions. - Lower the reaction temperature to favor the formation of the triazole.
Isomeric Mixtures (e.g., N-1 vs. N-4 alkylation) In unsubstituted 1,2,4-triazoles, alkylation can occur at both N-1 and N-4 positions. The regioselectivity is influenced by the electrophile, base, and solvent.- The choice of catalyst can control regioselectivity. For example, in certain cycloadditions, Ag(I) and Cu(II) catalysts can selectively produce different isomers.[3] - The use of a weak base like DBU may improve regioselectivity.
Acyl Interchange (in unsymmetrical Pellizzari reactions) At high temperatures, the acyl groups of the amide and hydrazide can swap, leading to a mixture of triazole products.[4]- Use the lowest effective reaction temperature. - Consider microwave synthesis to reduce overall heating time.[1][4]
Purification Challenges

Q: I am having difficulty purifying my this compound derivative. What are the best practices for purification?

A: Purification can be challenging due to the polarity of the triazole ring and the potential for multiple products with similar properties.

Purification Troubleshooting:

Problem Potential Cause Recommended Solutions
Difficulty with Crystallization ("Oiling Out") The compound may be impure, or the chosen solvent system is not ideal. The melting point of the compound might be lower than the boiling point of the solvent.[5]- Try scratching the inside of the flask or adding a seed crystal to induce crystallization.[6] - If the product "oils out," reheat the solution, add more of the "good" solvent, and allow it to cool more slowly.[6] - Experiment with different solvent systems for recrystallization. A mixture of ethanol and ethyl acetate has been effective for some derivatives.[7]
Poor Separation by Column Chromatography The polarity of the product and impurities may be too similar for effective separation with the chosen eluent.- For polar compounds, consider using a more polar solvent system, such as a gradient of methanol in dichloromethane.[7] - For some derivatives, a toluene-acetone mixture with 1% triethylamine has been used successfully.[7] - High-Performance Liquid Chromatography (HPLC) can be a powerful tool for separating closely related isomers.[8]

Data Presentation

Table 1: Comparison of Yields for 1-Substituted 1H-1,2,4-Triazole-3-carboxamides via Alkylation of Methyl 1,2,4-triazole-3-carboxylate followed by Ammonolysis
Substituent Yield (%) Reference
1-(Methoxymethyl)87[9]
1-(Ethoxymethyl)78[9]
1-(n-Propyloxymethyl)78[9]
1-(Isopropyloxymethyl)91[9]
1-(n-Butyloxymethyl)81[9]
1-(tert-Butoxymethyl)49[9]
1-(Benzyloxymethyl)89[9]
1-(Phenoxymethyl)52[9]

Note: Yields are for the final carboxamide product after ammonolysis of the corresponding methyl ester.

Experimental Protocols

Protocol 1: Einhorn-Brunner Reaction for the Synthesis of Substituted 1,2,4-Triazoles

This protocol provides a general procedure for the synthesis of substituted 1,2,4-triazoles from diacylamines (imides) and hydrazines.[8]

Materials:

  • Diacylamine (Imide) (1.0 eq)

  • Substituted Hydrazine (e.g., Phenylhydrazine) (1.1 eq)

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the diacylamine in glacial acetic acid.

  • Slowly add the substituted hydrazine to the stirring solution.

  • Heat the reaction mixture to reflux (approximately 110-120 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-8 hours).

  • Allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water (approximately 10 times the reaction volume) with vigorous stirring to precipitate the crude product.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

  • Dry the crude product under vacuum.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Pellizzari Reaction (Microwave-Assisted) for the Synthesis of Substituted 1,2,4-Triazoles

This protocol describes a microwave-assisted Pellizzari reaction, which can offer shorter reaction times and improved yields compared to conventional heating.

Materials:

  • Aromatic Hydrazide (1.0 eq)

  • Substituted Nitrile (1.1 eq)

  • n-Butanol

Procedure:

  • In a 20 mL microwave reactor vial, combine the aromatic hydrazide and the substituted nitrile.

  • Add 10 mL of n-butanol to the vial.

  • Seal the vial and place it in a microwave synthesizer.

  • Irradiate the reaction mixture at 150 °C for 2-4 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The precipitated product can be collected by filtration.

  • Further purification can be achieved by recrystallization from a suitable solvent.

Mandatory Visualization

troubleshooting_workflow start Low Yield in Synthesis check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_side_products Analyze for Side Products (TLC, LC-MS) start->check_side_products impure_materials Impure or Wet Reagents check_purity->impure_materials Purity Issue Found suboptimal_conditions Suboptimal Temperature, Time, or Reagents check_conditions->suboptimal_conditions Conditions Suspect side_reactions Side Reactions Occurring check_side_products->side_reactions Side Products Detected purify_reagents Purify/Dry Starting Materials impure_materials->purify_reagents optimize_conditions Optimize Conditions (Temperature, Time, Solvent, Catalyst) suboptimal_conditions->optimize_conditions mitigate_side_reactions Modify Conditions to Minimize Side Products (e.g., lower temp, anhydrous conditions) side_reactions->mitigate_side_reactions end Improved Yield purify_reagents->end optimize_conditions->end mitigate_side_reactions->end

Caption: Troubleshooting workflow for low reaction yield.

synthesis_selection start Desired 1,2,4-Triazole-3-carboxamide Derivative substituents Consider Substituent Pattern start->substituents scale Consider Reaction Scale start->scale symmetric Symmetrical Substitution? substituents->symmetric large_scale Large Scale? scale->large_scale pellizzari Pellizzari Reaction (Amide + Hydrazide) einhorn_brunner Einhorn-Brunner Reaction (Imide + Hydrazine) alkylation Alkylation of Triazole Core symmetric->pellizzari Yes symmetric->einhorn_brunner No (Regioselectivity concerns with Pellizzari) large_scale->pellizzari No (Microwave-assisted for rapid synthesis) large_scale->alkylation Yes (Potentially higher yielding for specific derivatives)

References

Technical Support Center: 1H-1,2,4-Triazole-3-carboxamide (Ribavirin Aglycone)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered by researchers, scientists, and drug development professionals working with 1H-1,2,4-Triazole-3-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common synonyms?

A1: this compound is a member of the triazole class of organic compounds.[1] It is widely known as the aglycone and major metabolite of Ribavirin, a broad-spectrum antiviral medication.[1][2] Common synonyms include 1,2,4-Triazole-3-carboxamide and TCONH2.[1]

Q2: What are the general solubility characteristics of this compound?

A2: this compound is a water-soluble, guanosine nucleoside analogue.[2] While it is soluble in water and some organic solvents like ethanol and methanol, its solubility can be influenced by factors such as temperature and pH.[3] The presence of nitrogen atoms and the ability to form hydrogen bonds contribute significantly to its solubility behavior in polar solvents.[3]

Q3: I am observing precipitation when trying to dissolve the compound in an aqueous buffer. What could be the cause?

A3: Precipitation upon dissolution in aqueous buffers can be attributed to several factors:

  • pH: The pH of your buffer may be near the isoelectric point of the compound, where its net charge is zero, leading to minimum solubility.

  • Temperature: Solubility of this compound generally increases with temperature.[3] Dissolving it at a low temperature might lead to precipitation.

  • Concentration: You might be exceeding the solubility limit of the compound in your specific buffer system.

  • Ionic Strength: High salt concentrations in your buffer can sometimes decrease the solubility of organic compounds (salting-out effect).

Q4: How can I improve the solubility of this compound in my experiments?

A4: Several strategies can be employed to enhance solubility:

  • pH Adjustment: Modifying the pH of the solution can increase the charge of the molecule, thereby improving its interaction with water. Experimenting with buffers of different pH values is recommended.

  • Co-solvents: The use of organic co-solvents such as ethanol, methanol, or DMSO can significantly improve solubility. However, ensure the chosen co-solvent is compatible with your experimental system.

  • Temperature Control: Gently warming the solution can help dissolve the compound, as its solubility tends to increase with temperature.[3]

  • Use of Surfactants: In some cases, non-ionic surfactants can be used to form micelles that encapsulate the compound and increase its apparent solubility.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound does not dissolve completely in water. Exceeding solubility limit.Try reducing the concentration. Gentle heating and stirring can also aid dissolution.
Precipitation occurs after cooling the solution. Supersaturation at a higher temperature.Prepare the solution at the working temperature or use a co-solvent to maintain solubility at lower temperatures.
Cloudiness or precipitation in a buffered solution. pH is close to the isoelectric point or high ionic strength.Adjust the pH of the buffer away from the pI. Test a range of pH values. If high salt is the issue, consider using a buffer with a lower salt concentration.
Inconsistent solubility between batches. Purity or polymorphic form of the compound may vary.Ensure you are using a high-purity compound. If polymorphism is suspected, characterization of the solid-state form may be necessary.

Quantitative Solubility Data

The solubility of a related compound, methyl 1H-1,2,4-triazole-3-carboxylate, has been systematically measured in various organic solvents. While not the exact compound, this data provides a useful reference for solvent selection.

Solvent Temperature (K) Mole Fraction Solubility (x)
Methanol298.150.0294
Ethanol298.150.0096
1-Propanol298.150.0067
2-Propanol298.150.0059
1-Butanol298.150.0051
Acetonitrile298.150.0045
Acetone298.150.0032

Data adapted from studies on methyl 1H-1,2,4-triazole-3-carboxylate.[4]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Co-solvent

This protocol describes a general method for preparing a stock solution of this compound using a co-solvent system.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Deionized water or desired buffer

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add a small volume of DMSO to the tube. The final concentration of DMSO in your working solution should ideally be kept below 1% to minimize effects on biological systems.

  • Vortex the tube vigorously for 1-2 minutes to dissolve the compound.

  • If the compound does not fully dissolve, gentle warming in a water bath (37°C) for 5-10 minutes can be applied.

  • Once the compound is completely dissolved in DMSO, add the appropriate volume of deionized water or buffer to reach the desired final concentration.

  • Vortex the solution again to ensure homogeneity.

  • Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to increase the proportion of DMSO or decrease the final concentration.

  • Store the stock solution at -20°C or -80°C for long-term storage.

Visualizations

Troubleshooting Workflow for Solubility Issues

G start Start: Compound Precipitation check_conc Is concentration too high? start->check_conc reduce_conc Reduce Concentration check_conc->reduce_conc Yes check_ph Is pH optimal? check_conc->check_ph No success Solubility Achieved reduce_conc->success adjust_ph Adjust pH check_ph->adjust_ph No try_cosolvent Try a co-solvent (e.g., DMSO, Ethanol)? check_ph->try_cosolvent Yes adjust_ph->success use_cosolvent Use Co-solvent try_cosolvent->use_cosolvent Yes heat_solution Apply gentle heat? try_cosolvent->heat_solution No use_cosolvent->success apply_heat Warm solution (e.g., 37°C) heat_solution->apply_heat Yes fail Consult further literature or support heat_solution->fail No apply_heat->success

Caption: A troubleshooting workflow for addressing solubility issues.

Simplified Antiviral Mechanism of Action of Ribavirin

As this compound is the aglycone of Ribavirin, understanding Ribavirin's mechanism of action can be relevant. Ribavirin's antiviral activity is multifaceted and is thought to involve several pathways.[5][6]

G cluster_host Host Cell cluster_virus Viral Replication Ribavirin Ribavirin RMP Ribavirin Monophosphate (RMP) Ribavirin->RMP Phosphorylation RTP Ribavirin Triphosphate (RTP) RMP->RTP Phosphorylation IMPDH Inosine Monophosphate Dehydrogenase (IMPDH) RMP->IMPDH Inhibits Viral_Polymerase Viral RNA Polymerase RTP->Viral_Polymerase Inhibits Viral_RNA Viral RNA Synthesis RTP->Viral_RNA Incorporated into GTP Guanosine Triphosphate (GTP) Pool IMPDH->GTP Depletes GTP->Viral_RNA Required for Viral_Polymerase->Viral_RNA Mutagenesis Lethal Mutagenesis Viral_RNA->Mutagenesis

Caption: Simplified signaling pathway of Ribavirin's antiviral action.

References

Stability studies of 1H-1,2,4-Triazole-3-carboxamide under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1H-1,2,4-Triazole-3-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on conducting stability studies for this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are stability studies important?

This compound is a key chemical intermediate and is notably the aglycone and primary metabolite of the antiviral drug Ribavirin.[1] As a potential active pharmaceutical ingredient (API) or a significant impurity, understanding its stability under various environmental conditions is crucial for ensuring the safety, efficacy, and shelf-life of pharmaceutical products. Stability studies help to identify potential degradation products, establish appropriate storage conditions, and develop robust analytical methods.

Q2: Under what conditions is this compound expected to be unstable?

Based on forced degradation studies of the parent compound, Ribavirin, this compound is likely to be susceptible to degradation under alkaline, oxidative, and photolytic conditions.[2][3][4] It is reported to be relatively stable under neutral and acidic hydrolytic conditions.[5]

Q3: What are the likely degradation pathways for this compound?

The primary degradation pathway for this compound is anticipated to be the hydrolysis of the carboxamide group to form 1H-1,2,4-triazole-3-carboxylic acid, particularly under alkaline conditions. Under oxidative stress, the triazole ring itself may be susceptible to cleavage. Photolytic degradation could also lead to complex reactions, including ring opening.

Q4: How can I monitor the stability of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. Such a method should be capable of separating the intact this compound from its potential degradation products. A reversed-phase column, such as a C18, with a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile or methanol, is a good starting point.[3][4] UV detection is typically suitable for this compound.

Q5: Are there any known incompatibilities with common pharmaceutical excipients?

While specific excipient compatibility studies for this compound are not widely published, general considerations for amide-containing compounds suggest potential interactions with excipients containing reactive functional groups, especially under high humidity and temperature. It is advisable to conduct compatibility studies with a range of common excipients, such as lactose, microcrystalline cellulose, magnesium stearate, and povidone, to ensure formulation stability.

Troubleshooting Guides

Issue 1: Rapid degradation observed in the sample solution during analysis.
  • Question: My sample of this compound shows significant degradation shortly after being dissolved for HPLC analysis. What could be the cause and how can I prevent it?

  • Answer:

    • Potential Cause 1: pH of the diluent. The compound is more susceptible to degradation in alkaline conditions. If your diluent is basic, it could be causing hydrolysis of the carboxamide group.

    • Troubleshooting Step: Check the pH of your diluent. It is recommended to use a slightly acidic or neutral diluent, such as a phosphate buffer with a pH between 4 and 7.

    • Potential Cause 2: Exposure to light. Photodegradation can occur if the sample solution is exposed to ambient or UV light.

    • Troubleshooting Step: Prepare and store your sample solutions in amber vials or protect them from light by wrapping the vials in aluminum foil.[3][4]

    • Potential Cause 3: Temperature. Elevated temperatures can accelerate degradation.

    • Troubleshooting Step: Store your sample solutions in a cooled autosampler (e.g., at 4°C) if the analysis is not performed immediately after preparation.

Issue 2: Unidentified peaks appearing in the chromatogram during a stability study.
  • Question: I am seeing new, unidentified peaks in the chromatograms of my stability samples. How can I identify these unknown degradants?

  • Answer:

    • Step 1: Peak Purity Analysis. Use a photodiode array (PDA) or diode array detector (DAD) to check the peak purity of the main peak and the new peaks. This will confirm if they are single components.[3]

    • Step 2: Mass Spectrometry (MS) Detection. Couple your HPLC system to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unknown peaks can provide the molecular weight of the degradation products, which is a critical piece of information for structural elucidation.

    • Step 3: Forced Degradation Comparison. Compare the retention times of the unknown peaks with the peaks generated in your forced degradation studies (acidic, alkaline, oxidative, photolytic, and thermal stress). This can help in tentatively identifying the degradation products.

    • Step 4: Isolation and NMR Spectroscopy. For significant degradation products, you may need to isolate them using preparative HPLC and then perform Nuclear Magnetic Resonance (NMR) spectroscopy to confirm their chemical structure.

Issue 3: Poor resolution between the main peak and a degradation product.
  • Question: My current HPLC method does not adequately separate this compound from one of its degradation products. How can I improve the resolution?

  • Answer:

    • Method Development Strategy 1: Modify Mobile Phase Composition.

      • Adjust the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer. A lower percentage of the organic solvent will generally increase retention and may improve resolution.

      • Change the type of organic modifier (e.g., from acetonitrile to methanol or vice versa).

    • Method Development Strategy 2: Adjust Mobile Phase pH.

      • Vary the pH of the aqueous buffer. The ionization state of the analyte and degradants can change with pH, which can significantly affect their retention and selectivity on a reversed-phase column. A pH range of 3-6 is a good starting point to explore.

    • Method Development Strategy 3: Change Column Chemistry.

      • If modifications to the mobile phase are not successful, try a column with a different stationary phase (e.g., a phenyl-hexyl or a cyano column) to exploit different separation mechanisms.[6]

    • Method Development Strategy 4: Gradient Elution.

      • If isocratic elution is not providing sufficient resolution, developing a gradient elution method where the mobile phase composition changes over time can often improve the separation of complex mixtures.

Data Presentation

Table 1: Summary of Forced Degradation Studies for Ribavirin (Parent Compound of this compound)

Stress ConditionReagent/ConditionDurationTemperatureObservationReference
Acidic Hydrolysis 1 M HCl168 hours25°C - 40°CStable, no degradation observed.[5]
Alkaline Hydrolysis 1 M NaOH--Significant degradation observed.[5]
Oxidative Degradation 30% H₂O₂--Significant degradation observed.[5]
Photolytic Degradation Sunlight6 hoursAmbientNo significant degradation observed.[5]
Thermal Degradation Water168 hours25°C - 40°CStable, no degradation observed.[5]

Note: The stability of this compound is expected to be similar to its parent compound, Ribavirin, under these conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general procedure for conducting a forced degradation study on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • After the incubation period, neutralize the solution with 1 M NaOH.

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Keep the solution at room temperature for 8 hours.

    • After the incubation period, neutralize the solution with 1 M HCl.

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in a controlled temperature oven at 80°C for 48 hours.

    • Also, heat a solution of the compound in water at 80°C for 24 hours.

    • After exposure, dissolve the solid sample and dilute the solution to a suitable concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • After exposure, dilute the samples to a suitable concentration for HPLC analysis.

  • Analysis: Analyze all the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.

  • Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV or PDA/DAD detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 4.0 with phosphoric acid.

    • B: Acetonitrile.

    • Start with an isocratic elution of A:B (95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness. The specificity of the method should be confirmed by analyzing the forced degradation samples to ensure that the main peak is well-resolved from all degradation product peaks.

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis Stock Stock Solution of This compound Acid Acidic Hydrolysis (e.g., 1M HCl, 60°C) Stock->Acid Alkali Alkaline Hydrolysis (e.g., 1M NaOH, RT) Stock->Alkali Oxidation Oxidative Degradation (e.g., 30% H2O2, RT) Stock->Oxidation Thermal Thermal Degradation (e.g., 80°C) Stock->Thermal Photo Photolytic Degradation (ICH Q1B) Stock->Photo Neutralize Neutralization/ Dilution Acid->Neutralize Alkali->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC Stability-Indicating HPLC Analysis Neutralize->HPLC Data Data Evaluation: - Purity - Assay - Degradation Products HPLC->Data

Caption: Workflow for a forced degradation study.

Troubleshooting_Tree cluster_problem Problem Identification cluster_solutions Troubleshooting Steps cluster_outcome Desired Outcome Problem Poor Peak Resolution Solution1 Adjust Mobile Phase Composition Problem->Solution1 Solution2 Change Mobile Phase pH Solution1->Solution2 If not resolved Outcome Improved Resolution Solution1->Outcome Solution3 Try a Different Column Chemistry Solution2->Solution3 If not resolved Solution2->Outcome Solution4 Develop a Gradient Elution Method Solution3->Solution4 If not resolved Solution3->Outcome Solution4->Outcome

Caption: Troubleshooting poor HPLC peak resolution.

References

Minimizing side product formation in triazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Triazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on minimizing side product formation and optimizing reaction outcomes. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research endeavors.

Frequently Asked Questions (FAQs)

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Q1: What is the most common side product in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and how can I prevent its formation?

A1: The most prevalent side product in CuAAC is the oxidative homocoupling of terminal alkynes, known as Glaser coupling, which results in the formation of a diyne.[1] This reaction is promoted by the presence of oxygen and Cu(II) ions. To minimize Glaser coupling, it is crucial to maintain anaerobic conditions by thoroughly degassing all solvents and running the reaction under an inert atmosphere, such as nitrogen or argon. Additionally, using a sufficient excess of a reducing agent like sodium ascorbate helps to maintain the copper catalyst in its active Cu(I) oxidation state. The use of copper-stabilizing ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), can also significantly suppress this side reaction.

Q2: I am working with proteins and observing degradation during my CuAAC reaction. What could be the cause and how can I mitigate it?

A2: The copper/ascorbate system used in CuAAC can generate reactive oxygen species (ROS), which can lead to the oxidative degradation of sensitive biomolecules, particularly proteins. Amino acid residues such as histidine and arginine are susceptible to oxidation under these conditions. To minimize protein degradation, it is recommended to use copper-chelating ligands like THPTA, which can reduce the generation of ROS. For reactions involving arginine residues, the addition of aminoguanidine can help suppress side reactions.

Q3: My CuAAC reaction is sluggish or not proceeding to completion. What are the potential reasons?

A3: Several factors can contribute to a slow or incomplete CuAAC reaction. These include:

  • Insufficient active Cu(I) catalyst: Ensure that an adequate amount of reducing agent (e.g., sodium ascorbate) is present to convert the Cu(II) precatalyst to the active Cu(I) form and to scavenge any dissolved oxygen.

  • Catalyst poisoning: Certain functional groups, particularly thiols, can coordinate strongly with the copper catalyst, leading to its deactivation. In such cases, using an excess of the copper catalyst or a ligand that protects the copper may be necessary.

  • Low reagent concentration: The reaction rate is dependent on the concentration of both the azide and alkyne. If possible, increasing the concentration of the limiting reagent can improve the reaction rate.

  • Poor solubility: If the reactants are not fully dissolved, the reaction will be slow. The use of co-solvents such as tert-butanol, DMSO, or DMF in addition to water can improve solubility.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

Q4: I need to synthesize a 1,5-disubstituted triazole. Is CuAAC suitable for this?

A4: No, CuAAC is highly regioselective and exclusively produces 1,4-disubstituted triazoles. For the synthesis of 1,5-disubstituted triazoles, Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the method of choice.[2][3] RuAAC also has the advantage of being compatible with internal alkynes, allowing for the synthesis of fully substituted triazoles.[2][3]

Q5: My RuAAC reaction is giving a low yield. What are the common causes?

A5: Low yields in RuAAC reactions can often be attributed to catalyst deactivation. Ruthenium catalysts can be sensitive to atmospheric oxygen, so it is important to perform the reaction under an inert atmosphere.[4] Additionally, protic solvents can be detrimental to both the yield and regioselectivity of the reaction.[5] Therefore, it is recommended to use anhydrous, aprotic solvents such as toluene, THF, or DCM. The choice of catalyst is also important; for example, CpRuCl(COD) is often more active at lower temperatures compared to CpRuCl(PPh₃)₂.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Q6: I am performing a bioorthogonal labeling experiment and need to avoid using a metal catalyst. What are my options?

A6: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a metal-free click chemistry reaction that is ideal for bioorthogonal applications in living systems.[6][7] This reaction utilizes a strained cyclooctyne that reacts rapidly with an azide without the need for a catalyst.[6][7]

Q7: I am observing non-specific labeling in my SPAAC experiment. What are the possible side reactions?

A7: While SPAAC is highly selective, side reactions can occur. Strained cyclooctynes can be susceptible to reaction with nucleophiles, particularly thiols. For instance, the thiol group of cysteine residues in proteins can react with the cyclooctyne in an azide-independent manner.[8] To prevent this, it is advisable to block free thiols with an alkylating agent like iodoacetamide prior to the SPAAC reaction.[8] Additionally, the stability of the cyclooctyne reagent is crucial; degradation of the cyclooctyne can lead to the formation of byproducts.[9]

Troubleshooting Guides

Troubleshooting Low Yield in CuAAC Reactions
Symptom Possible Cause Suggested Solution
No or low product formation Inactive catalystEnsure fresh solutions of sodium ascorbate are used. Increase the molar excess of sodium ascorbate to 5-10 equivalents.
Oxygen contaminationDegas all solvents and the reaction mixture thoroughly with an inert gas (Ar or N₂). Maintain a positive pressure of inert gas throughout the reaction.
Poor reagent qualityVerify the purity of the azide and alkyne starting materials by NMR or mass spectrometry.
Inappropriate solventUse a solvent system that ensures the solubility of all reactants. A mixture of water and a co-solvent like t-BuOH or DMSO is often effective.
Presence of significant diyne byproduct Glaser couplingIncrease the concentration of the reducing agent (sodium ascorbate). Use a copper-stabilizing ligand such as THPTA or TBTA. Ensure rigorous exclusion of oxygen.
Reaction stalls before completion Catalyst deactivationAdd a fresh portion of the copper catalyst and sodium ascorbate. If working with thiol-containing molecules, consider using a larger excess of the copper catalyst.
Troubleshooting Regioselectivity Issues
Symptom Possible Cause Suggested Solution
Mixture of 1,4- and 1,5-isomers observed Thermal cycloaddition occurringIf the reaction is being heated, this can promote the uncatalyzed Huisgen cycloaddition, which is not regioselective. If possible, run the reaction at room temperature. For 1,4-selectivity, ensure an active Cu(I) catalyst is present. For 1,5-selectivity, use a ruthenium catalyst.
Incorrect regioisomer formed Wrong catalyst usedFor the synthesis of 1,4-disubstituted triazoles, use a copper(I) catalyst. For 1,5-disubstituted triazoles, use a ruthenium catalyst such as Cp*RuCl(COD).

Data Presentation

Table 1: Comparison of Reaction Conditions and Yields for Triazole Synthesis

Reaction Type Catalyst Ligand Solvent Temperature Typical Yield Key Side Products Reference
CuAAC CuSO₄/NaAscNonet-BuOH/H₂ORoom Temp>90%Diyne (Glaser coupling)[10]
CuAAC with Ligand CuSO₄/NaAscTHPTAAqueous BufferRoom Temp>95%Minimized diyne formationN/A
RuAAC Cp*RuCl(COD)NoneToluene60-80 °C80-95%Catalyst deactivation products[11]
SPAAC NoneNoneAqueous BufferRoom Temp - 37 °C>90%Thiol-yne adducts[8]
Thermal Cycloaddition NoneNoneToluene>100 °CVariableMixture of 1,4- and 1,5-isomersN/A

Yields are highly substrate-dependent and the values presented are representative.

Experimental Protocols

Protocol 1: General Procedure for CuAAC to Minimize Glaser Coupling
  • Reagent Preparation:

    • Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 500 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh before each use.

    • Prepare a 100 mM stock solution of THPTA ligand in deionized water.

  • Reaction Setup:

    • In a reaction vial, dissolve the terminal alkyne (1.0 equiv.) and the azide (1.0-1.2 equiv.) in a 1:1 mixture of tert-butanol and water.

    • Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

  • Catalyst Premixing:

    • In a separate vial, mix the CuSO₄ stock solution (0.01-0.05 equiv.) with the THPTA stock solution (0.05-0.25 equiv., maintaining a 1:5 ratio of Cu:ligand). Allow the mixture to stand for 2-3 minutes.

  • Reaction Initiation:

    • To the degassed solution of alkyne and azide, add the premixed catalyst-ligand solution.

    • Add the freshly prepared sodium ascorbate solution (0.1-0.2 equiv.).

    • Seal the vial and stir the reaction mixture vigorously at room temperature under an inert atmosphere.

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with a saturated aqueous solution of EDTA to remove copper salts, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[12][13]

Protocol 2: Purification of Triazole Product from Diyne Byproduct by Flash Column Chromatography
  • Column Preparation:

    • Select an appropriate size glass column and pack it with silica gel (230-400 mesh) as a slurry in a non-polar solvent like hexanes.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

    • Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., 100% hexanes). The less polar diyne byproduct should elute first.

    • Gradually increase the polarity of the eluent by adding a more polar solvent like ethyl acetate. The desired, more polar triazole product will elute later. The optimal gradient should be determined by prior TLC analysis.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution of the product and byproduct by TLC.

    • Combine the fractions containing the pure triazole product and remove the solvent under reduced pressure.[12]

Protocol 3: Sample Preparation for NMR Analysis to Distinguish 1,4- and 1,5-Regioisomers
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified triazole product in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[14][15]

    • Ensure the solution is homogeneous and free of any solid particles. If necessary, filter the solution through a small plug of glass wool into the NMR tube.[15]

  • NMR Data Acquisition:

    • Acquire standard ¹H and ¹³C NMR spectra.

    • For unambiguous assignment, acquire 2D NMR spectra such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).

  • Data Analysis:

    • ¹H NMR: The chemical shift of the triazole proton can be indicative of the isomer. In many cases, the triazole proton of the 1,5-isomer is deshielded (appears at a higher ppm) compared to the 1,4-isomer.

    • ¹³C NMR: The chemical shifts of the triazole ring carbons can also help in distinguishing the isomers.

    • HMBC: Look for long-range correlations between the protons of the substituents and the carbons of the triazole ring. For a 1,4-disubstituted triazole, a 3-bond correlation should be observed between the protons on the substituent at the 1-position and the C5 carbon of the triazole ring. For a 1,5-disubstituted triazole, a 3-bond correlation would be seen between the protons on the substituent at the 1-position and the C4 carbon of the triazole ring.

Visualizations

Experimental and Troubleshooting Workflows

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification A Prepare Stock Solutions (CuSO4, NaAsc, Ligand) D Premix Catalyst (CuSO4 + Ligand) A->D B Dissolve Alkyne & Azide in Solvent C Degas Solution (Ar or N2) B->C E Add Catalyst Mix to Reactants C->E D->E F Add Fresh NaAsc Solution E->F G Stir at RT under Inert Atmosphere F->G H Monitor by TLC/LC-MS G->H I Work-up (Extraction, Wash) H->I J Purify by Column Chromatography I->J K Characterize Product J->K

Caption: General experimental workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Troubleshooting_Low_Yield Start Low or No Product Yield Q1 Check Reagents: Purity & Concentration? Start->Q1 A1_Yes Reagents OK Q1->A1_Yes Yes A1_No Purify/Verify Starting Materials Q1->A1_No No Q2 Evaluate Reaction Conditions: Anaerobic? Sufficient Reducing Agent? A1_Yes->Q2 Success High Yield Achieved A1_No->Success A2_Yes Conditions OK Q2->A2_Yes Yes A2_No Degas Thoroughly & Add Fresh/Excess Reducing Agent Q2->A2_No No Q3 Consider Catalyst Deactivation: Thiol Present? A2_Yes->Q3 A2_No->Success A3_Yes Use Ligand or Excess Catalyst Q3->A3_Yes Yes A3_No Investigate Solubility & Other Factors Q3->A3_No No A3_Yes->Success Side_Product_Formation Start Side Product Observed Q1 Identify Side Product: Diyne (Glaser Coupling)? Start->Q1 A1_Yes Implement Mitigation: - Rigorous Degassing - Increase Reducing Agent - Add Stabilizing Ligand Q1->A1_Yes Yes A1_No Other Byproduct Q1->A1_No No Success Clean Reaction A1_Yes->Success Q2 Biomolecule Degradation? A1_No->Q2 A2_Yes Use Chelating Ligand (THPTA) & Add Aminoguanidine (if Arginine is present) Q2->A2_Yes Yes A2_No Impure Starting Materials or Other Side Reactions Q2->A2_No No A2_Yes->Success

References

Technical Support Center: Synthesis of 1H-1,2,4-Triazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1H-1,2,4-Triazole-3-carboxamide and improving yields.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound and its derivatives?

A1: Several methods are employed for the synthesis of the 1,2,4-triazole ring system. Key approaches include:

  • From Hydrazides and Orthoesters: A prevalent method involving the condensation of a carboxylic acid hydrazide with an orthoester, like triethyl orthoformate, followed by cyclization.

  • Pellizzari Synthesis: This classic method involves the reaction of amides and hydrazides to form an acyl amidrazone intermediate, which then undergoes intramolecular cyclization. However, it can be limited by the need for high temperatures and long reaction times, potentially leading to lower yields.[1]

  • Einhorn-Brunner Reaction: This route synthesizes 1,2,4-triazoles from the condensation of imides with alkyl hydrazines, though it is known to sometimes produce isomeric mixtures.[1]

  • Copper-Catalyzed Synthesis from Amidines: A more modern and efficient approach that utilizes amidines as precursors with a copper catalyst and an oxidant.[1]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly shorten reaction times and, in some instances, enhance yields for various 1,2,4-triazole syntheses.[1]

Q2: My reaction yield is low. What are the common causes and how can I improve it?

A2: Low yields in 1,2,4-triazole synthesis can stem from incomplete reactions, side reactions, or product loss during workup.[2] Key factors to optimize for yield improvement include:

  • Reaction Temperature: The optimal temperature can vary significantly depending on the synthetic route. It is crucial to screen a range of temperatures to find the right balance between reaction rate and minimizing side product formation.[1] For reactions that are sluggish, consider increasing the temperature or using a sealed reaction vessel for volatile solvents.[2]

  • Solvent: The choice of solvent affects the solubility of reactants and intermediates and can influence the reaction mechanism. Solvents like DMSO have been found to be effective in certain copper-catalyzed reactions.[1]

  • Catalyst and Ligands: In metal-catalyzed syntheses, the selection of the catalyst (e.g., various copper salts like Cu(OAc)₂ or CuCl₂) and the addition of ligands are critical for efficiency.[1] Ensure your catalyst is fresh and active.[2]

  • Base: A suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is often necessary to promote the desired reaction and neutralize acidic byproducts.[1]

  • Reaction Time: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal duration.[1] Insufficient time leads to incomplete conversion, while excessive time can cause product degradation.[1]

  • Purity of Starting Materials: Impurities, particularly water, can interfere with the reaction. It is recommended to use pure and dry reagents and solvents.[2]

  • Atmosphere: Reactions involving metal catalysts can be sensitive to air and moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve the yield.[2]

  • Stoichiometry: Incorrect reactant ratios can lead to incomplete reactions. Carefully check the stoichiometry and consider using a slight excess of one reagent, such as the hydrazine component.[2]

Q3: I am observing multiple products in my reaction. What are the common side products and how can I minimize their formation?

A3: The formation of byproducts is a primary reason for low yields. Common side products in 1,2,4-triazole synthesis include:

  • 1,3,4-Oxadiazoles: This is a classic side reaction, especially when using acylhydrazines as starting materials. Under acidic or dehydrating conditions, acylhydrazines can undergo intramolecular cyclization to form a stable 1,3,4-oxadiazole ring. To minimize this, carefully control the reaction conditions and avoid overly acidic or harsh dehydrating environments.[2]

  • Isomeric 1,2,4-Triazoles: The formation of constitutional isomers can occur depending on the synthetic route and reaction conditions. Careful selection of the synthetic method and optimization of reaction parameters can help favor the formation of the desired isomer.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to No Product Formation Inactive catalystUse a fresh batch of catalyst or purify the existing one.[2]
Low reaction temperatureGradually increase the reaction temperature while monitoring for byproduct formation. Consider using microwave irradiation.[2]
Impure starting materialsEnsure all reagents and solvents are pure and dry. Recrystallize solid starting materials if necessary.[2]
Incorrect stoichiometryDouble-check the molar ratios of your reactants. A slight excess of one reactant may be beneficial.[2]
Multiple Spots on TLC (Byproduct Formation) Formation of 1,3,4-oxadiazolesAvoid highly acidic or dehydrating conditions.[2]
Isomer formationRe-evaluate the synthetic route. Some methods are more prone to producing isomers. Optimize reaction conditions like temperature and solvent.[1]
Reaction time too longMonitor the reaction by TLC and stop it once the starting material is consumed to prevent degradation or further side reactions.[1]
Difficulty in Product Isolation Product is highly soluble in the workup solventChoose an extraction solvent in which the product has lower solubility.
Emulsion formation during extractionAdd a small amount of brine to the aqueous layer to break the emulsion.

Experimental Protocols

Synthesis of this compound from Methyl 1H-1,2,4-triazole-3-carboxylate

This protocol is based on a reported procedure with a high yield.

Materials:

  • Methyl 1H-1,2,4-triazole-3-carboxylate

  • 25% Ammonium hydroxide solution

  • Ethanol

Procedure:

  • To 20 mmol (2.54 g) of methyl 1H-1,2,4-triazole-3-carboxylate, add 20 ml of 25% ammonium hydroxide.

  • Stir the mixture for 8 hours at 353 K (80 °C).

  • A white precipitate will form. Filter the precipitate.

  • Wash the filtered solid several times with ethanol.

  • Dry the product in vacuo.

  • The expected yield is approximately 85%.[3]

Note: For single crystal growth for X-ray diffraction, the product can be dissolved in a 50% ethanol solution and allowed to evaporate slowly at room temperature over a week.[3]

Visualized Workflows and Pathways

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Measure Reagents: - Methyl 1H-1,2,4-triazole-3-carboxylate - 25% Ammonium Hydroxide start->reagents mix Mix Reagents reagents->mix heat Heat and Stir (8h at 80°C) mix->heat filter Filter Precipitate heat->filter wash Wash with Ethanol filter->wash dry Dry in vacuo wash->dry end Final Product: This compound dry->end troubleshooting_logic cluster_causes Potential Causes cluster_solutions_incomplete Solutions for Incomplete Reaction cluster_solutions_side Solutions for Side Reactions cluster_solutions_loss Solutions for Product Loss start Low Yield Observed incomplete_rxn Incomplete Reaction start->incomplete_rxn side_rxn Side Reactions start->side_rxn product_loss Product Loss start->product_loss check_temp Optimize Temperature incomplete_rxn->check_temp check_time Optimize Reaction Time incomplete_rxn->check_time check_reagents Check Reagent Purity & Stoichiometry incomplete_rxn->check_reagents check_catalyst Verify Catalyst Activity incomplete_rxn->check_catalyst control_conditions Control pH and Dehydrating Agents side_rxn->control_conditions optimize_params Optimize Reaction Parameters side_rxn->optimize_params optimize_workup Optimize Workup/Purification product_loss->optimize_workup

References

Technical Support Center: Scale-up Synthesis of 1H-1,2,4-Triazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 1H-1,2,4-Triazole-3-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the industrial-scale production of this compound?

A1: Several synthetic routes are employed for the large-scale synthesis of this compound. The choice of route often depends on factors like raw material cost, safety considerations, and desired purity. Two common approaches involve the cyclization of a key intermediate, often derived from semicarbazide or related compounds. One notable method involves the reaction of an appropriate precursor with formamide or a derivative, which serves as the source of the final carbon atom in the triazole ring.[1] Another industrially relevant approach avoids the use of potentially explosive diazotization reactions by employing a multi-step synthesis starting from thiosemicarbazide and an oxalate derivative.

Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?

A2: During scale-up, careful monitoring and control of several parameters are crucial for a successful and safe reaction. These include:

  • Temperature: Exothermic events can occur during cyclization. Proper temperature control is essential to prevent runaway reactions and the formation of impurities.

  • Reagent Addition Rate: The rate of addition of reagents, especially during the formation of the triazole ring, can significantly impact the reaction profile and impurity formation.

  • Mixing: Efficient mixing is critical in large reactors to ensure homogenous reaction conditions and prevent localized hot spots.

  • pH: In routes involving pH adjustments for cyclization or work-up, precise pH control is necessary to ensure optimal yield and purity.

Q3: What are the primary safety concerns associated with the synthesis of this compound on a large scale?

A3: Safety is a paramount concern in any chemical synthesis, and the scale-up of this compound production presents specific hazards. Some synthetic routes may involve the use of hazardous reagents or generate toxic byproducts. For instance, traditional methods for the synthesis of triazoles sometimes employ diazotization steps, which can generate unstable and potentially explosive diazonium salts.[2] Therefore, opting for non-diazotization routes is often preferred for industrial production to enhance safety.[2] Additionally, the handling of corrosive reagents and flammable solvents requires appropriate personal protective equipment (PPE) and engineering controls. A thorough process hazard analysis (PHA) is recommended before any scale-up operation.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Reaction - Monitor the reaction progress using appropriate analytical techniques (e.g., HPLC, TLC) to ensure it has gone to completion.- Increase the reaction time or temperature, but be cautious of potential side product formation.
Suboptimal Reaction Temperature - Optimize the reaction temperature. For some triazole syntheses, microwave-assisted heating has been shown to improve yields and reduce reaction times.[1]
Poor Quality of Starting Materials - Ensure the purity of all starting materials and reagents. Impurities can interfere with the reaction and lead to lower yields.
Inefficient Mixing - On a larger scale, inefficient mixing can lead to localized concentration gradients and incomplete reactions. Ensure the reactor's agitation is sufficient for the reaction volume and viscosity.
Side Reactions - The formation of side products, such as isomeric triazoles or degradation products, can significantly reduce the yield of the desired product. Optimize reaction conditions to minimize side reactions.
Issue 2: High Levels of Impurities in the Final Product
Possible Cause Suggested Solution
Formation of Isomeric Byproducts - The formation of different triazole isomers (e.g., 1,2,3-triazoles) can be a challenge. The regioselectivity of the cyclization reaction is crucial. Careful selection of the synthetic route and reaction conditions can favor the formation of the desired 1,2,4-triazole isomer.
Unreacted Starting Materials - If the reaction is incomplete, unreacted starting materials will contaminate the product. Optimize the reaction conditions to drive the reaction to completion.
Degradation of Product - The product may be sensitive to high temperatures or prolonged reaction times. Minimize the exposure of the product to harsh conditions.
Ineffective Purification - Recrystallization is a common method for purifying this compound. Select an appropriate solvent system to effectively remove impurities. Column chromatography can also be used for purification, but may be less practical for very large scales.

Data Presentation

Table 1: Comparison of Selected Synthetic Methods for 1,2,4-Triazole Derivatives (Illustrative)

Method Starting Materials Key Reagents/Catalysts Typical Yield (%) Key Advantages Potential Scale-up Challenges
Pellizzari Reaction Formamide derivative, Acetylhydrazine precursorHeatModerateReadily available starting materialsHigh energy input, moderate yields.[1]
Einhorn–Brunner Reaction Hydrazine, DiacylamineWeak acidGoodGood yieldsPotential for regioisomer formation.
Copper-Catalyzed Cycloaddition Alkyne, AzideCopper(I) catalystHighHigh yields and regioselectivity.[3][4]Use of azides can be a safety concern.
From Thiosemicarbazide Thiosemicarbazide, Oxalate derivativeLye, Acetic acid-hydrogen peroxideGoodAvoids diazotization, safer for industrial scale.Multi-step process.

Note: The yields and challenges are general observations for the synthesis of 1,2,4-triazole derivatives and may vary for the specific synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound from Methyl 1H-1,2,4-triazole-3-carboxylate (Amidation)

This protocol is a general representation of the final amidation step.

Materials:

  • Methyl 1H-1,2,4-triazole-3-carboxylate

  • Ammonia (aqueous or methanolic solution)

  • Suitable solvent (e.g., methanol)

Procedure:

  • In a suitable reaction vessel equipped with a stirrer and temperature control, dissolve or suspend Methyl 1H-1,2,4-triazole-3-carboxylate in the chosen solvent.

  • Cool the mixture to a controlled temperature (e.g., 0-10 °C).

  • Slowly add the ammonia solution to the reaction mixture while maintaining the temperature. The reaction is often exothermic.

  • Stir the reaction mixture at room temperature or a slightly elevated temperature until the reaction is complete, as monitored by HPLC or TLC.

  • Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product remains in solution, concentrate the solvent under reduced pressure to induce crystallization.

  • Wash the isolated solid with a suitable solvent (e.g., cold water or ethanol) to remove any remaining impurities.

  • Dry the final product under vacuum to a constant weight.

Mandatory Visualization

experimental_workflow cluster_start Starting Materials Preparation cluster_reaction Scale-up Synthesis cluster_workup Product Isolation and Purification cluster_final Final Product Precursor_Synthesis Synthesis of Key Precursor (e.g., Methyl 1H-1,2,4-triazole-3-carboxylate) Reaction_Setup Reactor Setup and Inerting Precursor_Synthesis->Reaction_Setup Transfer to Reactor Reagent_Addition Controlled Reagent Addition (e.g., Ammonia Solution) Reaction_Setup->Reagent_Addition Reaction_Monitoring In-process Monitoring (HPLC, Temperature, pH) Reagent_Addition->Reaction_Monitoring Isolation Product Isolation (Filtration/Crystallization) Reaction_Monitoring->Isolation Reaction Complete Purification Purification (Recrystallization) Isolation->Purification Drying Drying under Vacuum Purification->Drying Final_Product This compound Drying->Final_Product

Caption: Experimental workflow for the scale-up synthesis of this compound.

troubleshooting_low_yield Start Low Yield Observed Check_Completion Is the reaction complete? Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Check_Purity Are starting materials pure? Check_Completion->Check_Purity Yes Optimize_Time_Temp Increase reaction time/temperature cautiously Incomplete->Optimize_Time_Temp End Yield Improved Optimize_Time_Temp->End Impure_SM Impure Starting Materials Check_Purity->Impure_SM No Check_Mixing Is mixing efficient at scale? Check_Purity->Check_Mixing Yes Purify_SM Purify or source higher purity starting materials Impure_SM->Purify_SM Purify_SM->End Poor_Mixing Inefficient Mixing Check_Mixing->Poor_Mixing No Analyze_Byproducts Analyze for side products Check_Mixing->Analyze_Byproducts Yes Improve_Agitation Increase agitation speed or use a different impeller Poor_Mixing->Improve_Agitation Improve_Agitation->End Side_Reactions Significant Side Reactions Analyze_Byproducts->Side_Reactions Optimize_Conditions Optimize reaction conditions to minimize side products Side_Reactions->Optimize_Conditions Optimize_Conditions->End

Caption: Troubleshooting guide for low yield in the synthesis of this compound.

References

Technical Support Center: 1H-1,2,4-Triazole-3-carboxamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 1H-1,2,4-Triazole-3-carboxamide and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield for this compound is consistently low. What are the most critical parameters to optimize?

A1: Low yields in 1H-1,2,4-triazole synthesis can often be attributed to several key factors. Careful optimization of the following parameters is crucial:

  • Reaction Temperature: The optimal temperature can vary significantly depending on the synthetic route. It is essential to screen a range of temperatures to find the best balance between reaction rate and the formation of side products.

  • Solvent: The choice of solvent affects the solubility of reactants and intermediates and can influence the reaction mechanism. For instance, in copper-catalyzed syntheses from amidines, solvents like DMSO have proven effective.[1]

  • Catalyst and Ligands: In metal-catalyzed reactions, the selection of the catalyst and ligands is critical. Various copper salts (e.g., Cu(OAc)₂, CuCl₂) can be utilized, and the addition of specific ligands may enhance efficiency.[1]

  • Base: The appropriate base is often necessary to promote the desired reaction and neutralize acidic byproducts. Common bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).

  • Reaction Time: Monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) is vital to determine the optimal duration. Insufficient time leads to incomplete conversion, while extended periods can cause product degradation.

Q2: I am observing multiple spots on my TLC, suggesting the formation of side products. What are common side products and how can I minimize them?

A2: The formation of side products is a frequent challenge. Depending on your synthetic route, you may be observing isomers or products from competing reaction pathways. For example, in syntheses involving thiosemicarbazides, the formation of 1,3,4-thiadiazole derivatives can compete with the desired 1,2,4-triazole cyclization.

To minimize side products:

  • Control Reaction Temperature: As mentioned, temperature can influence reaction pathways. Running the reaction at the optimal temperature can favor the formation of the desired product.

  • Choice of Reagents: The purity of your starting materials is critical. Impurities can lead to unwanted side reactions.

  • pH Control: In cyclization steps, maintaining the correct pH can be crucial for directing the reaction towards the desired triazole ring formation. For instance, cyclodehydration of acylated thiosemicarbazides is often carried out under alkaline conditions.[2][3]

Q3: What is a reliable method for the synthesis of this compound?

A3: A common and effective method involves the ammonolysis of a methyl 1H-1,2,4-triazole-3-carboxylate precursor. A detailed protocol is provided in the "Experimental Protocols" section below. This method has been reported to produce the desired product in good yields.[4]

Q4: I am having trouble purifying the final this compound product. What purification techniques are recommended?

A4: Purification of this compound can typically be achieved through recrystallization. A common procedure involves dissolving the crude product in a minimal amount of a hot solvent mixture, such as ethanol and water, and allowing it to cool slowly to form crystals. The resulting white precipitate can then be filtered, washed with a cold solvent (like ethanol), and dried under vacuum.[4] For derivatives, column chromatography may be necessary.[5]

Quantitative Data Summary

The following tables summarize reaction conditions and yields for the synthesis of this compound and its derivatives from various literature sources.

Table 1: Synthesis of this compound

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
OxamohydrazideFormamidine acetateMethanolReflux368[6]
OxamohydrazideFormamidine acetateNone180150[6]
Methyl 1H-1,2,4-triazole-3-carboxylate25% Ammonium hydroxideWater80885[4]

Table 2: Synthesis of Substituted 1-alkyl/aryloxymethyl-1,2,4-triazole-3-carboxamides

SubstituentStarting MaterialYield (%)Melting Point (°C)Reference
MethoxymethylMethyl 1-(methoxymethyl)-1,2,4-triazole-3-carboxylate87146-147[5]
n-ButyloxymethylMethyl 1,2,4-triazole-3-carboxylate81123-126[5]
IsopropyloxymethylMethyl 1,2,4-triazole-3-carboxylate91145[5]
BenzyloxymethylMethyl 1,2,4-triazole-3-carboxylate89168-169[5]
PhenoxymethylMethyl 1-(phenoxymethyl)-1,2,4-triazole-3-carboxylate52188-192[5]

Experimental Protocols

Protocol 1: Synthesis of this compound from Methyl 1H-1,2,4-triazole-3-carboxylate [4]

  • To 2.54 g (20 mmol) of methyl 1H-1,2,4-triazole-3-carboxylate, add 20 ml of 25% ammonium hydroxide.

  • Stir the mixture at 80°C (353 K) for 8 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Filter the resulting white precipitate.

  • Wash the precipitate several times with ethanol.

  • Dry the purified product in vacuo. Expected Yield: 85%

Protocol 2: General Procedure for the Synthesis of 1-Substituted 1,2,4-Triazole-3-carboxamides [5]

  • Dissolve the corresponding methyl 1-substituted-1,2,4-triazole-3-carboxylate in a 10 M solution of ammonia in methanol.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Remove the volatile components on a rotary evaporator.

  • Recrystallize the crude product from a suitable solvent mixture (e.g., ethanol-ethyl acetate) to obtain the final product.

Visualizations

Signaling Pathway of Ribavirin (A this compound Derivative)

Ribavirin, a well-known derivative of this compound, exerts its antiviral effects through multiple mechanisms. These include the inhibition of viral RNA synthesis, depletion of intracellular GTP pools via inhibition of inosine monophosphate dehydrogenase (IMPDH), and modulation of the host immune response.[7][8][9]

Ribavirin_Signaling_Pathway cluster_cell Host Cell cluster_virus Viral Replication cluster_immune Immune Modulation Ribavirin Ribavirin RMP Ribavirin Monophosphate (RMP) Ribavirin->RMP Phosphorylation Th2 Th2 Response (Anti-inflammatory) Ribavirin->Th2 Shifts from Th1 Th1 Response (Pro-inflammatory) Ribavirin->Th1 Shifts to RTP Ribavirin Triphosphate (RTP) RMP->RTP Phosphorylation IMPDH IMPDH RMP->IMPDH Inhibits Viral_Polymerase Viral RNA Polymerase RTP->Viral_Polymerase Inhibits GTP GTP pools IMPDH->GTP Viral_RNA Viral RNA Synthesis GTP->Viral_RNA Required for Viral_Polymerase->Viral_RNA

Caption: Mechanism of action of Ribavirin.

Experimental Workflow for Synthesis and Troubleshooting

The following diagram outlines a general workflow for the synthesis of this compound and a logical approach to troubleshooting common issues.

Experimental_Workflow Start Start: Synthesis of This compound Reaction Perform Reaction based on Protocol Start->Reaction Monitoring Monitor Reaction Progress (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Work-up and Isolation Monitoring->Workup Reaction Complete Analysis Analyze Crude Product (TLC, NMR) Workup->Analysis Low_Yield Low Yield? Analysis->Low_Yield Purification Purify Product (Recrystallization/Chromatography) Final_Analysis Analyze Pure Product (NMR, MS, MP) Purification->Final_Analysis Success Successful Synthesis Final_Analysis->Success Pure Product Optimize_Purification Optimize Purification Method Final_Analysis->Optimize_Purification Impure Troubleshoot Troubleshooting Optimize_Params Optimize Reaction Parameters: - Temperature - Solvent - Catalyst - Base - Time Troubleshoot->Optimize_Params Check_Reagents Check Purity of Starting Materials Troubleshoot->Check_Reagents Low_Yield->Troubleshoot Yes Impure Impure Product? Low_Yield->Impure No Impure->Purification No Impure->Troubleshoot Yes Optimize_Params->Reaction Check_Reagents->Reaction Optimize_Purification->Purification

Caption: Synthesis and troubleshooting workflow.

References

Technical Support Center: 1H-1,2,4-Triazole-3-carboxamide Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-1,2,4-Triazole-3-carboxamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental work on its degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under forced degradation conditions?

A1: this compound, being the aglycon of Ribavirin, is susceptible to degradation under hydrolytic (acidic and alkaline), oxidative, and photolytic stress conditions. The primary degradation pathways are expected to involve:

  • Hydrolysis: The carboxamide group can hydrolyze to form 1H-1,2,4-Triazole-3-carboxylic acid. This is more likely to occur under basic conditions.

  • Oxidation: The triazole ring can be susceptible to oxidative cleavage, potentially leading to the formation of smaller, more polar fragments.

  • Photodegradation: Exposure to UV light can induce cleavage of the triazole ring.

Q2: My analysis of a forced degradation sample of this compound shows a new peak. How can I identify this degradant?

A2: The most probable degradation product under hydrolytic conditions is 1H-1,2,4-Triazole-3-carboxylic acid. To confirm the identity of the new peak, you can:

  • LC-MS/MS Analysis: Determine the mass-to-charge ratio (m/z) of the new peak and compare it to the expected mass of 1H-1,2,4-Triazole-3-carboxylic acid (113.07 g/mol ).

  • Co-injection with a Standard: Synthesize or purchase a standard of 1H-1,2,4-Triazole-3-carboxylic acid and perform a co-injection with your degradation sample. If the peaks co-elute, it confirms the identity.

  • NMR Spectroscopy: If the degradant can be isolated in sufficient quantity and purity, 1H and 13C NMR spectroscopy can definitively elucidate its structure.

Q3: I am not observing any degradation of this compound under my experimental conditions. What could be the reason?

A3: this compound may be relatively stable under mild conditions. Consider the following:

  • Severity of Conditions: The concentration of acid/base, oxidant, temperature, and duration of light exposure might not be sufficient to induce degradation. Refer to the provided experimental protocols for recommended stress conditions. For instance, studies on the parent drug, Ribavirin, show no degradation in neutral or acidic media at temperatures up to 40°C over 168 hours.[1] However, degradation is observed under alkaline and oxidative conditions.[1][2]

  • Analytical Method Sensitivity: Your analytical method may not be sensitive enough to detect low levels of degradation. Ensure your method is validated for the detection of potential degradants at low concentrations.

  • Matrix Effects: If your sample is in a complex matrix, other components might be interfering with the degradation process or the analytical detection.

Q4: How can I quantify the degradation of this compound and the formation of its degradants?

A4: A validated stability-indicating HPLC or UPLC-MS/MS method is essential for accurate quantification. The method should be able to separate the parent compound from all potential degradation products. Key validation parameters include specificity, linearity, accuracy, precision, and sensitivity (LOD and LOQ).

Troubleshooting Guides

Issue 1: Poor Peak Shape or Resolution in HPLC Analysis
Possible Cause Troubleshooting Step
Inappropriate Mobile Phase Optimize the mobile phase composition (e.g., pH, organic modifier concentration). For polar compounds like this compound and its carboxylic acid degradant, HILIC or mixed-mode chromatography can be effective.
Column Overload Reduce the injection volume or the sample concentration.
Column Degradation Flush the column with a strong solvent or replace it if necessary.
Sample Solvent Mismatch Dissolve the sample in a solvent that is weaker than or similar in strength to the mobile phase.
Issue 2: Inconsistent Degradation Results
Possible Cause Troubleshooting Step
Inconsistent Stress Conditions Ensure precise control over temperature, pH, light intensity, and reagent concentrations in all experiments.
Sample Evaporation Use sealed vials for thermal stress studies to prevent changes in concentration due to solvent evaporation.
Photodegradation in Control Samples Protect control samples from light exposure during handling and storage.
Reaction Quenching For hydrolytic and oxidative studies, ensure the reaction is effectively stopped at the desired time point by neutralizing the solution or adding a quenching agent.

Data Presentation

Table 1: Summary of Forced Degradation Conditions for Ribavirin (Parent drug of this compound)

Stress Condition Reagent/Parameter Temperature Duration Observed Degradation of Ribavirin
Acid Hydrolysis 1 M HCl25°C4 hoursStable[1]
Alkaline Hydrolysis 1 M NaOH25°C4 hoursDegradation observed[1][2]
Oxidative 30% H₂O₂25°C4 hoursDegradation observed[1]
Photolytic Artificial SunlightN/A6 hoursStable[1]
Thermal (Neutral pH) Water25-40°C168 hoursStable[1]

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Keep the solution at 60°C for 8 hours.

    • At specified time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot, neutralize it with 1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of water.

    • Keep the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

Protocol 2: Forced Oxidative Degradation
  • Preparation of Sample: To 1 mL of the 1 mg/mL stock solution of this compound, add 1 mL of 30% hydrogen peroxide.

  • Incubation: Keep the solution at room temperature for 24 hours, protected from light.

  • Analysis: At specified time points, withdraw an aliquot and dilute it with the mobile phase for immediate HPLC analysis.

Protocol 3: Forced Photolytic Degradation
  • Sample Preparation: Place a solution of this compound (e.g., 100 µg/mL in water) in a quartz cuvette or a UV-transparent container.

  • Control Sample: Prepare a control sample in an amber vial to protect it from light.

  • Exposure: Expose the sample to a UV light source (e.g., 254 nm or a photostability chamber).

  • Analysis: At specified time points, withdraw aliquots from both the exposed and control samples and analyze by HPLC.

Mandatory Visualization

G cluster_degradation This compound Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis 1H_1_2_4_Triazole_3_carboxamide This compound Carboxylic_Acid 1H-1,2,4-Triazole-3-carboxylic acid 1H_1_2_4_Triazole_3_carboxamide->Carboxylic_Acid H₂O / OH⁻ Ring_Cleavage_Ox Ring Cleavage Products (e.g., smaller polar fragments) 1H_1_2_4_Triazole_3_carboxamide->Ring_Cleavage_Ox [O] Ring_Cleavage_Photo Ring Cleavage Products 1H_1_2_4_Triazole_3_carboxamide->Ring_Cleavage_Photo

Caption: Potential degradation pathways of this compound.

G cluster_workflow Forced Degradation Experimental Workflow Start Prepare Stock Solution (1 mg/mL) Stress Apply Stress Condition (Hydrolysis, Oxidation, Photolysis) Start->Stress Sample Withdraw Aliquots at Time Points Stress->Sample Neutralize Neutralize/Quench (if applicable) Sample->Neutralize Dilute Dilute with Mobile Phase Neutralize->Dilute Analyze HPLC/UPLC-MS/MS Analysis Dilute->Analyze End Identify & Quantify Degradants Analyze->End

Caption: General workflow for forced degradation studies.

G cluster_troubleshooting HPLC Troubleshooting Logic Problem Poor Peak Shape or Resolution Check_MP Optimize Mobile Phase? Problem->Check_MP Start Check_Load Reduce Sample Load? Check_MP->Check_Load No Solution Problem Resolved Check_MP->Solution Yes Check_Column Check Column Health? Check_Load->Check_Column No Check_Load->Solution Yes Check_Solvent Match Sample Solvent? Check_Column->Check_Solvent No Check_Column->Solution Yes Check_Solvent->Solution Yes

Caption: Troubleshooting logic for HPLC analysis issues.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 1H-1,2,4-Triazole-3-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-1,2,4-triazole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of the anticancer, antiviral, and antimicrobial properties of various analogs, supported by experimental data and detailed methodologies.

Anticancer Activity

A significant number of this compound analogs have demonstrated potent cytotoxic effects against a range of cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Comparative Anticancer Potency (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected this compound analogs and related triazole derivatives against various cancer cell lines. Lower IC50 values indicate higher potency.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
8c MCF-7 (Breast)3.6Doxorubicin-
8d MCF-7 (Breast)-Doxorubicin-
10b HCT-116 (Colon)-Doxorubicin-
10e HepG2 (Liver)-Doxorubicin-
10g A549 (Lung)-Doxorubicin-
4a A549 (Lung)2.97Cisplatin24.15
4b A549 (Lung)4.78Cisplatin24.15
7a A549 (Lung)8.67Doxorubicin3.24
7c A549 (Lung)9.74Doxorubicin3.24
13a A549 (Lung)3.65Doxorubicin3.30
13b A549 (Lung)3.29Doxorubicin3.30
14a A549 (Lung)9.07Doxorubicin4.39
Compound 8 HT-1080 (Fibrosarcoma)15.13Doxorubicin-
Compound 8 A-549 (Lung)21.25Doxorubicin-
Compound 8 MCF-7 (Breast)18.06Doxorubicin-
Compound 8 MDA-MB-231 (Breast)16.32Doxorubicin-

Note: The specific structures for all compound IDs are not provided in the source materials. The data is compiled from multiple studies and experimental conditions may vary.

Signaling Pathways in Cancer

Several signaling pathways have been identified as targets for 1,2,4-triazole derivatives. These include the epidermal growth factor receptor (EGFR) pathway, the BRAF/MEK/ERK pathway, and tubulin polymerization. Molecular docking studies have suggested that these compounds can bind to the active sites of key proteins in these pathways, leading to their inhibition.[1][2]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Promotes Triazole_Analog 1,2,4-Triazole Analog Triazole_Analog->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by 1,2,4-triazole analogs.

Antiviral Activity

The prototypical this compound analog, Ribavirin, is a broad-spectrum antiviral agent.[3] Its mechanism of action, and that of related analogs, is believed to involve the inhibition of inosine monophosphate (IMP) dehydrogenase, an enzyme critical for the synthesis of guanine nucleotides required for viral replication.[4][5]

Comparative Antiviral Potency (EC50/IC50 Values)

The following table presents the effective concentration (EC50) or inhibitory concentration (IC50) values of selected 1,2,4-triazole-based compounds against various viruses.

CompoundVirusCell LineEC50/IC50 (µM)Reference CompoundEC50/IC50 (µM)
Ribavirin Influenza A/PR/8/34 (H1N1)MDCK---
Compound 4i Influenza A/PR/8/34 (H1N1)MDCKclose to RibavirinRibavirin-
Compound 52 Bovine Viral Diarrhoea Virus (BVDV)MT-46.6Efavirenz-
Compound 13 Coxsackie Virus (CVB-2)->40--
Compound 73 Coxsackie Virus (CVB-2)->18--

Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental setups.

Mechanism of Antiviral Action

The primary antiviral mechanism for many this compound analogs is the inhibition of IMP dehydrogenase, which depletes the intracellular pool of guanosine triphosphate (GTP), a necessary building block for viral RNA and DNA synthesis.

IMP_Dehydrogenase_Inhibition IMP IMP IMP_Dehydrogenase IMP_Dehydrogenase IMP->IMP_Dehydrogenase XMP XMP IMP_Dehydrogenase->XMP GMP GMP XMP->GMP GTP GTP GMP->GTP Viral_Replication Viral_Replication GTP->Viral_Replication Triazole_Analog 1,2,4-Triazole Analog Triazole_Analog->IMP_Dehydrogenase Inhibits

Caption: Inhibition of IMP Dehydrogenase by 1,2,4-triazole analogs disrupts viral replication.

Antimicrobial Activity

Derivatives of 1H-1,2,4-triazole have also been investigated for their antibacterial and antifungal properties. These compounds often exhibit broad-spectrum activity against various pathogens.

Comparative Antimicrobial Potency (MIC Values)

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy. The table below lists the MIC values for several 1,2,4-triazole derivatives against selected bacterial and fungal strains.

Compound IDMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
12h E. coli (MDR)0.25Ciprofloxacin>8
Ofloxacin analog 13 S. aureus0.25 - 1Ofloxacin0.25 - 1
Ofloxacin analog 13 E. coli0.25 - 1Ofloxacin0.25 - 1
Compound 36 S. aureus0.264 (mM)Ampicillin-
Compound 36 S. pyogenes0.132 (mM)Chloramphenicol-
Compound 41 derivative B. subtilis31.25Cefuroxime31.25
Compound 4a Various Fungi-Ketoconazole6-45 times less potent
Compound 4b Various Fungi-Bifonazole6-45 times less potent

Note: MIC values can be influenced by the specific strain and testing methodology. Data is aggregated from various studies.[6][7]

Experimental Workflows

The biological activities of this compound analogs are typically assessed through a series of in vitro assays. The general workflows for anticancer, antiviral, and antimicrobial testing are depicted below.

Experimental_Workflows cluster_Anticancer Anticancer Activity Workflow cluster_Antiviral Antiviral Activity Workflow cluster_Antimicrobial Antimicrobial Activity Workflow A1 Cancer Cell Culture A2 Compound Treatment (Varying Concentrations) A1->A2 A3 Incubation A2->A3 A4 MTT Assay A3->A4 A5 Measure Absorbance A4->A5 A6 Calculate IC50 A5->A6 B1 Host Cell Culture B2 Virus Inoculation & Compound Treatment B1->B2 B3 Incubation B2->B3 B4 Assess Viral Replication (e.g., Plaque Assay, CPE) B3->B4 B5 Determine EC50/IC50 B4->B5 C1 Bacterial/Fungal Culture C2 Prepare Serial Dilutions of Compound C1->C2 C3 Inoculation C2->C3 C4 Incubation C3->C4 C5 Observe Growth Inhibition C4->C5 C6 Determine MIC C5->C6

Caption: General experimental workflows for evaluating biological activity.

Experimental Protocols

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The broth microdilution method is a common technique to determine the MIC of an antimicrobial agent.

  • Compound Preparation: Prepare a series of two-fold serial dilutions of the triazole analogs in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

This guide provides a snapshot of the promising biological activities of this compound analogs. Further research is warranted to explore the full therapeutic potential of this versatile chemical scaffold.

References

A Comparative Guide to the Structure-Activity Relationship of 1H-1,2,4-Triazole-3-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-1,2,4-triazole-3-carboxamide scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its derivatives, focusing on key therapeutic areas. The information is presented to aid in the rational design and development of novel drug candidates.

Anticancer Activity

Derivatives of this compound have demonstrated promising anticancer properties by targeting various key components of cancer cell proliferation and survival, including epidermal growth factor receptor (EGFR), tubulin, and histone deacetylases (HDACs).

Targeting EGFR and CDK-4

Recent studies have explored the potential of these derivatives as inhibitors of EGFR and Cyclin-Dependent Kinase 4 (CDK-4), both crucial in cancer cell cycle progression. Molecular docking studies have shown that substitutions on the triazole ring and the carboxamide nitrogen play a significant role in the binding affinity to these targets.

Table 1: Anticancer Activity of 1,2,4-Triazole-3-carboxamide Derivatives against Various Cancer Cell Lines

Compound IDR1 (at N1)R2 (at C5)Amide SubstituentCancer Cell LineIC50 (µM)Reference
4e Hp-chlorophenyl-NH-(p-methoxyphenyl)A-549 (Lung)1.23[1][2]
PANC-1 (Pancreatic)1.56[1][2]
HCT-116 (Colorectal)1.89[1][2]
HeLa (Cervical)2.12[1][2]
4m Hp-bromophenyl-NH-(p-chlorophenyl)A-549 (Lung)1.58[1][2]
PANC-1 (Pancreatic)1.87[1][2]
HCT-116 (Colorectal)2.01[1][2]
HeLa (Cervical)2.34[1][2]
Doxorubicin ---Various0.8 - 1.5[1][2]

Structure-Activity Relationship (SAR) Insights for Anticancer Activity (EGFR/CDK-4):

  • Substitution at C5: The presence of an aryl group at the C5 position is common. Halogen substitutions (e.g., -Cl, -Br) on this phenyl ring tend to enhance cytotoxic activity. For instance, compounds 4e and 4m with chloro and bromo substitutions, respectively, showed significant inhibitory activity across multiple cell lines.[1][2]

  • Amide Moiety: The nature of the substituent on the carboxamide nitrogen is critical. Aryl groups with electron-donating or electron-withdrawing groups influence the activity.

Below is a diagram illustrating the EGFR signaling pathway, a key target for some of these anticancer derivatives.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Ligand EGF Ligand Ligand->EGFR Binds and Activates Inhibitor 1,2,4-Triazole-3-carboxamide Derivative (Inhibitor) Inhibitor->EGFR Inhibits Tyrosine Kinase Activity

Caption: EGFR Signaling Pathway and Inhibition.

As Tubulin Polymerization and HDAC Inhibitors

Certain 1,2,4-triazole-3-carboxamide derivatives have been identified as potent inhibitors of tubulin polymerization and histone deacetylases (HDACs), crucial targets in cancer therapy.

Table 2: Activity of 1,2,4-Triazole-3-carboxamide Derivatives as Tubulin and HDAC Inhibitors

Compound IDBiological TargetCancer Cell LineIC50 (µM)Reference
Compound 10e HDAC, Tubulin-HDAC: comparable to SAHA[3]
Tubulin: better than Combretastatin A4[3]
Compound 9a Cytotoxicity-Remarkable[3]

Structure-Activity Relationship (SAR) Insights for Tubulin/HDAC Inhibition:

  • Hybrid Molecules: Hybrid molecules incorporating the 1,2,4-triazole-3-carboxamide nucleus with other pharmacophores, such as spirohydantoins, have shown dual inhibitory activity against HDAC and tubulin.[3]

  • Structural Similarity: The structural similarity of the 1-(3-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide nucleus to Combretastatin A4 is believed to contribute to its tubulin inhibitory activity.[3]

Antimicrobial Activity

The this compound scaffold is also a promising framework for the development of novel antimicrobial agents.

Table 3: Antimicrobial Activity of 1,2,4-Triazole Derivatives

Compound IDTarget OrganismMIC (µg/mL)Reference
Compound 11b Staphylococcus aureusNot specified, but highest activity[4]
Escherichia coliNot specified, but highest activity[4]
Indole-triazole 3d MRSAMore effective than ciprofloxacin[5]
Candida kruseiMore effective than fluconazole[5]

Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:

  • Substituents on Phenyl Ring: The nature and position of substituents on the phenyl ring attached to the triazole core significantly impact antimicrobial activity. For example, a methoxy group (-MeO-) in compound 11b was associated with high activity against both Gram-positive and Gram-negative bacteria.[4]

  • Hybridization with other Heterocycles: Hybrid molecules combining the triazole moiety with other heterocyclic systems like indole have shown potent and broad-spectrum antimicrobial activity.[5]

The following diagram illustrates a general workflow for a structure-activity relationship study.

SAR_Workflow Start Lead Compound Identification (this compound) Synthesis Synthesis of Analogs (Systematic Structural Modifications) Start->Synthesis BioAssay Biological Screening (e.g., MTT Assay, MIC Assay) Synthesis->BioAssay DataAnalysis Data Analysis (Determine IC50/MIC, Identify Trends) BioAssay->DataAnalysis SAR Establish Structure-Activity Relationship (SAR) DataAnalysis->SAR Optimization Lead Optimization (Design of More Potent Analogs) SAR->Optimization Optimization->Synthesis Iterative Process

Caption: General SAR Study Workflow.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays mentioned in this guide.

Synthesis of this compound Derivatives (General Procedure)

A general synthetic route for preparing 5-substituted 1,2,4-triazole-3-carboxylic acid amides involves a multi-step process.

Synthesis_Workflow Start Thiooxamic acid ethyl ester Step1 Reaction with Boc-hydrazine Start->Step1 Intermediate1 Ethyl β-N-Boc- oxalamidrazone Step1->Intermediate1 Step2 Cyclization with R-C(O)Cl Intermediate1->Step2 Intermediate2 Ethyl 5-substituted 1,2,4-triazole-3-carboxylate Step2->Intermediate2 Step3 Amidation with R'-NH2 Intermediate2->Step3 FinalProduct 5-substituted 1,2,4-triazole- 3-carboxamide derivatives Step3->FinalProduct

Caption: General Synthesis Workflow.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a series of dilutions) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth) to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

This guide provides a snapshot of the current understanding of the SAR of this compound derivatives. The presented data and protocols are intended to facilitate further research and development in this promising area of medicinal chemistry.

References

Comparative Analysis of 1H-1,2,4-Triazole-3-carboxamide Derivatives as Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antifungal drug discovery, compounds featuring the 1,2,4-triazole scaffold have emerged as a cornerstone of research and development. This guide provides a comparative analysis of the antifungal efficacy of 1H-1,2,4-triazole-3-carboxamide derivatives against various fungal pathogens, juxtaposed with established antifungal agents. The information presented herein is intended for researchers, scientists, and professionals in drug development, offering a synthesis of experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.

Antifungal Performance: A Quantitative Comparison

The antifungal activity of this compound derivatives has been evaluated against a range of phytopathogenic fungi and opportunistic human pathogens. The primary mechanism of action for triazole antifungals is the inhibition of the cytochrome P450-dependent enzyme 14α-demethylase (CYP51), which is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[1][2] This disruption of ergosterol synthesis compromises the integrity of the fungal cell membrane, leading to fungistatic or fungicidal effects.[3][4]

The following table summarizes the in vitro antifungal activity of selected this compound derivatives compared to the commercial fungicide mefentrifluconazole. The data is presented as the half-maximal effective concentration (EC50), which represents the concentration of a compound that inhibits 50% of fungal mycelial growth.

Compound/DerivativeFungal SpeciesEC50 (µg/mL)Reference CompoundEC50 (µg/mL) of ReferenceSource
Compound 6h Physalospora piricola13.095Mefentrifluconazole39.516[5]
Compound 5j Phytophthora capsici17.362Mefentrifluconazole75.433[6][5]
Compound 8d Physalospora piricola10.808MefentrifluconazoleNot specified in abstract
Compound 8k Physalospora piricola10.126MefentrifluconazoleNot specified in abstract[7]

Note: The specific structures of compounds 6h, 5j, 8d, and 8k are detailed in the cited publications.

Experimental Protocols

The evaluation of antifungal efficacy relies on standardized in vitro assays. A commonly employed method is the mycelial growth inhibition assay, the protocol for which is detailed below.

Mycelial Growth Inhibition Assay
  • Preparation of Fungal Cultures: The target pathogenic fungi are cultured on a suitable medium, such as potato dextrose agar (PDA), and incubated at a specific temperature (typically 25-28°C) until sufficient mycelial growth is observed.

  • Preparation of Test Compounds: The synthesized this compound derivatives and reference antifungal agents are dissolved in an appropriate solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.

  • Assay Plate Preparation: The stock solutions are serially diluted and added to the molten PDA medium to achieve a range of final concentrations. The final concentration of the solvent (e.g., DMSO) is kept constant and low (typically ≤1% v/v) to avoid any inhibitory effects on fungal growth. The medium containing the test compounds is then poured into sterile Petri dishes.

  • Inoculation: A small, uniform disc of mycelia from the edge of an actively growing fungal culture is placed at the center of each agar plate.

  • Incubation: The inoculated plates are incubated at the optimal growth temperature for the specific fungus until the mycelial growth in the control plate (containing only the solvent) reaches a designated diameter.

  • Data Collection and Analysis: The diameter of the fungal colony on each plate is measured. The percentage of mycelial growth inhibition is calculated using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where 'dc' is the average diameter of the fungal colony in the control group, and 'dt' is the average diameter of the fungal colony in the treatment group.

  • EC50 Determination: The EC50 values are calculated by probit analysis of the inhibition rates at different concentrations of the test compounds.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and a typical experimental workflow.

G cluster_pathway Mechanism of Action of Triazole Antifungals Lanosterol Lanosterol CYP51 14α-demethylase (CYP51) Lanosterol->CYP51 Conversion Ergosterol Ergosterol Membrane Fungal Cell Membrane (Disrupted integrity) Ergosterol->Membrane Incorporation CYP51->Ergosterol Triazoles 1H-1,2,4-Triazole Derivatives Triazoles->CYP51 Inhibition

Caption: Mechanism of action of 1,2,4-triazole antifungals.

G cluster_workflow Antifungal Screening Workflow A Fungal Culture Preparation D Inoculation of Fungal Mycelia A->D B Preparation of Test Compound (this compound derivative) C Serial Dilution & Plate Preparation B->C C->D E Incubation D->E F Measurement of Mycelial Growth E->F G Calculation of Inhibition Rate F->G H Determination of EC50 Value G->H

Caption: A typical experimental workflow for in vitro antifungal screening.

References

In Vivo Therapeutic Efficacy of 1H-1,2,4-Triazole-3-carboxamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mechanism of Action: IMP Dehydrogenase Inhibition

Ribavirin's primary mode of action is the disruption of viral replication through the depletion of essential nucleic acid building blocks. After cellular uptake, Ribavirin is phosphorylated to Ribavirin monophosphate (RMP), which then competitively inhibits IMPDH. This inhibition blocks the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a precursor for GTP synthesis. The resulting decrease in intracellular GTP levels hampers viral RNA-dependent RNA polymerase activity, thereby suppressing viral replication.[1][2][4]

Ribavirin_Mechanism_of_Action cluster_cell Host Cell Ribavirin Ribavirin RMP Ribavirin Monophosphate (RMP) Ribavirin->RMP Phosphorylation IMPDH IMP Dehydrogenase (IMPDH) RMP->IMPDH Inhibits IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP Conversion GTP Guanosine Triphosphate (GTP) XMP->GTP Synthesis Viral_Replication Viral Replication GTP->Viral_Replication Required for Viral_Polymerase Viral RNA Polymerase Viral_Polymerase->Viral_Replication Drives ANDV_Experimental_Workflow cluster_treatment Treatment Phase (Daily) cluster_analysis Efficacy Assessment start Syrian Hamsters inoculation Andes Virus Inoculation (Intranasal/Intraperitoneal) start->inoculation grouping Randomization into Treatment Groups inoculation->grouping ribavirin_ip Ribavirin (Intraperitoneal) grouping->ribavirin_ip ribavirin_oral Ribavirin (Oral) grouping->ribavirin_oral placebo Placebo (PBS) grouping->placebo monitoring Daily Monitoring for Clinical Signs & Survival ribavirin_ip->monitoring ribavirin_oral->monitoring placebo->monitoring endpoint Endpoint Analysis (e.g., Day 35-45) monitoring->endpoint survival_analysis Survival Curves endpoint->survival_analysis viral_load Viral Load (RT-qPCR) endpoint->viral_load ihc Immunohistochemistry endpoint->ihc

References

Efficacy of 1H-1,2,4-Triazole-3-carboxamide Derivatives Against Resistant Fungal Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antifungal resistance poses a significant threat to global health, necessitating the development of novel therapeutic agents. Among the promising candidates, derivatives of 1H-1,2,4-triazole-3-carboxamide have garnered attention for their potential to overcome existing resistance mechanisms. This guide provides a comparative analysis of the efficacy of these derivatives against clinically relevant resistant fungal strains, supported by experimental data and detailed methodologies.

Comparative Efficacy of Novel Triazole Carboxamide Derivatives

The following tables summarize the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) of various 1H-1,2,4-triazole-carboxamide and related amide derivatives against resistant fungal strains. These derivatives are compared with conventional antifungal agents to highlight their potential advantages.

Derivative Fungal Strain Resistance Profile MIC (μg/mL) Reference Drug Reference Drug MIC (μg/mL)
A1 Candida albicans 901Fluconazole-resistant1.0Fluconazole>256.0
A5 Candida albicans 901Fluconazole-resistant1.0Fluconazole>256.0
A1 Candida auris 918Fluconazole-resistant32.0Fluconazole>256.0
A2 Candida auris 918Fluconazole-resistant32.0Fluconazole>256.0
A6 Candida auris 918Fluconazole-resistant32.0Fluconazole>256.0
A12 Candida auris 918Fluconazole-resistant32.0Fluconazole>256.0
A15 Candida auris 918Fluconazole-resistant32.0Fluconazole>256.0
A1 Candida auris 919Fluconazole-resistant32.0Fluconazole>256.0
A2 Candida auris 919Fluconazole-resistant32.0Fluconazole>256.0
A6 Candida auris 919Fluconazole-resistant32.0Fluconazole>256.0
A12 Candida auris 919Fluconazole-resistant32.0Fluconazole>256.0
A15 Candida auris 919Fluconazole-resistant32.0Fluconazole>256.0

Table 1: Antifungal Activity of Phenyl-Propanamide Containing Triazole Derivatives against Resistant Candida Species.[1]

Derivative Fungal Strain Resistance Mechanism Geometric Mean MIC (mg/L) Voriconazole Geometric Mean MIC (mg/L) Posaconazole Geometric Mean MIC (mg/L)
PC1244 Aspergillus fumigatus (n=81)TR34/L98H0.16>80.29
PC1244 Aspergillus fumigatus (n=24)TR46/Y121F/T289A0.16>80.38

Table 2: Antifungal Activity of PC1244 (a novel triazole benzamide derivative) against Azole-Resistant Aspergillus fumigatus.[2]

Derivative Fungal Strain MIC (µmol/mL) Itraconazole MIC (µmol/mL)
3d Rhizopus oryzae ATCC-103290.050.14
3e Rhizopus oryzae ATCC-103290.050.14
3a Rhizopus oryzae ATCC-103290.110.14
3b Rhizopus oryzae ATCC-103290.140.14
3c Rhizopus oryzae ATCC-103290.110.14

Table 3: Antifungal Activity of Benzylic 1,2,3-Triazole-4-carboxamides against Rhizopus oryzae.[3]

Experimental Protocols

The following section details the methodologies for the key experiments cited in this guide.

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27-A3)

The in vitro antifungal susceptibility of the test compounds was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3. This method provides a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeast isolates.

1. Preparation of Fungal Inoculum:

  • Fungal isolates are subcultured on Sabouraud Dextrose Agar (SDA) and incubated at 35°C for 24-48 hours to ensure purity and viability.

  • A few colonies are transferred to a sterile saline solution, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

  • The inoculum is then further diluted in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

2. Preparation of Antifungal Agents:

  • Stock solutions of the test compounds and reference drugs are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Serial twofold dilutions of the antifungal agents are prepared in RPMI-1640 medium in 96-well microtiter plates. The final concentrations typically range from 0.03 to 64 µg/mL.

3. Incubation:

  • Each well of the microtiter plate is inoculated with the prepared fungal suspension.

  • The plates are incubated at 35°C for 24-48 hours.

4. Determination of MIC:

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% or ≥80% reduction in turbidity) compared to the growth in the drug-free control well.[1] The growth is assessed visually or by using a spectrophotometer to measure the optical density.

Signaling Pathways and Resistance Mechanisms

The primary mechanism of action for triazole antifungals is the inhibition of lanosterol 14α-demethylase (encoded by the ERG11 or cyp51A gene), a key enzyme in the ergosterol biosynthesis pathway.[4] Disruption of this pathway leads to the depletion of ergosterol, a vital component of the fungal cell membrane, and the accumulation of toxic sterol intermediates. However, fungal pathogens have developed several resistance mechanisms to counteract the effects of triazoles.

Key Resistance Mechanisms in Candida and Aspergillus Species
  • Target Site Modification: Point mutations in the ERG11/cyp51A gene can alter the structure of the target enzyme, reducing the binding affinity of triazole drugs.[5][6]

  • Overexpression of the Target Enzyme: Increased expression of the ERG11/cyp51A gene, often due to tandem repeats in the promoter region (e.g., TR34/L98H in A. fumigatus), leads to higher levels of the target enzyme, requiring higher drug concentrations for inhibition.[4][5]

  • Efflux Pump Overexpression: Upregulation of genes encoding ATP-binding cassette (ABC) transporters (e.g., CDR1, CDR2) and major facilitator superfamily (MFS) transporters (e.g., MDR1) results in the active efflux of triazole drugs from the fungal cell, reducing their intracellular concentration.[6][7][8]

Below are diagrams illustrating these key resistance pathways.

Ergosterol_Biosynthesis_and_Triazole_Action cluster_pathway Ergosterol Biosynthesis Pathway cluster_cell Fungal Cell Lanosterol Lanosterol Intermediate 14-α-demethylated intermediates Lanosterol->Intermediate Lanosterol 14-α-demethylase (Erg11p/Cyp51A) Ergosterol Ergosterol Intermediate->Ergosterol Membrane Ergosterol->Membrane Incorporation into Cell Membrane Triazole_Ext Triazole Derivative (extracellular) Triazole_Int Triazole Derivative (intracellular) Triazole_Ext->Triazole_Int Diffusion Triazole_Int->Lanosterol Inhibition

Mechanism of Action of Triazole Antifungals.

Azole_Resistance_Mechanisms cluster_cell Resistant Fungal Cell cluster_membrane Cell Membrane cluster_nucleus Nucleus Triazole_Ext Triazole Derivative (extracellular) Triazole_Int Low Intracellular Triazole Concentration Triazole_Ext->Triazole_Int Entry Efflux_Pump Overexpressed Efflux Pumps (ABC/MFS Transporters) Triazole_Int->Efflux_Pump Efflux Erg11_mutated Mutated Erg11p/ Cyp51A Triazole_Int->Erg11_mutated Reduced Binding Erg11_overexpressed Overexpressed Erg11p/ Cyp51A Triazole_Int->Erg11_overexpressed Ineffective Inhibition Efflux_Pump->Triazole_Ext ERG11_mutation ERG11/cyp51A Gene Mutation ERG11_mutation->Erg11_mutated Leads to ERG11_upregulation ERG11/cyp51A Gene Upregulation ERG11_upregulation->Erg11_overexpressed Leads to Efflux_upregulation Efflux Pump Gene Upregulation (CDR1, MDR1) Efflux_upregulation->Efflux_Pump Leads to

Key Molecular Mechanisms of Azole Resistance.

Conclusion

The development of novel this compound derivatives and related amide-containing structures represents a promising strategy to combat the growing threat of antifungal resistance. The data presented in this guide indicates that specific modifications to the triazole scaffold can lead to compounds with potent activity against clinically important resistant strains of Candida and Aspergillus. Further research, including in vivo efficacy studies and toxicological profiling, is warranted to fully elucidate the therapeutic potential of these promising antifungal candidates. The detailed experimental protocols and an understanding of the underlying resistance mechanisms provided herein are intended to facilitate these future investigations.

References

Comparative Analysis of 1H-1,2,4-Triazole-3-carboxamide and Its Analogs: A Guide to Biological Activity and Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 1H-1,2,4-triazole-3-carboxamide and its prominent analogs, Ribavirin and Taribavirin. The focus is on their differential biological activities, particularly antiviral and antiproliferative effects, supported by experimental data. This document is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these compounds.

Overview of Compounds

This compound serves as the fundamental chemical scaffold for several biologically active molecules. Its most notable derivative is Ribavirin, a synthetic guanosine analog with broad-spectrum antiviral activity.[1] Taribavirin (formerly Viramidine) is a prodrug of Ribavirin, designed to be preferentially converted to Ribavirin in the liver, thereby reducing systemic side effects like hemolytic anemia.[2] Recent research has also explored the antiproliferative and enzyme-inhibitory potential of various other derivatives of the parent triazole carboxamide structure.[3][4][5]

Comparative Biological Activity: Antiviral Efficacy

The primary therapeutic application of this class of compounds has been in antiviral therapy, most notably against Hepatitis C Virus (HCV) and Respiratory Syncytial Virus (RSV).[1][6]

CompoundTarget VirusMetricValueReference
Ribavirin Hepatitis C Virus (HCV) Genotype 1 (in combo with Peg-IFN)Sustained Virologic Response (SVR)44% - 55%[2][7]
Taribavirin Hepatitis C Virus (HCV) Genotype 1 (in combo with Peg-IFN)Sustained Virologic Response (SVR)29% - 40% (at 1200mg)[2][7]
Ribavirin SARS-CoVEC90 (90% effective concentration) in Caco-2 cells~24 µg/mL[8]
Ribavirin + IFN-β SARS-CoVSynergistic InhibitionDrastically reduced concentrations needed for effect[8]

A significant clinical differentiator between Ribavirin and Taribavirin is their side-effect profile. Taribavirin was developed to mitigate the dose-limiting anemia often associated with Ribavirin.

CompoundAdverse EffectIncidence RateReference
Ribavirin Severe Anemia (Hemoglobin <10 g/dL)22% - 27%[2][7]
Taribavirin Severe Anemia (Hemoglobin <10 g/dL)4% - 6%[2][7]

Comparative Biological Activity: Antiproliferative and Inhibitory Effects

Derivatives of this compound have been investigated for their potential as anticancer agents and inhibitors of specific cellular targets like Pregnane X Receptor (PXR), a key regulator of drug metabolism.

Compound DerivativeTargetMetricValueReference
1H-1,2,3-triazole-4-carboxamide (Compound 1) Pregnane X Receptor (PXR)Binding IC501.2 µM[3]
1H-1,2,3-triazole-4-carboxamide (Compound 85) Pregnane X Receptor (PXR)Binding IC50Low nanomolar[3]
5-substituted 1,2,4-triazole-3-carboxamides (Compound 4e) A-549 (Lung Cancer) Cell LineCytotoxicity IC50Not specified, but showed most pronounced activity[5]
5-substituted 1,2,4-triazole-3-carboxamides (Compound 4m) PANC-1 (Pancreatic Cancer) Cell LineCytotoxicity IC50Not specified, but showed most pronounced activity[5]
1-n-decyloxymethyl-1,2,4-triazole-3-carboxamide Leukemia CellsActivityInduces cell death at low micromolar concentrations[4]

Experimental Protocols

Antiviral Activity Assay (SARS-CoV)

This protocol is based on the methodology for determining the antiviral efficacy of compounds against SARS-coronavirus.[8]

  • Cell Culture: Human Caco-2 cells are seeded in 96-well plates and grown to confluence.

  • Virus Inoculation: The cell culture medium is removed, and cells are inoculated with SARS-CoV at a specific multiplicity of infection (MOI).

  • Compound Addition: After a 1-hour adsorption period, the virus inoculum is removed. The cells are then washed and incubated with fresh medium containing serial dilutions of the test compound (e.g., Ribavirin).

  • Incubation: Plates are incubated for 48-72 hours at 37°C in a 5% CO2 atmosphere until cytopathic effect (CPE) is observed in the virus control wells.

  • Quantification of Viral Yield: Supernatants are collected, and the amount of infectious virus is quantified using a plaque assay or a TCID50 (50% tissue culture infective dose) assay on a permissive cell line like Vero cells.

  • Data Analysis: The concentration of the compound that inhibits viral yield by a certain percentage (e.g., 50% or 90%, denoted as EC50 or EC90) is calculated using dose-response curve analysis.

Cytotoxicity MTT Assay

This protocol is a standard method for assessing the cytotoxic or antiproliferative effects of compounds on cancer cell lines.[5]

  • Cell Seeding: Cancer cell lines (e.g., A-549, PANC-1) are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., 0.1 µM to 100 µM). A control group receives medium with DMSO only.

  • Incubation: The plates are incubated for a period of 24 to 72 hours.

  • MTT Addition: After incubation, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plates are incubated for another 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Reading: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The absorbance values are proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

Visualizations

G Workflow for MTT Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Measurement cluster_analysis Data Analysis start Seed Cancer Cells in 96-well Plate adhere Allow Cells to Adhere (Overnight Incubation) start->adhere treat Add Serial Dilutions of Test Compound adhere->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt formazan Incubate (3-4h) (Viable cells form formazan) add_mtt->formazan solubilize Solubilize Formazan (Add DMSO) formazan->solubilize read Read Absorbance (~570 nm) solubilize->read calculate Calculate IC50 Value read->calculate

Caption: A flowchart illustrating the key steps of the MTT assay for determining compound cytotoxicity.

G Mechanism of Ribavirin Action via IMPDH Inhibition Ribavirin Ribavirin RMP Ribavirin Monophosphate (RMP) Ribavirin->RMP Cellular Kinases RTP Ribavirin Triphosphate (RTP) RMP->RTP Cellular Kinases IMPDH Inosine Monophosphate Dehydrogenase (IMPDH) RMP->IMPDH Inhibits Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) RTP->Viral_RdRp Competes with GTP/ATP GTP_pool Intracellular GTP Pool IMPDH->GTP_pool Catalyzes GTP synthesis Viral_RNA Viral RNA Synthesis GTP_pool->Viral_RNA Required for Viral_RdRp->Viral_RNA Lethal_Mutagenesis Lethal Mutagenesis Viral_RdRp->Lethal_Mutagenesis Induces errors

Caption: The metabolic pathway and inhibitory action of Ribavirin on viral replication.

References

Benchmarking 1H-1,2,4-Triazole-3-carboxamide Derivatives Against Commercial Fungicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antifungal performance of novel derivatives of 1H-1,2,4-triazole-3-carboxamide against the commercial fungicide mefentrifluconazole. The data presented is based on recent scientific findings and is intended to inform research and development in the field of agricultural and pharmaceutical fungicides. While direct comparative data for the parent compound, this compound, against a range of commercial fungicides is limited in the available scientific literature, the analysis of its closely related derivatives offers valuable insights into the potential of this chemical scaffold.

Executive Summary

Recent studies have demonstrated that novel synthetic derivatives of 1H-1,2,4-triazole containing carboxamide fragments exhibit significant antifungal activity, in some cases surpassing that of the commercial triazole fungicide, mefentrifluconazole.[1][2] These findings underscore the potential of the 1,2,4-triazole-3-carboxamide core structure as a basis for the development of new, highly effective fungicidal agents. The primary mechanism of action for triazole fungicides involves the inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase (CYP51), which is a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][3]

Quantitative Performance Data

The following table summarizes the in vitro antifungal activity (EC50 in µg/mL) of selected novel 1,2,4-triazole-3-carboxamide derivatives against various plant pathogenic fungi, with mefentrifluconazole included for direct comparison. Lower EC50 values indicate higher antifungal potency.

Compound/FungicidePhysalospora piricolaPhytophthora capsici
Mefentrifluconazole (Commercial Fungicide) 39.516[1][2]75.433[1][2]
Compound 6h (1,2,4-Triazole-3-carboxamide derivative) 13.095 [1][2]Not Reported
Compound 5j (1,2,4-Triazole-3-carboxamide derivative) Not Reported17.362 [1][2]

Note: The data for compounds 6h and 5j are from a 2024 study on novel 1,2,4-triazole derivatives containing carboxamide fragments.[1][2] These compounds were synthesized and evaluated for their antifungal activities, providing a strong indication of the potential of the this compound scaffold.

Experimental Protocols

The following is a detailed methodology for the in vitro antifungal activity assays, based on protocols described in the cited literature.

In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

1. Fungal Strains and Culture Preparation:

  • The phytopathogenic fungi, such as Physalospora piricola and Phytophthora capsici, are maintained on potato dextrose agar (PDA) medium at 25°C.

  • For the assay, mycelial discs (typically 5 mm in diameter) are taken from the edge of an actively growing colony.

2. Test Compound and Control Preparation:

  • The test compounds (novel 1,2,4-triazole-3-carboxamide derivatives) and the commercial fungicide (mefentrifluconazole) are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare stock solutions.

  • A series of dilutions of the test compounds are prepared in PDA medium to achieve the desired final concentrations for the assay. The final concentration of DMSO in the medium should be kept constant and at a level that does not affect fungal growth.

3. Assay Procedure:

  • The prepared PDA medium containing the different concentrations of the test compounds is poured into sterile Petri dishes.

  • A mycelial disc of the target fungus is placed at the center of each Petri dish.

  • Petri dishes with PDA medium containing only DMSO (at the same concentration as the test plates) and a mycelial disc serve as the negative control.

  • The plates are incubated at 25°C until the mycelial growth in the control group reaches the edge of the plate.

4. Data Collection and Analysis:

  • The diameter of the fungal colonies is measured in two perpendicular directions.

  • The percentage of mycelial growth inhibition is calculated using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.

  • The EC50 value (the concentration of the compound that inhibits 50% of the mycelial growth) is determined by probit analysis of the inhibition data.

Visualizations

Signaling Pathway: Triazole Fungicide Mechanism of Action

The following diagram illustrates the simplified signaling pathway of ergosterol biosynthesis in fungi and the point of inhibition by triazole fungicides.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Triazole Triazole Fungicides CYP51 14α-demethylase (CYP51) Triazole->CYP51 Inhibits CYP51->Lanosterol:e Catalyzes demethylation

Caption: Inhibition of Ergosterol Biosynthesis by Triazole Fungicides.

Experimental Workflow: In Vitro Antifungal Assay

The diagram below outlines the key steps in the experimental workflow for determining the in vitro antifungal activity of the test compounds.

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Fungal Cultures (e.g., on PDA) E Inoculate with Fungal Mycelial Discs A->E B Prepare Stock Solutions of Test Compounds & Controls C Prepare Serial Dilutions in PDA Medium B->C D Pour Medicated Agar into Petri Dishes C->D D->E F Incubate at 25°C E->F G Measure Colony Diameters F->G H Calculate Percentage of Growth Inhibition G->H I Determine EC50 Values (Probit Analysis) H->I

Caption: Workflow for Mycelial Growth Inhibition Assay.

References

Safety Operating Guide

Proper Disposal of 1H-1,2,4-Triazole-3-carboxamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 1H-1,2,4-Triazole-3-carboxamide, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle this compound with appropriate care. This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.[1]

  • Lab Coat: A lab coat is mandatory to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Ensure that eyewash stations and safety showers are readily accessible.[3]

Hazard Summary

The following table summarizes the key hazard classifications for this compound. This information underscores the importance of the recommended disposal procedures.

Hazard StatementGHS ClassificationDescription
H315Skin Irrit. 2Causes skin irritation.[1][2]
H319Eye Irrit. 2ACauses serious eye irritation.[1][2]
H335STOT SE 3May cause respiratory irritation.[1][2]

GHS: Globally Harmonized System of Classification and Labelling of Chemicals; STOT SE: Specific Target Organ Toxicity - Single Exposure.

Step-by-Step Disposal Protocol

This protocol outlines the required steps for the safe disposal of this compound from a laboratory setting.

Step 1: Waste Identification and Segregation
  • Classify as Hazardous Waste: this compound and its containers must be treated as hazardous waste.[4][5]

  • Segregate Waste: Do not mix this compound with other waste streams. Keep it separate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][6]

Step 2: Waste Collection and Storage
  • Use Appropriate Containers: Collect waste in its original container or a clearly labeled, compatible container. The container must be in good condition and have a secure lid.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area away from incompatible materials.[3][6]

Step 3: Spill and Contamination Cleanup
  • Minor Spills:

    • Wear appropriate PPE.

    • Avoid generating dust.[3][6][7] You can dampen the material with water to prevent it from becoming airborne.[7]

    • Carefully sweep or shovel the spilled material into a suitable, labeled container for disposal.[3][6][8]

  • Contaminated Materials:

    • Any materials used for cleanup (e.g., paper towels, absorbent pads) must also be disposed of as hazardous waste.

    • Contaminated packaging should be disposed of in the same manner as the unused product.[9]

Step 4: Final Disposal

Disposal of this compound must be conducted through approved channels.

  • Professional Disposal Service: The primary and recommended method is to contact a licensed professional waste disposal service.[9] Arrange for the collection of the hazardous waste.

  • Incineration: If available through the licensed service, the preferred method of destruction is high-temperature incineration in a facility equipped with an afterburner and scrubber.[9]

  • Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations.[7] Do not discharge this chemical into drains or the environment.[4][5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response A Identify Waste (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect in Labeled, Compatible Container B->C D Store in Designated Hazardous Waste Area C->D E Segregate from Incompatible Materials D->E F Contact Licensed Waste Disposal Service E->F G Arrange for Pickup and Transport F->G H Dispose via Approved Method (e.g., Incineration) G->H I Document Disposal Record H->I J Spill Occurs K Contain and Clean Up (Avoid Dust) J->K L Collect Spill Residue as Hazardous Waste K->L L->C Add to Waste Container

Caption: Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for 1H-1,2,4-Triazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling of 1H-1,2,4-Triazole-3-carboxamide, a compound requiring careful management in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.

Hazard Summary

This compound is classified as a substance that can cause skin and eye irritation, and may lead to respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) and handling protocols are mandatory.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to ensure comprehensive protection when working with this compound. The following table summarizes the required PPE.

PPE CategorySpecificationsRationale
Eye and Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH standards. A face shield should be used when there is a risk of splashing.[2]To protect against dust particles and potential splashes that can cause serious eye irritation.
Skin Protection Chemically resistant gloves (e.g., nitrile rubber) that comply with EN 374 standards.[3] An impervious lab coat or coveralls should also be worn.To prevent skin contact which can lead to irritation. Proper glove removal technique is crucial to avoid cross-contamination.[2]
Respiratory Protection For nuisance exposures or when dust is generated, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[2]To prevent inhalation of airborne particles that may cause respiratory tract irritation.

Quantitative Exposure Data

While a specific Occupational Exposure Limit (OEL) for this compound has not been established, a Derived No-Effect Level (DNEL) for the parent compound, 1,2,4-Triazole, is available and can be used as a conservative reference.

SubstanceExposure RouteEffectDNEL Value
1,2,4-TriazoleInhalationSystemic (chronic)0.65 mg/m³[4]

Operational and Disposal Plans

Handling and Storage:

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Avoid the formation of dust and aerosols.[3]

  • Keep the container tightly closed and store in a cool, dry place.[4][5]

  • Wash hands thoroughly after handling.[4]

Disposal Plan:

  • Dispose of this compound and any contaminated materials as hazardous waste.

  • Contaminated PPE, such as gloves and lab coats, must be disposed of in a designated hazardous waste container.[6]

  • Follow all local, state, and federal regulations for chemical waste disposal.

Experimental Protocols: Emergency Procedures

In the event of exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2]

Visual Workflow for PPE Selection and Use

The following diagram outlines the decision-making process for the correct selection and use of PPE when handling this compound.

PPE_Workflow PPE Selection and Handling Workflow for this compound cluster_prep Preparation Phase cluster_ppe_selection PPE Selection cluster_handling Handling Phase cluster_disposal Disposal Phase start Start: Plan to handle This compound assess_risk Assess Risks: - Dust/Aerosol Formation - Splash Potential start->assess_risk select_eye Select Eye Protection: - Safety Glasses (default) - Face Shield (if splash risk) assess_risk->select_eye select_skin Select Skin Protection: - Nitrile Gloves (EN 374) - Impervious Lab Coat assess_risk->select_skin select_resp Select Respiratory Protection: - P95/P1 Respirator (if dust) - ABEK-P2 (higher risk) assess_risk->select_resp don_ppe Don PPE Correctly select_eye->don_ppe select_skin->don_ppe select_resp->don_ppe handle_chem Handle Chemical in Fume Hood don_ppe->handle_chem doff_ppe Doff PPE Carefully (avoid self-contamination) handle_chem->doff_ppe dispose_waste Dispose of Contaminated PPE as Hazardous Waste doff_ppe->dispose_waste end End of Procedure dispose_waste->end

Caption: PPE Workflow for this compound Handling.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1H-1,2,4-Triazole-3-carboxamide
Reactant of Route 2
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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。